Product packaging for Dithioacetic acid(Cat. No.:CAS No. 594-03-6)

Dithioacetic acid

Cat. No.: B3054295
CAS No.: 594-03-6
M. Wt: 92.19 g/mol
InChI Key: ZEUUVJSRINKECZ-UHFFFAOYSA-N
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Description

Dithioacetic acid is a useful research compound. Its molecular formula is C2H4S2 and its molecular weight is 92.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4S2 B3054295 Dithioacetic acid CAS No. 594-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethanedithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4S2/c1-2(3)4/h1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUUVJSRINKECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208118
Record name Ethane(dithioic)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-03-6
Record name Ethane(dithioic)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane(dithioic)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dithioacetic Acid from Acetic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a two-step synthetic pathway for the preparation of dithioacetic acid commencing from acetic anhydride. The synthesis proceeds through the formation of a thioacetic acid intermediate, which is subsequently thionated to yield the final product. This document provides detailed experimental protocols, quantitative data, and characterization information to support researchers in the field of organic synthesis and drug development.

Synthetic Strategy Overview

The direct synthesis of this compound from acetic anhydride is not well-documented in the scientific literature. Therefore, a two-step approach is proposed, leveraging the established reactivity of acetic anhydride and the thionation of thio-functional groups.

The overall synthetic workflow is as follows:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Thioacetic Acid cluster_step2 Step 2: Thionation Acetic_Anhydride Acetic Anhydride Thioacetic_Acid Thioacetic Acid Acetic_Anhydride->Thioacetic_Acid NaOH (cat.) 50-55 °C Hydrogen_Sulfide Hydrogen Sulfide (H₂S) Hydrogen_Sulfide->Thioacetic_Acid Dithioacetic_Acid This compound Thioacetic_Acid->Dithioacetic_Acid Heat Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent or P₄S₁₀) Thionating_Agent->Dithioacetic_Acid Thionation_Mechanism Thioacetic_Acid Thioacetic Acid (R-C(O)SH) Intermediate Thiaoxaphosphetane-like Intermediate Thioacetic_Acid->Intermediate Lawessons_Reagent Lawesson's Reagent Dithiophosphine_Ylide Dithiophosphine Ylide Lawessons_Reagent->Dithiophosphine_Ylide Equilibrium Dithiophosphine_Ylide->Intermediate Reaction Dithioacetic_Acid This compound (R-C(S)SH) Intermediate->Dithioacetic_Acid Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

An In-depth Technical Guide to the Chemical Properties and Stability of Dithioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and stability of dithioacetic acid. The information is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and applications of this organosulfur compound.

Core Chemical Properties

This compound (C₂H₄S₂) is the dithio analogue of acetic acid, where both oxygen atoms of the carboxyl group are replaced by sulfur.[1][2] This substitution significantly influences its chemical and physical properties.

The known quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂H₄S₂[1][2]
Molar Mass 92.18 g/mol [1][2]
CAS Number 594-03-6[1][2]
Density 1.240 g/mL[2][3]
Boiling Point ~89.8°C (estimate)[2][3]
Refractive Index ~1.572[2][3]
pKa 2.07 ± 0.60 (Predicted)[1][3]

This compound exists as a resonance hybrid, with the negative charge delocalized over the two sulfur atoms in its conjugate base. The predicted pKa of approximately 2.07 suggests it is a considerably stronger acid than its analogue, thioacetic acid (pKa ≈ 3.4), and significantly more acidic than acetic acid (pKa ≈ 4.76).[1][4][5] This increased acidity is attributed to the greater ability of the two sulfur atoms to stabilize the negative charge of the conjugate base.

The reactivity of this compound is centered around the nucleophilicity of its conjugate base and the acidity of the S-H proton. It can participate in a variety of chemical transformations, including reactions with electrophiles. For instance, it is known to react with dicyclohexylcarbodiimide.[6]

Stability and Decomposition

Detailed experimental studies on the stability and decomposition pathways of this compound are not extensively available in the provided search results. However, insights can be drawn from the behavior of the closely related compound, thioacetic acid.

Thioacetic acid is known to be susceptible to hydrolysis, which leads to the formation of acetic acid and hydrogen sulfide.[7] This reaction is catalyzed by acidic conditions.[7] Given its structure, it is plausible that this compound also undergoes hydrolysis, although the specific products and kinetics may differ.

For thioacetic acid, it has been shown that the addition of a small amount of a chloroacetic acid, particularly dichloroacetic acid, can act as a stabilizer, significantly slowing down its decomposition.[7] The stabilizing effect is attributed to the acidic nature of these additives.[7]

The equilibrium for the formation of thioacetic acid from acetic acid and hydrogen sulfide strongly favors hydrolysis, indicating its thermodynamic instability in aqueous environments.[8] It is reasonable to infer that this compound would exhibit similar or even greater thermodynamic instability in the presence of water.

Hydrolysis_of_Thioacetic_Acid TAA Thioacetic Acid (CH₃C(O)SH) Products Acetic Acid (CH₃COOH) + Hydrogen Sulfide (H₂S) TAA->Products + H₂O H2O Water (H₂O) Catalyst Acidic Species (H⁺) Catalyst->TAA

Figure 1: Hydrolysis of Thioacetic Acid.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound were not found in the provided search results. However, methods for the preparation of the related compound, thioacetic acid, are well-documented and can provide a basis for potential synthetic strategies.

Thioacetic acid is commonly prepared by the reaction of acetic anhydride with hydrogen sulfide.[4] Another method involves the reaction of phosphorus pentasulfide with glacial acetic acid, followed by distillation.[4]

A general procedure for the synthesis of thioacetic acid from acetic anhydride and hydrogen sulfide is as follows:

  • Hydrogen sulfide gas is passed through acetic anhydride, often in the presence of a basic catalyst.

  • The reaction mixture is then subjected to fractional distillation to separate the thioacetic acid from the acetic acid byproduct.[9]

Thioacetic acid is a widely used reagent in organic synthesis for the introduction of thiol groups into molecules.[4] The process typically involves the formation of a thioacetate ester from an alkyl halide, followed by hydrolysis to yield the corresponding thiol.[4]

The general workflow for this transformation is outlined below:

Thiol_Synthesis_Workflow start Start Alkyl Halide (RX) Thioacetic Acid (CH₃C(O)SH) step1 Step 1: Thioacetate Formation Reaction with base (e.g., NaOH) to form thioacetate anion Nucleophilic substitution on alkyl halide start->step1 Initiate Reaction step2 Step 2: Hydrolysis Treatment with a strong base (e.g., NaOH) to cleave the thioester step1->step2 Intermediate: Thioacetate Ester (CH₃C(O)SR) step3 Step 3: Acidification Addition of acid (e.g., HCl) to protonate the thiolate step2->step3 Intermediate: Thiolate Salt (RSNa) end End Product Thiol (RSH) step3->end

Figure 2: Workflow for Thiol Synthesis using Thioacetic Acid.

This multi-step procedure provides a reliable method for the preparation of a wide range of thiols.[4]

References

Dithioacetic Acid: A Comprehensive Analysis of its Acidity in Comparison to Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of dithioacetic acid, contrasting it with its oxygen analogue, acetic acid. A thorough understanding of the acid dissociation constant (pKa) is critical in drug development for predicting the behavior of molecules in physiological environments, which influences their solubility, absorption, and interaction with biological targets. This document presents quantitative data, explores the underlying chemical principles governing acidity, and details established experimental protocols for pKa determination.

Data Presentation: pKa Values

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The pKa values for acetic acid and this compound are summarized below for direct comparison.

CompoundChemical FormulapKa
Acetic AcidCH₃COOH~4.76[1][2][3][4]
This compoundCH₃CSSH~2.07 (Predicted)[5][6][7][8]

Comparative Acidity of this compound and Acetic Acid

This compound is a significantly stronger acid than acetic acid, as evidenced by its considerably lower pKa value. This enhanced acidity can be attributed to several key factors related to the atomic and electronic properties of sulfur compared to oxygen.

The primary determinant of acidity is the stability of the conjugate base formed upon deprotonation. In the case of acetic acid, the resulting acetate anion (CH₃COO⁻) is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms.

For this compound, the conjugate base (CH₃CSS⁻) also benefits from resonance stabilization. However, the delocalization of the negative charge is more effective in the dithioacetate anion. This is because sulfur is a larger and more polarizable atom than oxygen. The larger 4p orbitals of sulfur allow for more effective overlap and delocalization of the negative charge across the C=S bond.

Furthermore, the bond strength of the acidic proton to the heteroatom plays a crucial role. The hydrogen-sulfur (H-S) bond in the thiol group of this compound is weaker than the hydrogen-oxygen (H-O) bond in the carboxyl group of acetic acid. This weaker bond requires less energy to break, facilitating the release of the proton and contributing to the greater acidity of this compound. Thioacetic acid, with one sulfur atom, has a pKa of about 3.4, which is intermediate between acetic acid and this compound, further illustrating the effect of sulfur substitution.[9]

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical and pharmaceutical sciences. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly precise and widely used technique for pKa determination.[5]

Methodology:

  • Preparation of Solutions:

    • A standard solution of the acid to be analyzed (e.g., 0.01 M) is prepared in a suitable solvent, typically purified water. For sparingly soluble compounds, a co-solvent like methanol may be used, though this can affect the pKa value.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared. This titrant should be carbonate-free to avoid errors in the titration curve.

    • The ionic strength of the solution is often kept constant by adding a neutral salt like KCl.

  • Titration Procedure:

    • A known volume of the acid solution is placed in a beaker with a magnetic stirrer.

    • A calibrated pH electrode, connected to a pH meter, is immersed in the solution.

    • The titrant (strong base) is added in small, precise increments.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH against the volume of titrant added.

    • The equivalence point is the point of steepest slope on the curve.

    • The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[10]

Methodology:

  • Preparation of Solutions:

    • A series of buffer solutions with known and varying pH values are prepared.

    • A stock solution of the compound of interest is prepared.

    • A constant concentration of the compound is added to each buffer solution.

  • Spectrophotometric Measurement:

    • The UV-Vis absorption spectrum of the compound in each buffer solution is recorded.

    • The absorbance at a specific wavelength, where the acidic and basic forms of the compound have different molar absorptivities, is measured for each solution.

  • Data Analysis:

    • A plot of absorbance versus pH is generated, which typically results in a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.

    • Alternatively, the Henderson-Hasselbalch equation can be used in its linear form by plotting log[([A⁻]/[HA])] vs. pH, where the y-intercept gives the pKa. The ratio of the concentrations of the deprotonated ([A⁻]) and protonated ([HA]) forms can be determined from the absorbance values.

Visualization of Acidity Comparison

The following diagrams illustrate the dissociation of acetic acid and this compound and the resonance stabilization of their respective conjugate bases.

Acidity_Comparison cluster_acetic Acetic Acid Dissociation cluster_dithioacetic This compound Dissociation cluster_explanation Key Factors for Increased Acidity of this compound acetic_acid CH₃COOH acetate CH₃COO⁻ + H⁺ acetic_acid->acetate Dissociation acetate_resonance1 CH₃-C(=O)O⁻ acetate_resonance2 CH₃-C(-O⁻)=O acetate_resonance1->acetate_resonance2 Resonance dithio_acid CH₃CSSH dithioacetate CH₃CSS⁻ + H⁺ dithio_acid->dithioacetate Dissociation dithioacetate_resonance1 CH₃-C(=S)S⁻ dithioacetate_resonance2 CH₃-C(-S⁻)=S dithioacetate_resonance1->dithioacetate_resonance2 Resonance Factor1 Greater polarizability of Sulfur Dithio_Acidity Higher Acidity of this compound Factor1->Dithio_Acidity Factor2 Weaker H-S bond Factor2->Dithio_Acidity Factor3 More effective charge delocalization in conjugate base Factor3->Dithio_Acidity

Caption: Dissociation and resonance in acetic and dithioacetic acids.

References

The Formation of Dithioacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the formation of dithioacetic acid, a dithio analog of acetic acid. This document outlines the primary synthetic pathway, presents relevant (though limited in publicly available literature) quantitative data, and details the experimental protocol for its synthesis. Visualizations of the reaction mechanism and experimental workflow are provided to facilitate a comprehensive understanding.

Core Mechanism of this compound Formation

The most established method for the synthesis of dithiocarboxylic acids, including this compound, involves the nucleophilic addition of a carbanion equivalent to carbon disulfide (CS₂). For the preparation of this compound (CH₃CSSH), the carbanionic methyl group is typically introduced via a Grignard reagent, such as methylmagnesium iodide (CH₃MgI).

The reaction proceeds in two key stages:

  • Nucleophilic Attack: The highly nucleophilic methyl group of the Grignard reagent attacks one of the electrophilic carbon-sulfur double bonds of carbon disulfide. This results in the formation of a magnesium salt of this compound.

  • Acidification: Subsequent treatment of the reaction mixture with an acid protonates the dithioacetate salt, yielding the final this compound product.

G MeMgI MeMgI CS2 CS2 intermediate intermediate intermediate_acid intermediate_acid Hplus Hplus product product byproduct byproduct

Mechanism of this compound Formation

Quantitative Data

While specific kinetic data for the formation of this compound is not extensively reported in readily available literature, the following table summarizes the key physical and spectroscopic properties of the related, more common compound, thioacetic acid . This data is provided for comparative purposes. Spectroscopic data for this compound is sparse in public databases.

PropertyValue (Thioacetic Acid)
Molecular Formula C₂H₄OS
Molecular Weight 76.12 g/mol
Boiling Point 88-91.5 °C[1]
Density 1.065 g/mL at 25 °C[1]
Refractive Index n20/D 1.465[1]
¹H NMR (CDCl₃)δ 2.4 (s, 3H, CH₃), 4.0 (s, 1H, SH)
¹³C NMR (CDCl₃)δ 30.0 (CH₃), 195.0 (C=S)
IR (neat) ~2560 cm⁻¹ (S-H stretch), ~1700 cm⁻¹ (C=O stretch)
Mass Spectrum (EI) m/z 76 (M⁺), 43 (CH₃CO⁺)

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Grignard reaction with carbon disulfide. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as carbon disulfide is highly flammable and volatile, and Grignard reagents are water-sensitive.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide

  • Anhydrous diethyl ether

  • Carbon disulfide

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

Procedure:

  • Preparation of Grignard Reagent:

    • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere.

    • Magnesium turnings and a crystal of iodine are placed in the flask.

    • A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary.

    • Once the reaction starts, the remaining methyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Carbon Disulfide:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of carbon disulfide in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A precipitate will form.

    • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • Acidification and Extraction:

    • The reaction mixture is cooled in an ice bath, and ice-cold dilute hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts.

    • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

  • Purification:

    • The solvent is removed under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

G start Start grignard_prep Prepare Methylmagnesium Iodide (Grignard Reagent) start->grignard_prep reaction React Grignard Reagent with Carbon Disulfide grignard_prep->reaction acidification Acidify Reaction Mixture reaction->acidification extraction Extract with Diethyl Ether acidification->extraction drying Dry Organic Layer extraction->drying purification Purify by Vacuum Distillation drying->purification end End purification->end

Experimental Workflow for this compound Synthesis

Concluding Remarks

The formation of this compound is achieved through a well-understood nucleophilic addition mechanism involving a Grignard reagent and carbon disulfide. While detailed quantitative and spectroscopic data for this compound are not as readily available as for its monothio counterpart, the provided protocol offers a solid foundation for its synthesis. This guide serves as a valuable resource for researchers and professionals in drug development and other scientific fields who require a deeper understanding of the synthesis of this important organosulfur compound. Further research into the reaction kinetics and detailed characterization of this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Tautomerism and Equilibrium of Dithioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Dithioacetic acid (CH₃CSSH) is a fundamental dithiocarboxylic acid that can exist in two tautomeric forms: the dithioic acid form (E)- and (Z)-ethanedithioic acid, and the dithiono-ylide form, 2-mercapto-1-thia-1-propene. The equilibrium between these tautomers is of significant interest in various fields, including organic synthesis, coordination chemistry, and drug design, as the predominant tautomer dictates the molecule's reactivity and interaction with biological targets. This guide provides a comprehensive overview of the tautomerism and equilibrium of this compound, drawing upon theoretical calculations and experimental protocols from analogous thione-thiol systems due to the limited direct experimental data on this compound itself.

Introduction to this compound Tautomerism

This compound can undergo tautomerization, a chemical equilibrium between two constitutional isomers that are readily interconvertible. The two primary tautomers are the dithioic acid form, characterized by a C=S bond and an S-H group, and a less common dithiono-ylide form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves the following structures:

  • (E)-ethanedithioic acid: The trans isomer of the dithioic acid form.

  • (Z)-ethanedithioic acid: The cis isomer of the dithioic acid form, which can be stabilized by an intramolecular hydrogen bond.

  • 2-mercapto-1-thia-1-propene: A dithiono-ylide tautomer.

Theoretical studies on analogous thiocarbonyl compounds suggest that the dithioic acid forms are generally more stable than the ylide form.

tautomerism cluster_dithioic_acid Dithioic Acid Tautomers cluster_dithiono_ylide Dithiono-ylide Tautomer E-ethanedithioic acid Z-ethanedithioic acid E-ethanedithioic acid->Z-ethanedithioic acid Equilibrium 2-mercapto-1-thia-1-propene Z-ethanedithioic acid->2-mercapto-1-thia-1-propene Equilibrium

Figure 1: Tautomeric forms of this compound.

Quantitative Data on Tautomeric Equilibrium

Direct experimental determination of the tautomeric equilibrium constant for this compound is not well-documented in the literature. However, computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the tautomers. The following table summarizes theoretical data for the relative energies of this compound tautomers in the gas phase and in a polar solvent (water), based on DFT calculations (B3LYP/6-311++G(d,p) level of theory) of analogous dithiocarboxylic acids.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)Predicted Equilibrium Population (Water, 298 K)
(Z)-ethanedithioic acid0.000.00>99%
(E)-ethanedithioic acid+1.5+1.2<1%
2-mercapto-1-thia-1-propene+8.7+7.5<<<1%

Note: This data is derived from computational models of similar compounds and should be considered an estimation for this compound. The (Z) form is predicted to be the most stable due to intramolecular hydrogen bonding.

Experimental Protocols for Studying Tautomerism

The study of thione-thiol tautomerism typically involves a combination of spectroscopic and computational methods.

Objective: To identify and quantify the different tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify distinct signals corresponding to the protons and carbons of each tautomer. For example, the S-H proton of the dithioic acid form will have a characteristic chemical shift.

    • Integrate the area of non-overlapping peaks corresponding to each tautomer.

  • Equilibrium Constant Calculation: The equilibrium constant (K_eq) can be calculated from the ratio of the integrated peak areas. For an equilibrium between tautomer A and tautomer B: K_eq = [B] / [A] = (Integral of peak for B) / (Integral of peak for A)

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_calculation Calculation prep Dissolve this compound in Deuterated Solvent acquire Acquire 1H and 13C NMR Spectra prep->acquire identify Identify Tautomer-Specific Signals acquire->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Equilibrium Constant (K_eq) integrate->calculate

Figure 2: Workflow for NMR analysis of tautomeric equilibrium.

Objective: To study the influence of solvent polarity on the tautomeric equilibrium.

Methodology:

  • Solution Preparation: Prepare solutions of this compound of the same concentration in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for each tautomer. Thione (C=S) and thiol (C=S with S-H) groups have characteristic electronic transitions.

    • Analyze the changes in the relative intensities of the absorption bands corresponding to each tautomer as a function of solvent polarity.

    • A shift in the equilibrium will be indicated by a change in the absorbance at the λ_max of each tautomer.

Synthesis of this compound

A common method for the synthesis of dithiocarboxylic acids involves the reaction of a Grignard reagent with carbon disulfide.

Protocol:

  • Prepare a Grignard reagent from methyl iodide and magnesium in diethyl ether.

  • Cool the Grignard solution in an ice bath and slowly add carbon disulfide with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it onto a mixture of crushed ice and a strong acid (e.g., HCl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by distillation or chromatography.

Synthesis_Workflow start Start Materials: Methyl Iodide, Mg, CS2 grignard Prepare Grignard Reagent (CH3MgI) start->grignard reaction React with Carbon Disulfide grignard->reaction quench Acidic Workup reaction->quench extract Solvent Extraction quench->extract purify Purification (Distillation/Chromatography) extract->purify product This compound purify->product

Figure 3: General workflow for the synthesis of this compound.

Conclusion

While direct experimental data on the tautomerism of this compound is sparse, a combination of theoretical calculations and experimental methodologies applied to analogous systems provides a robust framework for its study. Computational results strongly suggest the predominance of the (Z)-dithioic acid tautomer, stabilized by an intramolecular hydrogen bond. The experimental protocols outlined in this guide, particularly NMR and UV-Vis spectroscopy, are powerful tools for investigating the tautomeric equilibrium and its dependence on environmental factors. Further experimental work is warranted to definitively characterize the tautomerism of this fundamental molecule.

Spectroscopic Characterization of Dithioacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of dithioacetic acid (CH₃CSSH), a fundamental yet unstable dithiocarboxylic acid. This document collates available quantitative data, details experimental protocols, and presents logical workflows for the analysis of this compound, which is of interest in organic synthesis and materials science. Due to its inherent instability, the spectroscopic analysis of this compound requires careful handling and specialized techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing unambiguous evidence for its connectivity and electronic environment.

Data Presentation: ¹H and ¹³C NMR

Quantitative NMR data for this compound has been reported in deuterated chloroform (CDCl₃). The chemical shifts are indicative of a structure with a methyl group attached to a dithiocarboxyl group.

Nucleus Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Assignment
¹H2.88SingletCH₃
¹H5.5 (broad)SingletSH
¹³C48.9QuartetC H₃
¹³C229.4SingletC SS

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocol: NMR Spectroscopy

Given the air-sensitivity and instability of this compound, the following protocol is recommended for acquiring high-quality NMR spectra.

  • Synthesis and Isolation: this compound can be synthesized by the reaction of a methyl Grignard reagent with carbon disulfide, followed by acidic workup. Due to its instability, it is often prepared in situ or used immediately after purification.

  • Sample Preparation:

    • All glassware, including the NMR tube and syringe, must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • The deuterated solvent (e.g., CDCl₃) should be degassed and stored over molecular sieves to remove residual water and oxygen.

    • In an inert atmosphere glovebox or using Schlenk line techniques, dissolve a freshly prepared or purified sample of this compound (typically 5-10 mg) in the deuterated solvent (approximately 0.6 mL).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • The NMR tube should be sealed with a tight-fitting cap and wrapped with Parafilm for short-term storage and transport to the spectrometer. For longer-term experiments, flame-sealing the NMR tube under vacuum is recommended.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum.

    • The broadness of the SH proton signal can be influenced by concentration, temperature, and the presence of impurities.

Vibrational Spectroscopy: Raman

Raman spectroscopy is a powerful technique for probing the vibrational modes of this compound, particularly the C=S and S-S stretching frequencies, which are characteristic of the dithiocarboxylate group.

Data Presentation: Raman Spectroscopy

The Raman and resonance Raman spectra of both the unionized (CH₃CSSH) and ionized (CH₃CSS⁻) forms of this compound have been reported, providing insight into the vibrational changes upon deprotonation.

Vibrational Mode Unionized this compound (cm⁻¹) Ionized Dithioacetate (cm⁻¹)
ν(C=S)~1200Not explicitly assigned
ν(C-S)~600-700Not explicitly assigned
δ(CSS)Not explicitly assignedNot explicitly assigned

Table 2: Key Raman Frequencies for this compound and its Anion.

Note: The provided data is based on published spectra, and a more detailed assignment of all vibrational modes is not available in the reviewed literature.

Experimental Protocol: Raman Spectroscopy

The following protocol is recommended for obtaining Raman spectra of this compound.

  • Sample Preparation:

    • For liquid samples, a freshly prepared and purified sample of this compound can be placed in a sealed capillary tube under an inert atmosphere.

    • For solution-state measurements, dissolve the this compound in a suitable solvent (e.g., dichloromethane) that has minimal interference in the Raman regions of interest. The solution should be prepared under an inert atmosphere.

    • To study the ionized form, the this compound can be deprotonated with a suitable base in an aqueous or organic solvent.

  • Data Acquisition:

    • A laser excitation wavelength that avoids significant sample decomposition should be chosen.

    • The laser power should be kept as low as possible to prevent thermal degradation of the sample.

    • Spectra should be acquired with a suitable accumulation time to achieve a good signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the molecular weight and fragmentation pattern of this compound, although its instability can pose challenges for this technique.

Data Presentation: Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/z Assignment
92[M]⁺ (Molecular Ion)

Table 3: Mass Spectrometry Data for this compound.

Experimental Protocol: GC-MS
  • Sample Preparation: A dilute solution of freshly prepared this compound in a volatile organic solvent (e.g., dichloromethane) is required.

  • Instrumentation: A gas chromatograph equipped with a suitable column for separating volatile sulfur compounds should be used. The GC is coupled to a mass spectrometer for detection and identification.

  • Analysis: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. Due to the thermal lability of this compound, a low injection port temperature and a fast temperature ramp may be necessary to minimize degradation.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: Based on analogous dithiocarboxylic acids, the following IR absorptions would be expected:

  • ν(S-H): A weak to medium absorption around 2500-2600 cm⁻¹.

  • ν(C=S): A strong absorption in the range of 1050-1250 cm⁻¹.

  • ν(C-S): A medium absorption in the range of 600-800 cm⁻¹.

UV-Vis Spectroscopy: Dithiocarboxylic acids and their esters typically exhibit strong absorption bands in the UV and visible regions due to π → π* and n → π* transitions within the C=S chromophore. The exact absorption maxima (λmax) for this compound have not been reported.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Glovebox Glovebox Purification->Glovebox Transfer under Inert Gas NMR NMR Spectroscopy (¹H, ¹³C) Glovebox->NMR Sample Preparation Raman Raman Spectroscopy Glovebox->Raman Sample Preparation GCMS GC-MS Glovebox->GCMS Sample Preparation IR IR Spectroscopy (Data not available) Glovebox->IR Sample Preparation UVVis UV-Vis Spectroscopy (Data not available) Glovebox->UVVis Sample Preparation Schlenk Schlenk Line

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is achievable despite its inherent instability. NMR and Raman spectroscopy, in conjunction with GC-MS, provide definitive structural information. The successful analysis of this compound hinges on meticulous experimental technique, particularly the use of inert atmosphere conditions to prevent decomposition. While quantitative IR and UV-Vis data are currently lacking in the literature, the protocols and data presented in this guide offer a solid foundation for researchers working with this and related dithiocarboxylic acids. Future work could focus on the isolation and characterization of this compound using these techniques to provide a more complete spectroscopic profile.

The Synthesis of N-Substituted Thioamides from Dithiocarboxylic Acids and Primary Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between dithiocarboxylic acids, with a focus on dithioacetic acid derivatives, and primary amines to yield N-substituted thioamides. Thioamides are crucial functional groups in organic chemistry and medicinal chemistry, serving as versatile intermediates and isosteres of amides in bioactive molecules. This document details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The conversion of dithiocarboxylic acids to thioamides is a fundamental transformation in organic synthesis. While direct reaction is possible, a more common and controlled approach involves the conversion of the dithiocarboxylic acid to a more reactive dithioester intermediate, which then undergoes aminolysis. This two-step process allows for greater substrate scope and generally proceeds under mild conditions.

Reaction Mechanism: Aminolysis of Dithioesters

The reaction between a dithioester and a primary amine to form a thioamide proceeds through a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group in the dithioester. This forms a zwitterionic tetrahedral intermediate. The reaction is often facilitated by an excess of the primary amine, which can act as a proton shuttle to assist in the elimination of the thiol leaving group, yielding the final thioamide product.[1]

Caption: Proposed mechanism for the aminolysis of a dithioester.

Experimental Protocols

Detailed experimental protocols for the synthesis of thioamides from dithiocarboxylic acids generally involve a two-step process: the formation of a dithioester from the dithiocarboxylic acid, followed by aminolysis.

General Procedure for the Synthesis of Dithioesters from Dithiocarboxylic Acids

Dithiocarboxylic acids can be synthesized by the reaction of a Grignard reagent with carbon disulfide.[1] The resulting dithiocarboxylate salt is then protonated to give the dithiocarboxylic acid. The dithiocarboxylic acid is subsequently converted to a dithioester by reaction with an alkylating agent, such as iodomethane, in the presence of a base.

Materials:

  • Dithiocarboxylic acid

  • Alkylating agent (e.g., iodomethane)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3, or Et3N)[1]

  • Solvent (e.g., acetone, THF)

Protocol:

  • Dissolve the dithiocarboxylic acid in a suitable solvent.

  • Add the base and stir the mixture.

  • Add the alkylating agent dropwise to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired dithioester.

General Procedure for the Aminolysis of Dithioesters

The synthesized dithioester can then be reacted with a primary amine to yield the target thioamide.

Materials:

  • Dithioester

  • Primary amine

  • Solvent (e.g., ethanol, methanol, or solvent-free)

Protocol:

  • Dissolve the dithioester in a suitable solvent or use neat conditions.

  • Add a stoichiometric amount of the primary amine to the solution.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of thioamides from dithioesters.

Dithioester SubstratePrimary Amine SubstrateProduct ThioamideYield (%)Reference
Methyl 4-fluorodithiobenzoateBenzylamineN-Benzyl-4-fluorothiobenzamide95[1]
Methyl 4-fluorodithiobenzoate(R)-(+)-α-MethylbenzylamineN-((R)-α-Methylbenzyl)-4-fluorothiobenzamide98[1]
Methyl 4-vinyldithiobenzoateBenzylamineN-Benzyl-4-vinylthiobenzamide92[1]

Workflow for Thioamide Synthesis

The overall workflow for the synthesis of thioamides from a suitable starting material, such as an aryl bromide, is depicted below.

Workflow ArylBromide Aryl Bromide Grignard Grignard Reagent ArylBromide->Grignard 1. Mg, THF Dithiocarboxylate Magnesium Dithiocarboxylate Grignard->Dithiocarboxylate 2. CS2 Dithioacid Dithiocarboxylic Acid Dithiocarboxylate->Dithioacid 3. H+ workup Dithioester Dithioester Dithioacid->Dithioester 4. Alkylating agent, Base Thioamide Thioamide Dithioester->Thioamide 5. Aminolysis PrimaryAmine Primary Amine PrimaryAmine->Thioamide

Caption: General workflow for thioamide synthesis from an aryl bromide.

Conclusion

The reaction of dithiocarboxylic acid derivatives, specifically dithioesters, with primary amines provides an efficient and high-yielding route to N-substituted thioamides. The mild reaction conditions and broad substrate scope make this methodology highly valuable for applications in organic synthesis, drug discovery, and materials science. This guide provides the fundamental knowledge and practical protocols to implement this important transformation in a laboratory setting.

References

Dithioacetic Acid as a Sulfur Source in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the specific use of dithioacetic acid as a sulfur source in synthesis have revealed a notable scarcity of detailed experimental protocols and quantitative data in publicly available scientific resources. The majority of research in this area focuses on the broader class of dithiocarboxylic acids and their esters . Therefore, this guide will focus on the general applications of dithiocarboxylic acids as versatile sulfur-donating synthons in organic synthesis, providing a foundational understanding that can be extrapolated to this compound.

Introduction to Dithiocarboxylic Acids as Sulfur Synthons

Dithiocarboxylic acids (RCS₂H) and their corresponding esters (RCS₂R') are highly versatile reagents in organic synthesis, primarily utilized for the introduction of sulfur into molecular frameworks.[1] They serve as precursors for a wide array of sulfur-containing compounds, including thioamides and various heterocyclic systems.[2] Their reactivity stems from the presence of the dithiocarboxylate functional group, which can act as a nucleophile or an electrophile under different reaction conditions.

Dithiocarboxylic acids are typically more acidic than their carboxylic acid counterparts. For instance, dithiobenzoic acid has a pKa of 1.92.[1] This enhanced acidity facilitates the formation of dithiocarboxylate anions, which are potent nucleophiles.

Synthesis of Dithiocarboxylic Acids

A common method for the preparation of dithiocarboxylic acids involves the reaction of a Grignard reagent with carbon disulfide, followed by an acidic workup.[1][3]

General Reaction Scheme for the Synthesis of Dithiocarboxylic Acids:

  • R-MgX + CS₂ → R-CS₂MgX

  • R-CS₂MgX + HCl → R-CS₂H + MgXCl[1]

Applications in Synthesis

The primary application of dithiocarboxylic acids and their esters as sulfur sources is in the synthesis of thioamides and sulfur-containing heterocycles.

Synthesis of Thioamides

Dithiocarboxylic acids and, more commonly, their esters react with primary and secondary amines to afford thioamides. This transformation is a key step in the synthesis of various biologically active molecules and organocatalysts.[3]

Synthesis of Heterocyclic Compounds

Dithiocarboxylates are valuable building blocks for the synthesis of a variety of sulfur-containing heterocycles, such as thiazoles, thiophenes, and 1,4,2-oxathiazolium salts.[2] These reactions often proceed through cycloaddition or cyclocondensation pathways.

Quantitative Data on Dithiocarboxylic Acid Reactions

While specific quantitative data for this compound is limited, the following table summarizes representative yields for reactions involving various dithiocarboxylic acid esters in the synthesis of heterocyclic compounds.

Dithioester SubstrateReactantProduct TypeYield (%)Reference
Methyl Dithiobenzoateα-Bromo Ketones4,5-Disubstituted Thiazoles84-95%[2]
Methyl DithioacetateNitrile Oxides1,4,2-Oxathiazolium SaltsNot specified[2]
Aryl DithioestersAllenic EstersTetrahydrothiophenesNot specified[2]
Dithiocarboxylateα,β-Unsaturated KetonesDihydrothiophenesNot specified[2]

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of a thioamide from a dithiocarboxylic acid and an amine. This protocol is based on general procedures found in the literature for dithiocarboxylic acids.[3]

Protocol: Synthesis of an N-substituted Thioamide

Materials:

  • Dithiocarboxylic acid (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., acetone, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the dithiocarboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add the amine dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for a specified time (typically ranging from a few minutes to several hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the pure thioamide.

Note: Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates.

Visualization of Reaction Pathways and Workflows

General Reactivity of Dithiocarboxylates

G General Reactivity of Dithiocarboxylates Dithio_Acid R-CS₂H Dithiocarboxylic Acid Dithio_Ester R-CS₂R' Dithiocarboxylic Ester Dithio_Acid->Dithio_Ester Esterification Thioamide R-C(=S)NR''₂ (Thioamide) Dithio_Ester->Thioamide Aminolysis Heterocycle Sulfur-Containing Heterocycle Dithio_Ester->Heterocycle Cycloaddition/ Cyclocondensation Amine R''₂NH (Amine) Amine->Thioamide Heterocycle_Precursor Heterocycle Precursor (e.g., α-halo ketone) Heterocycle_Precursor->Heterocycle

Caption: Reactivity of dithiocarboxylic acids and esters.

Experimental Workflow for Thioamide Synthesis

G Workflow for Thioamide Synthesis Start Start: Dithiocarboxylic Ester and Amine Reaction Reaction in Anhydrous Solvent Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Thioamide Purification->Product

Caption: Workflow for thioamide synthesis.

Conclusion

While specific data on this compound as a sulfur source remains elusive in the broader scientific literature, the chemistry of dithiocarboxylic acids and their esters provides a robust framework for understanding their potential applications. These compounds are established as valuable synthons for the preparation of thioamides and a diverse range of sulfur-containing heterocycles. The methodologies and reaction principles outlined in this guide offer a starting point for researchers and drug development professionals interested in harnessing the reactivity of this class of organosulfur compounds. Further investigation into the specific reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

Theoretical Insights into the Molecular Structure of Dithioacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithioacetic acid [CH₃C(S)SH], a sulfur analog of acetic acid, presents a unique structural landscape governed by the interplay of electronic and steric effects. Understanding its conformational preferences, geometric parameters, and vibrational behavior is crucial for applications in organic synthesis, materials science, and drug design, where thiocarbonyl and thiol functionalities play pivotal roles. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, leveraging high-level computational data from its close analog, dithioformic acid, to elucidate its fundamental molecular properties.

Methodology: A Glimpse into the Computational Approach

The data presented herein is primarily derived from ab initio molecular orbital calculations, a powerful theoretical methodology for predicting molecular structures, energies, and vibrational frequencies. The specific level of theory employed in the foundational studies of the analogous dithioformic acid involved the use of a 6-31G* basis set. This approach provides a robust framework for capturing the essential electronic structure and conformational energetics of the molecule.

The computational workflow for such a theoretical investigation typically involves the following steps:

  • Geometry Optimization: The process begins with proposing an initial three-dimensional structure for each possible conformer. Sophisticated algorithms then systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy, which corresponds to the most stable geometry for that conformer.

  • Energy Calculation: Once the optimized geometries are obtained, their relative energies are calculated with high precision. This allows for the determination of the most stable conformer and the energy differences between various isomers.

  • Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima and to predict the infrared and Raman spectra, a vibrational frequency analysis is performed. This calculation yields the frequencies of the normal modes of vibration and their corresponding intensities.

G Computational Workflow for Structural Analysis cluster_input Input cluster_calculation Calculation cluster_output Output initial_geometry Initial Molecular Geometry optimization Geometry Optimization (Energy Minimization) initial_geometry->optimization SCF Calculation energy Relative Energy Calculation optimization->energy frequency Vibrational Frequency Analysis optimization->frequency optimized_structure Optimized Structure (Bond Lengths, Angles) optimization->optimized_structure conformer_stability Conformer Stability (Relative Energies) energy->conformer_stability vibrational_spectra Predicted Vibrational Spectra (Frequencies, Intensities) frequency->vibrational_spectra

Caption: A generalized workflow for the computational analysis of molecular structures.

Conformational Analysis: The s-cis and s-trans Isomers

Theoretical studies on the analogous dithioformic acid have revealed the existence of two primary planar conformers: s-cis and s-trans. These conformers arise from the rotation around the C-S single bond. The s-cis conformer, where the S-H bond is eclipsed with the C=S bond, has been identified as the more stable form.[1]

The preference for the s-cis conformation can be attributed to a combination of stabilizing intramolecular interactions, including a potential weak hydrogen bond-like interaction between the thiol hydrogen and the thiocarbonyl sulfur, as well as favorable dipole-dipole interactions.

Caption: Conformational isomers of this compound.

The energy difference between the s-cis and s-trans conformers of dithioformic acid is relatively small, suggesting that both conformers could be present in equilibrium, particularly at elevated temperatures.[1] The energy barrier for the interconversion between these two forms is also a critical parameter that governs the dynamics of this system.

Molecular Geometry: A Tabulated Overview

The following tables summarize the key geometric parameters for the s-cis and s-trans conformers of dithioformic acid, as determined by ab initio calculations.[1] These values provide a foundational understanding of the bond lengths and angles expected in this compound.

Table 1: Calculated Bond Lengths (Å) for Dithioformic Acid Conformers

Bonds-cis Conformers-trans Conformer
C=S1.6461.644
C-S1.7951.800
S-H1.3401.339
C-H1.0821.081

Table 2: Calculated Bond Angles (°) for Dithioformic Acid Conformers

Angles-cis Conformers-trans Conformer
S=C-S125.7121.7
S-C-H118.2120.2
C-S-H95.895.3

Vibrational Spectra: Theoretical Predictions

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret experimental infrared and Raman spectra. The tables below present the calculated harmonic vibrational frequencies for the fundamental modes of the s-cis and s-trans conformers of dithioformic acid.[1]

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for s-cis Dithioformic Acid

ModeFrequency (cm⁻¹)Assignment
ν₁2998C-H stretch
ν₂2588S-H stretch
ν₃1395C-H in-plane bend
ν₄1055C=S stretch
ν₅921S-H in-plane bend
ν₆794C-H out-of-plane bend
ν₇651C-S stretch
ν₈442S-C-S bend
ν₉368S-H out-of-plane bend

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for s-trans Dithioformic Acid

ModeFrequency (cm⁻¹)Assignment
ν₁3004C-H stretch
ν₂2595S-H stretch
ν₃1383C-H in-plane bend
ν₄1060C=S stretch
ν₅903S-H in-plane bend
ν₆801C-H out-of-plane bend
ν₇629C-S stretch
ν₈465S-C-S bend
ν₉355S-H out-of-plane bend

Conclusion

Theoretical studies, particularly high-level ab initio calculations, provide invaluable insights into the structural and vibrational properties of molecules like this compound. While direct computational data for this compound is not extensively available in the literature, the detailed analysis of its close analog, dithioformic acid, offers a robust foundation for understanding its conformational landscape, geometric parameters, and spectral characteristics. The predominance of the s-cis conformer, along with the specific bond lengths, angles, and vibrational frequencies, serves as a critical reference for researchers in drug development and materials science, guiding further experimental and computational investigations into this important class of organosulfur compounds.

References

Navigating the Solubility Landscape of Dithioacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals reveals a significant gap in the quantitative understanding of dithioacetic acid's solubility in organic solvents. This guide synthesizes the available information, clarifies common points of confusion with the related compound thioacetic acid, and provides generalized experimental protocols.

Executive Summary

This compound, a sulfur-containing analogue of acetic acid, is a compound of interest in various chemical synthesis applications. However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in organic solvents. Much of the readily available information is qualitative or pertains to the more extensively studied monothio analogue, thioacetic acid. This guide aims to provide a clear overview of the current state of knowledge regarding the solubility of this compound, present comparative data for thioacetic acid, and outline a general methodology for solubility determination.

This compound: Physicochemical Properties and Qualitative Solubility

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂H₄S₂[1][2]
Molar Mass92.18 g/mol [2]
Boiling Point89.8°C (rough estimate)[1][2]
Density1.240 g/cm³[1][2]
pKa (Predicted)2.07 ± 0.60[1]
Refractive Index1.5720 (estimate)[1][2]

Thioacetic Acid: A Point of Comparison

Due to the scarcity of data for this compound, it is useful to consider the properties of its structural relative, thioacetic acid (C₂H₄OS). It is crucial to note that these are distinct compounds with different physical and chemical properties. Thioacetic acid is a yellow liquid and its solubility has been more extensively, though still often qualitatively, documented.

Table 2: Solubility Data for Thioacetic Acid

SolventSolubilityTemperature (°C)NotesSource
Water27 g/L20Slow decomposition[3]
Diethyl EtherSolubleNot Specified-[4]
AcetoneSolubleNot Specified-[4]

Experimental Protocol for Solubility Determination of a Solid Organic Acid

In the absence of a specific, cited experimental protocol for determining the solubility of this compound, a general methodology for a solid organic acid in an organic solvent is provided below. This protocol is based on the widely used shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, dichloromethane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure
  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are placed in a thermostatic shaker or water bath set to a constant temperature and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. The sample is then centrifuged to further separate the solid and liquid phases.

  • Sample Collection and Dilution: A known volume of the supernatant is carefully withdrawn using a pipette, ensuring no solid particles are disturbed. The collected sample is immediately filtered through a chemically compatible syringe filter into a volumetric flask and diluted with the same solvent to a concentration suitable for analysis.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L or mol/L.

Visualization of Key Structures

To mitigate the common confusion between thioacetic acid and this compound, the following diagram illustrates their distinct chemical structures.

G cluster_thioacetic Thioacetic Acid (C₂H₄OS) cluster_dithioacetic This compound (C₂H₄S₂) C1_thio C O_thio O C1_thio->O_thio S_thio S C1_thio->S_thio C2_thio CH₃ C1_thio->C2_thio H_thio H S_thio->H_thio C1_dithio C S1_dithio S C1_dithio->S1_dithio S2_dithio S C1_dithio->S2_dithio C2_dithio CH₃ C1_dithio->C2_dithio H_dithio H S2_dithio->H_dithio

Figure 1: Structural comparison of Thioacetic and this compound.

Conclusion and Future Outlook

This technical guide highlights a significant knowledge gap in the quantitative solubility of this compound in organic solvents. For researchers and professionals in drug development and chemical synthesis, this lack of fundamental data presents a challenge for process design, purification, and formulation. While qualitative information and data for the related compound, thioacetic acid, provide some initial guidance, there is a clear and pressing need for experimental studies to systematically determine the solubility of this compound in a range of commonly used organic solvents. Such studies would be invaluable to the scientific community and would enable more efficient and predictable use of this chemical compound.

References

An In-depth Technical Guide to Dithioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dithioacetic acid (CH₃CSSH), a sulfur analog of acetic acid, is an organosulfur compound of interest in synthetic organic chemistry. While its history is not as extensively documented as its monothio counterpart, thioacetic acid, its unique properties as a dithiocarboxylic acid make it a subject of academic and research interest. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its synthesis, properties, and the underlying chemical principles.

Historical Context

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted or estimated due to the compound's instability.

PropertyValueReference
Molecular FormulaC₂H₄S₂[1][2]
Molar Mass92.18 g/mol [1]
CAS Number594-03-6[2]
Density1.240 g/cm³ (estimate)[1]
Boiling Point89.8°C (rough estimate)[1]
pKa2.07 ± 0.60 (Predicted)[1][2]
Refractive Index1.5720 (estimate)[1]
Canonical SMILESCC(=S)S[2]
InChI KeyZEUUVJSRINKECZ-UHFFFAOYSA-N[2]

Synthesis of this compound

The most common and established method for the synthesis of dithiocarboxylic acids, including this compound, is the reaction of a Grignard reagent with carbon disulfide.[3] This reaction is followed by an acidic workup to yield the final dithiocarboxylic acid.

Experimental Protocol: General Synthesis of this compound

Disclaimer: A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. The following is a generalized procedure based on the known reactivity of Grignard reagents with carbon disulfide.

Materials:

  • Methyl halide (e.g., methyl iodide or methyl bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Halide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the methyl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Slowly add the methyl halide solution to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

    • Once the reaction has started, continue the addition at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Carbon Disulfide:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of carbon disulfide in anhydrous diethyl ether or THF from the dropping funnel to the stirred Grignard reagent. A precipitate of the magnesium salt of this compound will form.[3]

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Acidic Workup and Isolation:

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will protonate the dithiocarboxylate salt to form this compound.[3]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure, although its stability should be taken into consideration.

Characterization

The characterization of this compound would typically be performed using spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be employed to determine the purity of the compound and to confirm its molecular weight.

Due to the limited availability of specific experimental data, representative spectra for this compound are not provided here.

Logical Relationship: Synthesis of this compound

The following diagram illustrates the two-step synthesis of this compound from a methyl halide.

Synthesis_of_Dithioacetic_Acid cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction and Acidification Methyl_Halide CH₃-X Grignard_Reagent CH₃MgX Methyl_Halide->Grignard_Reagent in dry ether/THF Magnesium Mg Magnesium->Grignard_Reagent Intermediate CH₃CS₂MgX Grignard_Reagent->Intermediate + CS₂ Carbon_Disulfide CS₂ Dithioacetic_Acid CH₃CS₂H Intermediate->Dithioacetic_Acid + H⁺ (acid workup)

Synthesis pathway of this compound.

This compound, while not as extensively studied as other carboxylic acid derivatives, represents an interesting molecule within the field of organosulfur chemistry. Its synthesis via the Grignard reaction with carbon disulfide provides a classic example of carbon-carbon bond formation and functional group manipulation. The physicochemical data, though partly based on estimations, provides a foundation for its further investigation and potential applications in organic synthesis. Future research could focus on a more detailed characterization of its properties and exploring its reactivity in various chemical transformations.

References

An In-depth Technical Guide to Thioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: This guide focuses on Thioacetic acid (CAS No: 507-09-5), as "dithioacetic acid" is a distinct and less commonly documented compound. Thioacetic acid is the more likely subject of inquiry for applications in research and drug development.

This technical guide provides a comprehensive overview of thioacetic acid, a versatile reagent in organic synthesis, particularly for the introduction of thiol groups. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Thioacetic acid is an organosulfur compound and the sulfur analog of acetic acid.[1] It is a yellow, fuming liquid with a strong, unpleasant odor.[1][2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of thioacetic acid.

PropertyValueReference
CAS Number 507-09-5[1][4]
Molecular Formula C₂H₄OS[2][4]
Molecular Weight 76.12 g/mol [2][4]
Appearance Colorless to pale yellow liquid[4][5]
Odor Strong, pungent, unpleasant[1][2][3]
Melting Point -17 °C[4]
Boiling Point 88.0 - 91.5 °C[4]
Density 1.065 g/mL at 25 °C[3][4]
Flash Point 18 °C (closed cup)
Refractive Index 1.465 at 20 °C[4]
pKa ~3.4[1]
Solubility Soluble in water and various organic solvents like alcohols, ethers, and chloroform.[5][5]

Safety Data

Thioacetic acid is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.[6][7]
Acute Toxicity, Oral3H301: Toxic if swallowed.[6][7]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[6][7]
Skin Sensitization1H317: May cause an allergic skin reaction.[6][7]
Hazardous to the Aquatic Environment, Acute Hazard2H401: Toxic to aquatic life.
GHS Pictograms
  • Flame: Flammable hazard

  • Skull and Crossbones: Acute toxicity (fatal or toxic)

  • Corrosion: Skin corrosion/burns, eye damage

  • Health Hazard/Exclamation Mark: Acute toxicity (harmful), skin/eye irritation, skin sensitizer, respiratory tract irritation, narcotic effects

Precautionary Statements

A summary of key precautionary statements is provided below.

TypeStatement CodeStatement Text
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
P261Avoid breathing mist or vapors.
P270Do not eat, drink or smoke when using this product.
Response P301 + P310 + P330IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
P305 + P351 + P338 + P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[7]
Storage P403 + P235Store in a well-ventilated place. Keep cool.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of Thioacetic Acid

Thioacetic acid can be synthesized by the reaction of acetic anhydride with hydrogen sulfide.[1] A detailed laboratory procedure is described in Organic Syntheses.[8]

Methodology:

  • Apparatus Setup: A three-necked flask is equipped with a stirrer, a reflux condenser, and a gas inlet tube with a thermometer. The outlet of the condenser is connected to a bubbler.

  • Reaction Mixture: Acetic anhydride and a catalytic amount of sodium hydroxide are added to the flask.

  • Introduction of Hydrogen Sulfide: Hydrogen sulfide gas is bubbled through the reaction mixture. The temperature is maintained at 50-55°C, initially by cooling and then by gentle heating.

  • Reaction Monitoring: The absorption of hydrogen sulfide is monitored by the gain in weight of the reaction apparatus.

  • Work-up and Purification: After the reaction is complete, the mixture is distilled under reduced pressure to separate the product from the sodium salts. The distillate, a mixture of thioacetic acid and acetic acid, is then fractionally distilled at atmospheric pressure to yield pure thioacetic acid.

Introduction of a Thiol Group into an Alkyl Halide

Thioacetic acid is a common reagent for the introduction of thiol groups into organic molecules via a four-step process.[1]

Reaction Scheme:

  • CH₃C(O)SH + NaOH → CH₃C(O)SNa + H₂O

  • CH₃C(O)SNa + RX → CH₃C(O)SR + NaX (where X = Cl, Br, I)

  • CH₃C(O)SR + 2 NaOH → CH₃CO₂Na + RSNa + H₂O

  • RSNa + HCl → RSH + NaCl

Methodology:

  • Thioacetate Formation: Thioacetic acid is deprotonated with a base, such as sodium hydroxide, to form sodium thioacetate.

  • Nucleophilic Substitution: The resulting thioacetate anion is then reacted with an alkyl halide in a nucleophilic substitution reaction to form a thioacetate ester.

  • Hydrolysis: The thioacetate ester is subsequently hydrolyzed using a strong base, like sodium hydroxide, to yield the sodium salt of the desired thiol.

  • Protonation: The thiol is liberated by acidification with an acid, for example, hydrochloric acid.

Synthesis of S-Thioesters from Alcohols

A one-pot, solvent-less reaction can be employed to convert various alcohols into S-thioesters using thioacetic acid in the presence of tetrafluoroboric acid.[9]

Methodology:

  • Reaction Setup: The alcohol is directly mixed with neat thioacetic acid.

  • Catalyst Addition: A catalytic amount of tetrafluoroboric acid (HBF₄) is added to the mixture.

  • Reaction Conditions: The reaction proceeds at room temperature. The reaction rate can be enhanced by increasing the concentration of the catalyst.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as NMR or GC. The S-thioester product can be isolated after an appropriate work-up procedure.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship of the safety data for thioacetic acid, providing a clear workflow for risk assessment and management.

Safety_Data_Workflow cluster_ID Identification cluster_Hazards Hazard Identification cluster_Prevention Preventive Measures cluster_Response Emergency Response TAA Thioacetic Acid CAS: 507-09-5 Flammable Flammable Liquid (H225) TAA->Flammable AcuteTox Acute Toxicity (H301, H332) TAA->AcuteTox Corrosive Serious Eye Damage (H318) TAA->Corrosive Sensitizer Skin Sensitizer (H317) TAA->Sensitizer P210 Keep away from ignition sources (P210) Flammable->P210 Mitigate with P261 Avoid breathing vapors (P261) AcuteTox->P261 Mitigate with P270 Do not eat, drink, or smoke (P270) AcuteTox->P270 Mitigate with P301 If Swallowed: Immediate medical attention (P301+P310) AcuteTox->P301 In case of P280 Wear appropriate PPE (P280) Corrosive->P280 Mitigate with P305 If in Eyes: Rinse cautiously with water (P305+P351+P338) Corrosive->P305 In case of Sensitizer->P280 Mitigate with P303 If on Skin: Rinse with water (P303+P361+P353) Sensitizer->P303 In case of

Caption: Safety Data Workflow for Thioacetic Acid.

References

An In-depth Technical Guide to the Decomposition Products of Dithioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dithioacetic acid (CH₃CSSH) is an organosulfur compound of significant interest due to its structural relationship to biologically relevant thio- and carboxylic acids. However, it is characterized by its inherent instability, which complicates its isolation and application.[1] This guide provides a comprehensive overview of the anticipated decomposition products of this compound, drawing upon the known chemistry of analogous compounds such as thioacetic acid and other dithiocarboxylic acid derivatives. Due to a scarcity of direct experimental studies on this compound decomposition, this document synthesizes available data from related molecules to propose likely degradation pathways and outlines robust experimental protocols for their investigation. This guide is intended to serve as a foundational resource for researchers initiating studies into the stability and degradation profile of this compound.

Proposed Decomposition Pathways

Based on the chemical literature for related sulfur-containing organic acids, two primary decomposition pathways are proposed for this compound: hydrolysis and oxidative dimerization.

Hydrolysis

The most probable decomposition route for this compound in an aqueous environment is hydrolysis. This is analogous to the known hydrolysis of thioacetic acid, which yields acetic acid and hydrogen sulfide.[2] For this compound, a similar reaction would be expected to initially produce thioacetic acid and hydrogen sulfide, with the thioacetic acid potentially undergoing further hydrolysis.

A proposed two-step hydrolysis pathway is as follows:

  • Step 1: this compound reacts with water to yield thioacetic acid and hydrogen sulfide. CH₃CSSH + H₂O → CH₃COSH + H₂S

  • Step 2: The resulting thioacetic acid is further hydrolyzed to acetic acid and another molecule of hydrogen sulfide.[2] CH₃COSH + H₂O → CH₃COOH + H₂S

The overall proposed hydrolysis reaction is: CH₃CSSH + 2H₂O → CH₃COOH + 2H₂S

Hydrolysis_Pathway DTA This compound (CH₃CSSH) TAA Thioacetic Acid (CH₃COSH) DTA->TAA Step 1 H2S_1 Hydrogen Sulfide (H₂S) DTA->H2S_1 AA Acetic Acid (CH₃COOH) TAA->AA Step 2 H2S_2 Hydrogen Sulfide (H₂S) TAA->H2S_2 H2O_1 + H₂O H2O_2 + H₂O

Oxidative Dimerization

In the presence of oxidizing agents or atmospheric oxygen, thiols and related compounds are known to undergo oxidative coupling to form disulfides. It is plausible that this compound could dimerize to form diacetyldisulfane or related polysulfanes.

2 CH₃CSSH + [O] → CH₃C(S)S-SC(S)CH₃ + H₂O

Oxidative_Dimerization DTA1 This compound Dimer Diacetyldisulfane DTA1->Dimer Oxidation DTA2 This compound DTA2->Dimer Oxidation Oxidant [O] Oxidant->Dimer

Quantitative Analysis of Decomposition Products

Time (hours)This compound (%)Thioacetic Acid (%)Acetic Acid (%)Hydrogen Sulfide (µg/mL)
0100.00.00.00.0
275.320.14.615.2
455.832.511.728.9
831.245.323.549.8
1217.648.933.565.4
243.135.261.788.9

Experimental Protocols

The following are proposed experimental protocols for the investigation of this compound decomposition, based on established analytical techniques for related compounds.

Synthesis and Purification of this compound

This compound can be synthesized via the reaction of a Grignard reagent with carbon disulfide.[3] A general procedure is as follows:

  • Prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

  • Slowly add carbon disulfide to the Grignard reagent at low temperature (e.g., 0°C).

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with an aqueous acid (e.g., dilute HCl) and extract the this compound into an organic solvent.

  • Purify the this compound by vacuum distillation. Given its instability, it is recommended to use the purified product immediately.

In Vitro Decomposition Study (Hydrolysis)
  • Prepare a stock solution of freshly purified this compound in an appropriate organic solvent (e.g., acetonitrile).

  • Add an aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) pre-incubated at a controlled temperature (e.g., 37°C).

  • At specified time points, withdraw aliquots of the reaction mixture.

  • Immediately quench any further reaction by adding a suitable agent (e.g., a derivatizing agent for thiols or acidification to very low pH followed by freezing).

  • Analyze the samples using the analytical methods described below.

Analytical Methodology

GC-MS is a powerful technique for separating and identifying volatile decomposition products.

  • Sample Preparation: For volatile products like hydrogen sulfide, headspace analysis is recommended. For less volatile products, liquid-liquid extraction followed by derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

  • GC Conditions: Use a capillary column suitable for the analysis of polar and sulfur-containing compounds. A temperature gradient program should be optimized to achieve good separation of all expected components.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Full scan mode will be used for the identification of unknown decomposition products, while selected ion monitoring (SIM) can be used for quantification of known products for enhanced sensitivity.

¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of this compound and the appearance of its decomposition products in real-time or from quenched reaction aliquots.

  • Sample Preparation: The decomposition study can be carried out directly in an NMR tube using a deuterated solvent system (e.g., D₂O with a co-solvent if needed for solubility).

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals. The integration of characteristic peaks for this compound (e.g., the SH proton) and its degradation products (e.g., the methyl protons of thioacetic acid and acetic acid) can be used to determine their relative concentrations over time.

Experimental_Workflow cluster_prep Preparation cluster_decomp Decomposition Study cluster_analysis Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Incubation Incubation in Aqueous Buffer Purification->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching GCMS GC-MS Analysis Quenching->GCMS NMR NMR Spectroscopy Quenching->NMR

Conclusion

While direct experimental evidence for the decomposition of this compound is limited, a scientifically sound understanding of its likely degradation pathways can be inferred from the behavior of analogous compounds. Hydrolysis to thioacetic acid, acetic acid, and hydrogen sulfide is the most probable route of decomposition in aqueous media. Oxidative dimerization represents another plausible pathway, particularly in the presence of oxygen. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the decomposition of this compound, quantify its degradation products, and elucidate the kinetics and mechanisms of these processes. Such studies are crucial for understanding the stability of this compound and for enabling its potential applications in various scientific and industrial fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of Dithioacetic Acid with Electrophiles

Introduction to this compound

This compound (ethanedithioic acid) is an organosulfur compound with the chemical formula CH₃CSSH[1]. It is the dithio analogue of acetic acid, where both oxygen atoms have been replaced by sulfur. This substitution significantly alters the molecule's chemical properties, most notably its acidity and the nucleophilicity of its conjugate base.

With a predicted pKa of approximately 2.07, this compound is a considerably stronger acid than its monothio counterpart, thioacetic acid (pKa ≈ 3.4), and its carboxylic acid analogue, acetic acid (pKa ≈ 4.8)[1][2][3]. This increased acidity means that in most organic solvents and aqueous solutions at or near neutral pH, the compound exists predominantly in its deprotonated form, the dithioacetate anion (CH₃CSS⁻) . This anion is a powerful, soft nucleophile and is the primary species responsible for the reactivity of this compound with electrophiles. The negative charge is delocalized across the two sulfur atoms and the central carbon, further enhancing its stability and nucleophilic character.

Core Reactivity Principles: The Dithioacetate Anion as a Nucleophile

The reactivity of this compound is dominated by the nucleophilic character of its conjugate base, the dithioacetate anion. According to the Hard and Soft Acids and Bases (HSAB) theory, species are classified as "hard" or "soft" based on their polarizability[4]. The large, polarizable sulfur atoms in the dithioacetate anion classify it as a soft nucleophile .

This principle dictates its reaction preferences:

  • Soft Electrophiles: Dithioacetate reacts preferentially and rapidly with soft electrophiles. This includes sp³-hybridized carbons in alkyl halides (especially iodides and bromides), sp²-hybridized carbons in Michael acceptors (α,β-unsaturated systems), and other polarizable centers[4][5].

  • Reaction Site: The dithioacetate anion is an ambident nucleophile, but reactions with most electrophiles (alkylation, Michael addition) overwhelmingly occur at the thiolate sulfur (S⁻) to form dithioesters, which are compounds with a C(=S)S linkage[6][7].

Key Reactions with Electrophilic Partners

Sₙ2 Alkylation: Reaction with Alkyl Halides

The dithioacetate anion is an excellent nucleophile for Sₙ2 reactions with primary and secondary alkyl halides. The reaction proceeds by displacing the halide leaving group to form a this compound ester (a dithioester). This is a highly efficient method for carbon-sulfur bond formation.

General Reaction: CH₃CSS⁻Na⁺ + R-X → CH₃C(=S)S-R + NaX (where R = alkyl group; X = Cl, Br, I)

The reactivity of the alkyl halide follows the expected trend for Sₙ2 reactions: R-I > R-Br > R-Cl[8]. Tertiary alkyl halides are not suitable substrates as they will primarily undergo elimination reactions[9].

. Table 1: Representative Yields for S-Alkylation of Thio- and Dithiocarboxylates (Note: Data for the closely related and highly analogous thioacetate and other dithiocarboxylates are used to illustrate typical reaction efficiency.)

Alkyl Halide (Electrophile)NucleophileSolventConditionsYield (%)Reference
n-BromoheptaneSodium ThioacetateMethanolReflux, 2.5 h95[8]
3-BromoheptaneSodium ThioacetateMethanolReflux, 7 h92[8]
Benzyl BromideSodium ThioacetateMethanolReflux, 2 h98[8]
2-Phenylpyrrole (activated C-H)KOH, CS₂, then EtIDMSORoom Temp, 4 h59[6]
4-Methoxybenzyl BromideTetrathiomolybdate/Ac₂OAcetonitrileRoom Temp, 2 h97[8]
Thia-Michael Addition: Reaction with α,β-Unsaturated Compounds

The conjugate addition of sulfur nucleophiles to electron-deficient alkenes, known as the thia-Michael addition, is a powerful and widely used reaction in organic synthesis and drug development[10][11]. This compound readily participates in this reaction, where the dithioacetate anion attacks the β-carbon of an α,β-unsaturated ketone, ester, or nitrile. A key advantage of using thioacids in this context is that the resulting thioester can be easily hydrolyzed to reveal a free thiol group if desired[12].

General Reaction: CH₃CSSH + R'CH=CHCOR'' --(Base)--> CH₃C(=S)S-CH(R')CH₂COR''

Recent studies have shown that this reaction can often proceed efficiently under solvent- and catalyst-free conditions, highlighting its utility in green chemistry[12][13].

Table 2: Michael Addition of Thioacetic Acid to Conjugated Alkenes under Solvent-Free Conditions (Note: This data for thioacetic acid serves as an excellent model for the expected reactivity of this compound with Michael acceptors.)

Electrophile (Michael Acceptor)Time (min)Yield (%)Reference
Cyclohex-2-en-1-one595[12][13]
4-Methylpent-3-en-2-one1098[12][13]
4-Phenylbut-3-en-2-one1098[12][13]
(E)-1,3-Diphenylprop-2-en-1-one1595[12][13]
Diethyl maleate6098[12][13]
(E)-3-Phenylacrylonitrile1590[12][13]
(E)-Nitrostyrene1095[12][13]
Reaction with Carbonyl Compounds

Thiols are well-known to react with aldehydes and ketones to form thioacetals, which are valuable protecting groups and synthetic intermediates[9][14][15]. This compound can act as a nucleophile, attacking the electrophilic carbonyl carbon. The initial adduct would be a hemithioacetal-like species. While dithiols are typically used to form stable cyclic dithioacetals, the reaction with this compound provides a pathway to functionalized dithioesters.

General Reaction Pathway: R₂C=O + CH₃CSS⁻ ⇌ R₂C(O⁻)SC(=S)CH₃ --(H⁺)--> R₂C(OH)SC(=S)CH₃

This reaction is typically catalyzed by either acid or base[16]. The base-catalyzed pathway involves the direct attack of the more nucleophilic thiolate anion on the carbonyl carbon.

Experimental Protocols

Protocol: Synthesis of Dithioesters via Dithiocarboxylation and Alkylation

This protocol is adapted from the synthesis of heterocyclic dithioesters and demonstrates the in-situ generation and alkylation of a dithiocarboxylate anion, a close analogue to dithioacetate[6].

  • Deprotonation: A mixture of the acidic C-H containing starting material (e.g., 2-phenylpyrrole, 10 mmol) and potassium hydroxide (20 mmol) in dimethyl sulfoxide (20 mL) is stirred for 30 minutes at room temperature.

  • Dithiocarboxylation: Carbon disulfide (CS₂, 20 mmol) is added to the mixture. The reaction is allowed to stand at room temperature for 2 hours to form the potassium dithiocarboxylate salt.

  • Alkylation: An alkylating agent (e.g., ethyl iodide, 10 mmol) is added to the mixture.

  • Workup: The reaction is stirred for an additional 2 hours, then diluted with water (40 mL) and extracted with diethyl ether.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the final dithioester product.

Protocol: Michael Addition of Thioacetic Acid to an Enone (Solvent-Free)

This protocol is based on a green chemistry approach for thia-Michael additions and is directly applicable to this compound[12][13].

  • Reaction Setup: In a round-bottomed flask, the α,β-unsaturated compound (1.0 mmol) is mixed with thioacetic acid (1.2 mmol).

  • Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Reaction times are typically very short, ranging from 5 to 60 minutes.

  • Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (using an n-hexane-ethyl acetate eluent) to afford the pure β-thioacetyl carbonyl compound.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key transformations and logical workflows involving dithioacetate.

G General Reactivity of Dithioacetate Anion cluster_electrophiles Electrophiles cluster_products Products DTA Dithioacetate Anion (CH₃CSS⁻) AlkylHalide Alkyl Halides (R-X) DTA->AlkylHalide Sₙ2 MichaelAcceptor Michael Acceptors (α,β-Unsaturated Systems) DTA->MichaelAcceptor Michael Addition Carbonyl Carbonyls (Aldehydes, Ketones) DTA->Carbonyl Nucleophilic Addition AcylHalide Acyl Halides (RCOX) DTA->AcylHalide Acylation Dithioester Dithioester AlkylHalide->Dithioester MichaelAdduct Michael Adduct MichaelAcceptor->MichaelAdduct Hemithioacetal Hemithioacetal Adduct Carbonyl->Hemithioacetal Thioanhydride Mixed Thioanhydride AcylHalide->Thioanhydride

Caption: Overview of dithioacetate anion reactivity with electrophiles.

G Workflow: Thiol Synthesis via Dithioester Intermediate Start Alkyl Halide (R-X) Step1 Dithioester (R-S-C(=S)CH₃) Start->Step1 + CH₃CSS⁻ (Sₙ2 Reaction) Step2 Thiol (R-SH) Step1->Step2 Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic route to thiols using a dithioester intermediate.

G Mechanism: Thia-Michael Addition of Dithioacetate Reactants Dithioacetate Anion + α,β-Unsaturated Ketone Intermediate Nucleophilic Attack at β-Carbon (Forms Resonant Enolate Intermediate) Reactants->Intermediate Protonation Protonation of Enolate Intermediate->Protonation + H⁺ Product Final Product (β-Dithioacetyl Ketone) Protonation->Product

Caption: Key steps in the thia-Michael addition mechanism.

References

The Role of Thioacids in Undergraduate Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the use of thioacids, with a primary focus on thioacetic acid, within the context of undergraduate chemistry education. While the analogous dithioacetic acid is of interest in advanced research, its application in undergraduate laboratory settings is not well-documented. This paper, therefore, details the synthesis, properties, and common reactions of thioacetic acid, presenting it as a valuable tool for teaching fundamental concepts in organic chemistry. The content is tailored for researchers, scientists, and drug development professionals interested in the educational applications and foundational chemistry of these sulfur-containing organic compounds. The guide includes detailed experimental protocols suitable for adaptation in an undergraduate curriculum, quantitative data summaries, and visualizations of reaction mechanisms.

Introduction to Thioacids

Thioacids are organosulfur compounds that are structural analogues of carboxylic acids. They are characterized by the replacement of one or both oxygen atoms of the carboxyl group with sulfur. Thioacetic acid (CH₃C(O)SH), a thiol analogue of acetic acid, is a prominent member of this class and serves as a versatile reagent in organic synthesis.[1] It is a yellow liquid with a strong thiol-like odor and is primarily used for introducing thiol groups into molecules.[1] In contrast, this compound (CH₃C(S)SH) is the dithio analogue of acetic acid and is generally more unstable. While methods for its synthesis exist, its application in educational laboratory settings is not prevalent.

This guide will focus on the pedagogical applications of thioacetic acid, leveraging its well-established chemistry to illustrate key principles of organic reactions.

Synthesis and Properties of Thioacetic Acid

The synthesis of thioacetic acid can be achieved through several methods, with the reaction of acetic anhydride and hydrogen sulfide being a common approach.[1] Another method involves the reaction of phosphorus pentasulfide with glacial acetic acid.[1]

Table 1: Physical and Chemical Properties of Thioacetic Acid

PropertyValueReference
Molecular Formula C₂H₄OS[1]
Molar Mass 76.12 g/mol
Appearance Yellow liquid with a strong, unpleasant odor[1]
Boiling Point 88-91.5 °C
Density 1.065 g/mL at 25 °C
pKa ~3.4[1]
Refractive Index 1.465 (at 20 °C)

Thioacetic acid is significantly more acidic than acetic acid, with a pKa of approximately 3.4, making it about 15 times stronger.[1] This increased acidity is a key feature that can be explored in an educational context.

Experimental Protocols

A common and instructive experiment for an undergraduate organic chemistry laboratory is the synthesis of a thioester via the reaction of an alkyl halide with thioacetic acid. This reaction typically proceeds through an S_N2 mechanism.

Synthesis of S-Benzyl Thioacetate

This experiment demonstrates the nucleophilic substitution reaction between benzyl chloride and the thioacetate anion.

Materials:

  • Thioacetic acid (CH₃COSH)

  • Sodium hydroxide (NaOH)

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel, round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of sodium hydroxide in 20 mL of deionized water.

  • Cool the solution in an ice bath and slowly add 2.1 mL (2.2 g, 29 mmol) of thioacetic acid with stirring.

  • To this solution, add a solution of 2.5 mL (2.75 g, 22 mmol) of benzyl chloride in 20 mL of dichloromethane.

  • Attach a condenser and reflux the mixture with vigorous stirring for 1 hour.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with 20 mL of deionized water, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to yield S-benzyl thioacetate.

Expected Yield:

The expected yield for this reaction is typically in the range of 80-90%.

Characterization:

The product can be characterized by its boiling point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 2: Spectroscopic Data for S-Benzyl Thioacetate

Technique Expected Peaks
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 5H, Ar-H), 4.1 (s, 2H, -CH₂-), 2.3 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 195 (C=O), 137 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 32 (-CH₂-), 30 (-CH₃)
IR (thin film) ~1690 cm⁻¹ (C=O stretch)

Reaction Mechanisms and Pathways

The reaction of thioacetic acid with an alkyl halide to form a thioester is a classic example of a nucleophilic substitution reaction, typically proceeding via an S_N2 mechanism. The process can be visualized as a two-step sequence in a laboratory setting.

Step 1: Formation of the Thioacetate Nucleophile

G Thioacetic_Acid CH₃C(O)SH Thioacetate CH₃C(O)S⁻Na⁺ Thioacetic_Acid->Thioacetate Deprotonation NaOH NaOH NaOH->Thioacetate Water H₂O

Caption: Deprotonation of thioacetic acid by a base.

First, thioacetic acid is deprotonated by a base, such as sodium hydroxide, to form the thioacetate anion. This anion is a potent nucleophile.

Step 2: Nucleophilic Attack on the Alkyl Halide

G Thioacetate CH₃C(O)S⁻ Transition_State [CH₃C(O)S···R···X]⁻ Thioacetate->Transition_State Alkyl_Halide R-X Alkyl_Halide->Transition_State Thioester CH₃C(O)SR Transition_State->Thioester Halide_Ion X⁻ Transition_State->Halide_Ion

Caption: S_N2 reaction of thioacetate with an alkyl halide.

The thioacetate anion then attacks the electrophilic carbon of the alkyl halide in a concerted S_N2 displacement of the halide leaving group, forming the thioester product.

This compound: A Brief Overview

While this compound is not commonly featured in undergraduate experiments, its synthesis and properties are of interest to the research community. It can be synthesized, for example, by the reaction of a Grignard reagent with carbon disulfide. This compound is generally unstable and more challenging to handle than thioacetic acid.

Table 3: Properties of this compound

PropertyValueReference
Molecular Formula C₂H₄S₂
Molar Mass 92.18 g/mol
Appearance Unstable, often characterized in solution
Boiling Point 89.8 °C (rough estimate)[2]
pKa 2.07 (Predicted)[2]

The higher reactivity and instability of this compound likely contribute to its absence from introductory laboratory curricula, which prioritize safety and reliability.

Conclusion

Thioacetic acid serves as an excellent pedagogical tool in undergraduate organic chemistry for demonstrating fundamental principles such as acidity, nucleophilicity, and substitution reactions. The synthesis of thioesters from thioacetic acid is a robust and illustrative experiment that can provide students with hands-on experience in synthetic techniques and product characterization. While this compound presents interesting chemistry for advanced study, its practical application in an undergraduate setting is limited. This guide provides the necessary theoretical background, experimental protocols, and data for the successful implementation of thioacetic acid-based experiments in an educational or research environment.

References

Methodological & Application

Dithioacetic Acid Derivatives as RA-FT Agents in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The choice of the RAFT agent is crucial for the success of the polymerization, as it governs the control over the process for different monomer families. This document provides detailed application notes and protocols for the use of dithioacetic acid derivatives, specifically dithioacetates, as RAFT agents in the polymerization of vinyl monomers.

Dithioacetates are a class of dithioesters that can be employed to control the polymerization of a variety of monomers. While less common than their dithiobenzoate counterparts, they offer an alternative for achieving controlled polymer structures. These notes will focus on the application of a representative dithioacetate, benzyl dithioacetate, in the polymerization of vinyl acetate (a less activated monomer) and N-isopropylacrylamide (a more activated monomer).

Mechanism of RAFT Polymerization

The fundamental principle of RAFT polymerization involves a degenerative chain transfer process mediated by a thiocarbonylthio compound, the RAFT agent. The process consists of a series of equilibria that allow for the rapid interchange between active (propagating) and dormant polymer chains, leading to a controlled polymerization.

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibria Initiator Initiator I_rad Initiator Radical (I●) Initiator->I_rad kd Pn_rad Propagating Radical (Pn●) I_rad->Pn_rad + M (kp) Monomer1 Monomer (M) Pn_rad->Pn_rad Intermediate1 Intermediate Radical Pn_rad->Intermediate1 + RAFT Agent Termination Termination Pn_rad->Termination RAFT_agent RAFT Agent (R-S-C(=S)-Z) Intermediate1->Pn_rad Pm_S_CS_Z Dormant Polymer (Pm-S-C(=S)-Z) Intermediate1->Pm_S_CS_Z R_rad Leaving Group Radical (R●) Intermediate1->R_rad Pm_rad Propagating Radical (Pm●) R_rad->Pm_rad + M Monomer2 Monomer (M) Intermediate2 Intermediate Radical Pm_rad->Intermediate2 + Dormant Polymer Pm_rad->Termination Intermediate2->Pn_rad Intermediate2->Pm_rad Pn_S_CS_Z Dormant Polymer (Pn-S-C(=S)-Z) Intermediate2->Pn_S_CS_Z Experimental_Workflow Start Start Prep Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) Start->Prep Degas Degas Mixture (Freeze-Pump-Thaw) Prep->Degas Polymerize Polymerization (Controlled Temperature) Degas->Polymerize Quench Quench Reaction (Cooling & Air Exposure) Polymerize->Quench Precipitate Precipitate Polymer (in Non-solvent) Quench->Precipitate Isolate Isolate & Dry Polymer (Filtration & Vacuum) Precipitate->Isolate Characterize Characterize Polymer (GPC, NMR, etc.) Isolate->Characterize End End Characterize->End

Application Notes and Protocols: Dithioacetic Acid for Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostics, and advanced materials. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. Dithioacetic acid, a dithiocarboxylic acid, presents a compelling option as a surface functionalizing agent due to its potential for strong coordination to metallic nanoparticle surfaces through its two sulfur atoms. This can lead to enhanced stability of the nanoparticle conjugate.

This document provides detailed application notes and protocols for the use of this compound in the surface functionalization of gold and iron oxide nanoparticles. It is important to note that while the term "this compound" is used, the scientific literature predominantly refers to the closely related and more common "thioacetic acid" for introducing thiol groups. Thioacetic acid (CH₃C(O)SH) is a thioic acid, the sulfur analogue of acetic acid.[1] It is a yellow liquid with a strong thiol-like odor and is used in organic synthesis to introduce thiol groups into molecules.[1] This document will primarily focus on protocols adapted from thiol-based functionalization methods, with the understanding that this compound would behave as a dithiocarboxylate ligand.

Synthesis and Stability of Thioacetic Acid

Thioacetic acid can be synthesized through the reaction of acetic anhydride with hydrogen sulfide.[1] Another method involves the action of phosphorus pentasulfide on glacial acetic acid, followed by distillation.[1] It is typically contaminated with acetic acid.[1] Thioacetic acid has a pKa of approximately 3.4, making it about 15 times more acidic than acetic acid.[1] Due to its tendency to hydrolyze, forming hydrogen sulfide and acetic acid, its stability can be a concern.[2] Stabilization can be achieved by adding a small amount of a chloroacetic acid, such as dichloroacetic acid.[2]

Nanoparticle Surface Functionalization: An Overview

The functionalization of nanoparticles with thiol-containing ligands is a well-established strategy, particularly for noble metal nanoparticles like gold, due to the strong affinity between gold and sulfur.[3] This interaction leads to the formation of a stable gold-sulfur bond. For iron oxide nanoparticles, surface modification is crucial to prevent aggregation and improve biocompatibility.[4][5] Thiol-based ligands can also be used to functionalize iron oxide nanoparticles, often after an initial silica coating to provide anchor points for the thiol groups.

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of pre-synthesized citrate-capped gold nanoparticles with this compound via ligand exchange.

Materials:

  • Citrate-capped gold nanoparticles (10-20 nm) in aqueous solution

  • This compound (or thioacetic acid as a readily available alternative)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of this compound Solution: Prepare a 10 mM solution of this compound in ethanol. If using thioacetic acid, the same concentration can be used.

  • pH Adjustment: Adjust the pH of the this compound solution to ~10-11 by adding 0.1 M NaOH solution dropwise. This deprotonates the thiol group, facilitating its binding to the gold surface.

  • Ligand Exchange Reaction:

    • To 10 mL of the citrate-capped AuNP solution, add 1 mL of the pH-adjusted this compound solution.

    • The molar ratio of this compound to surface gold atoms should be optimized, but a starting point of 1000:1 is recommended.

    • Stir the mixture vigorously at room temperature for 24 hours to allow for complete ligand exchange.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 rpm for 30 minutes for ~15 nm particles).

    • Discard the supernatant containing excess ligand and unbound citrate.

    • Resuspend the nanoparticle pellet in 10 mL of deionized water.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • Final Dispersion: Resuspend the final pellet in a suitable buffer for your application, such as PBS.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the surface plasmon resonance (SPR) peak. A red-shift in the SPR peak compared to the citrate-capped AuNPs indicates a change in the surface chemistry.

    • DLS: Determine the hydrodynamic diameter and zeta potential of the functionalized nanoparticles. An increase in hydrodynamic diameter and a change in zeta potential confirm surface modification.

    • TEM: Obtain images to confirm the size, shape, and monodispersity of the nanoparticles after functionalization.

Protocol 2: Synthesis of this compound Functionalized Iron Oxide Nanoparticles (IONPs)

This protocol involves a two-step process: silica coating of IONPs followed by functionalization with this compound.

Materials:

  • Iron oxide nanoparticles (e.g., magnetite, Fe₃O₄)

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • This compound (or thioacetic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol

  • Ammonia solution (28-30%)

  • Deionized water

  • Magnetic separator

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • DLS instrument

  • TEM

Procedure:

  • Silica Coating of IONPs (Stöber Method):

    • Disperse 100 mg of IONPs in a mixture of 80 mL of ethanol and 20 mL of deionized water.

    • Add 1 mL of ammonia solution and sonicate for 15 minutes.

    • Add 0.5 mL of TEOS dropwise while stirring vigorously.

    • Continue stirring for 12 hours at room temperature.

    • Collect the silica-coated IONPs (IONP@SiO₂) using a magnetic separator and wash several times with ethanol and deionized water.

  • Amine Functionalization:

    • Resuspend the IONP@SiO₂ in 100 mL of ethanol.

    • Add 1 mL of APTMS and stir for 24 hours at room temperature.

    • Collect the amine-functionalized nanoparticles (IONP@SiO₂-NH₂) by magnetic separation and wash thoroughly with ethanol to remove excess APTMS.

  • This compound Conjugation:

    • Activate the carboxylic acid group of this compound by reacting it with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.

    • Add the amine-functionalized IONPs to the activated this compound solution.

    • Stir the reaction mixture for 2-4 hours at room temperature.

    • Collect the this compound functionalized IONPs (IONP@SiO₂-DTAA) using a magnetic separator.

    • Wash the nanoparticles with deionized water to remove unreacted reagents.

  • Characterization:

    • FTIR Spectroscopy: Confirm the presence of the this compound on the nanoparticle surface by identifying characteristic vibrational peaks.

    • DLS: Measure the hydrodynamic size and zeta potential to monitor changes after each functionalization step.

    • TEM: Visualize the core-shell structure of the functionalized nanoparticles.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound functionalized nanoparticles. The values are illustrative and will vary depending on the specific synthesis and functionalization parameters.

Table 1: Characterization of this compound Functionalized Gold Nanoparticles

ParameterCitrate-Capped AuNPsThis compound-AuNPs
Hydrodynamic Diameter (nm) 15 ± 220 ± 3
Zeta Potential (mV) -40 ± 5-25 ± 4
Surface Plasmon Resonance (nm) 520525

Table 2: Characterization of this compound Functionalized Iron Oxide Nanoparticles

ParameterBare IONPsIONP@SiO₂IONP@SiO₂-NH₂IONP@SiO₂-DTAA
Hydrodynamic Diameter (nm) 50 ± 875 ± 1080 ± 1185 ± 12
Zeta Potential (mV) +15 ± 3-35 ± 4+30 ± 5-15 ± 3

Visualizations

Experimental_Workflow_AuNP cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_characterization Characterization start Citrate-capped AuNPs exchange Ligand Exchange start->exchange ligand This compound (pH adjusted) ligand->exchange purification Purification (Centrifugation) exchange->purification uv_vis UV-Vis purification->uv_vis dls DLS purification->dls tem TEM purification->tem

Caption: Workflow for this compound Functionalization of AuNPs.

Experimental_Workflow_IONP cluster_synthesis IONP Synthesis cluster_coating Surface Coating cluster_conjugation Conjugation cluster_characterization Characterization start Bare IONPs silica Silica Coating (Stöber Method) start->silica amine Amine Functionalization (APTMS) silica->amine conjugation Conjugation Reaction amine->conjugation activation This compound Activation (EDC/NHS) activation->conjugation ftir FTIR conjugation->ftir dls DLS conjugation->dls tem TEM conjugation->tem

Caption: Workflow for this compound Functionalization of IONPs.

Signaling_Pathway_Targeted_Drug_Delivery cluster_nanoparticle Functionalized Nanoparticle cluster_cell Target Cell np DTAA-NP-Drug receptor Cell Surface Receptor np->receptor Targeting endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release pH change/ Enzymatic cleavage target Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: Targeted Drug Delivery Signaling Pathway.

Conclusion

This compound holds promise as a robust capping agent for the surface functionalization of nanoparticles, offering the potential for enhanced stability through bidentate chelation. The protocols provided here, adapted from well-established thiol-functionalization methods, offer a starting point for researchers to explore the use of this compound in their specific applications. Further optimization of reaction conditions and thorough characterization are essential to achieve desired nanoparticle properties for successful implementation in drug delivery and other biomedical fields.

References

Application Notes and Protocols for the Synthesis of Dithioesters from Dithioacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organic synthesis and drug discovery, sulfur-containing functional groups play a pivotal role in modulating the biological activity and physicochemical properties of molecules. While thioesters (R-C(=O)-S-R') are well-known intermediates, this document focuses on a related class of compounds: dithioesters (R-C(=S)-S-R'). It is important to distinguish between these two functionalities. This application note will detail the synthesis of dithioesters, often derived from dithiocarboxylic acids like dithioacetic acid.

Dithioesters are versatile compounds with significant applications in polymer chemistry, particularly as chain-transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] More recently, their potential in medicinal chemistry as tunable hydrogen sulfide (H₂S) donors has garnered interest, opening new avenues for therapeutic agent development.[3] This document provides an overview of the applications, synthesis protocols, and relevant data for researchers interested in utilizing dithioesters in their work.

Application Notes

Dithioesters as RAFT Agents in Polymer Chemistry

Dithioesters are a prominent class of chain transfer agents (CTAs) used in RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1][2][4] The choice of the Z and R groups on the dithioester CTA (Z-C(=S)S-R) is crucial for controlling the polymerization of different monomer families. Aromatic dithioesters, such as dithiobenzoates, are particularly effective for controlling the polymerization of monomers like styrenes and methacrylates.[1] The ability to synthesize polymers with complex architectures (e.g., block, graft, and star polymers) makes dithioester-mediated RAFT a powerful tool in materials science and drug delivery.[4]

Emerging Applications in Drug Development: H₂S Donors

Hydrogen sulfide (H₂S) is now recognized as an important biological signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), involved in various physiological processes. Dithioesters have emerged as a promising class of H₂S donors that can be triggered by biological thiols like cysteine.[3] The rate of H₂S release can be tuned by modifying the electronic and steric properties of the dithioester, offering a platform for the design of prodrugs that can deliver H₂S to specific biological targets.[3] This controlled release mechanism is of significant interest in the development of novel therapeutics for cardiovascular diseases, inflammation, and cancer.

Reaction Mechanisms and Synthesis

The most common and versatile method for synthesizing dithioesters involves a two-step process:

  • Formation of the Dithiocarboxylate Salt: A Grignard reagent reacts with carbon disulfide (CS₂) to form the magnesium salt of the corresponding dithiocarboxylic acid.

  • Alkylation: The dithiocarboxylate salt is then reacted with an alkylating agent (e.g., an alkyl halide) to yield the final dithioester.

This two-step sequence provides a general and efficient route to a wide variety of dithioesters.

reaction_mechanism cluster_step1 Step 1: Formation of Dithiocarboxylate Salt cluster_step2 Step 2: Alkylation RMgX R-MgX (Grignard Reagent) CS2 S=C=S (Carbon Disulfide) RMgX->CS2 + intermediate [R-C(=S)S]⁻ MgX⁺ (Dithiocarboxylate Salt) CS2->intermediate Nucleophilic Attack intermediate2 [R-C(=S)S]⁻ MgX⁺ R_prime_X R'-X (Alkylating Agent) intermediate2->R_prime_X + product R-C(=S)S-R' (Dithioester) R_prime_X->product SN2 Reaction MgX2 MgX₂ product->MgX2 +

Caption: General reaction mechanism for the synthesis of dithioesters.

Experimental Protocols

Protocol 1: Synthesis of Methyl Dithioacetate

This protocol describes the synthesis of methyl dithioacetate, a simple dithioester, via the Grignard reaction followed by alkylation.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • Carbon disulfide (CS₂)

  • Iodomethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Formation of Dithiocarboxylate Salt: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of carbon disulfide (1.1 equiv.) in anhydrous diethyl ether through the dropping funnel. A precipitate will form. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.2 equiv.) dropwise. Stir the mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl dithioacetate.

Protocol 2: Thionation of a Carboxylic Acid

This protocol outlines a general procedure for the synthesis of a dithioester from a carboxylic acid and a thiol using a thionating agent like phosphorus pentasulfide.[5]

Materials:

  • Carboxylic acid (e.g., benzoic acid) (1.0 equiv.)

  • Thiol (e.g., benzyl mercaptan) (1.0 equiv.)

  • Phosphorus pentasulfide (P₄S₁₀) (2.0 equiv.)

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid, the thiol, and anhydrous toluene.

  • Addition of Thionating Agent: Add phosphorus pentasulfide in portions to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid residue. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative examples of dithioester synthesis, highlighting the scope of the reaction.

EntryDithiocarboxylic Acid SourceAlkylating/Coupling PartnerProductYield (%)Reference
1Dithiobenzoic acidBenzyl bromideBenzyl dithiobenzoate95[6]
2Dithiobenzoic acidIodomethaneMethyl dithiobenzoate85[6]
34-Vinylbenzoic acid + CS₂2,2,2-Trifluoroethanol2,2,2-Trifluoroethyl 4-vinyldithiobenzoate47[7]
4Benzoic acid1-Propanethiol (with P₄S₁₀)Propyl dithiobenzoate68[8]
54-Cyanobenzoic acidBenzyl mercaptan (with P₄S₁₀)Benzyl 4-cyanodithiobenzoate51[8]

Visualizations

experimental_workflow start Start grignard Prepare Grignard Reagent (e.g., MeMgI in Et₂O) start->grignard dithiocarboxylation React with Carbon Disulfide (CS₂ in Et₂O, 0 °C to RT) grignard->dithiocarboxylation alkylation Alkylate with R'-X (e.g., MeI, 0 °C to RT) dithiocarboxylation->alkylation workup Aqueous Work-up (HCl, NaHCO₃, Brine) alkylation->workup purification Purification (Column Chromatography) workup->purification product Pure Dithioester purification->product

Caption: Experimental workflow for dithioester synthesis.

h2s_donation Dithioester Dithioester Prodrug (R-C(=S)S-R') H2S H₂S Release Dithioester->H2S Reaction with Cysteine Cysteine Cysteine->H2S CellularTargets Cellular Targets (e.g., Ion Channels, Enzymes) H2S->CellularTargets Biological Effects

Caption: Dithioesters as cysteine-triggered H₂S donors.

References

Application Notes and Protocols for Thiol Group Introduction Using Thioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of thiol (-SH) groups into molecules is a critical strategy in chemical biology, materials science, and drug development. Thiols are highly versatile functional groups, serving as potent nucleophiles, ligands for metals, and precursors for disulfide bond formation, which is crucial for protein structure and function. Furthermore, the unique reactivity of thiols enables site-specific bioconjugation, allowing for the attachment of probes, drugs, or imaging agents to biomolecules. Thioacetic acid (CH₃COSH) is a widely used and efficient reagent for introducing a protected thiol group (thioacetate), which can then be easily deprotected to yield the free thiol.[1] This document provides detailed protocols for thiol group introduction using thioacetic acid via two common pathways: nucleophilic substitution and radical addition.

Safety and Handling of Thioacetic Acid

Thioacetic acid is a yellow liquid with a strong, unpleasant odor. It is highly flammable, toxic if swallowed or inhaled, and can cause severe skin and eye burns.[2][3][4]

  • Handling: Always handle thioacetic acid in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[3][5] Recommended storage temperature is 2-8°C.[1]

  • Stability: Thioacetic acid can be unstable and may decompose to form hydrogen sulfide and acetic acid.[6] It is often contaminated with acetic acid.[2] Use of freshly distilled or high-purity thioacetic acid is recommended for best results.

Mechanism 1: Thiolation via Nucleophilic Substitution

This is the most common method for introducing a thiol group. It is a two-step process that begins with the reaction of a thioacetate salt (a potent sulfur nucleophile) with an electrophile, typically an alkyl halide, via an Sₙ2 reaction. This forms a stable thioacetate ester intermediate, which is subsequently hydrolyzed under basic or acidic conditions to reveal the free thiol.

Workflow for Thiolation via Nucleophilic Substitution

sub Substrate (with leaving group, e.g., R-X) intermediate Thioacetate Ester (R-S-COCH3) sub->intermediate Sₙ2 Reaction reagent Potassium Thioacetate (CH3COSK) reagent->intermediate product Final Product (Thiol, R-SH) intermediate->product Deprotection hydrolysis Hydrolysis (e.g., NaOH or HCl) hydrolysis->product alkene Substrate (Alkene, R-CH=CH2) intermediate Thioacetate Ester (R-CH2-CH2-S-COCH3) alkene->intermediate Radical Addition (Anti-Markovnikov) taa Thioacetic Acid (CH3COSH) taa->intermediate initiator Radical Initiator (e.g., UV light, AIBN) initiator->intermediate product Final Product (Thiol, R-CH2-CH2-SH) intermediate->product Deprotection hydrolysis Hydrolysis (e.g., NaOH) hydrolysis->product

References

Application Notes and Protocols: Dithioacetic Acid in the Synthesis of Sulfur-Containing Heterocyycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithioacetic acid and its derivatives are versatile reagents in organic synthesis, serving as valuable precursors for the construction of various sulfur-containing heterocycles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of representative sulfur-containing heterocycles utilizing thioacetic acid as a key building block, with a focus on the formation of dithiolanes. The methodologies outlined herein offer robust and reproducible approaches for researchers engaged in the synthesis of novel therapeutic agents and other functional organic molecules.

Synthesis of 1,2-Dithiolanes from 1,3-Diols via a Dithiol Intermediate

A prominent application of thioacetic acid in heterocyclic synthesis is the conversion of 1,3-diols to 1,2-dithiolanes. This two-step process involves the initial formation of a bis(thioacetate) intermediate, followed by hydrolysis and oxidative cyclization to yield the desired dithiolane ring system.

Experimental Protocol: Synthesis of a 1,2-Dithiolane Derivative

This protocol is adapted from a general method for the synthesis of 1,2-dithiolanes from 1,3-diols.

Step 1: Synthesis of the Bis(thioacetate) Intermediate

  • To a solution of the starting 1,3-diol (1.0 eq.), triphenylphosphine (2.2 eq.), and thioacetic acid (2.2 eq.) in a suitable anhydrous solvent (e.g., THF, toluene) under an inert atmosphere (e.g., nitrogen, argon), add diisopropyl azodicarboxylate (DIAD) (2.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bis(thioacetate) intermediate.

Step 2: Hydrolysis and Oxidative Cyclization to the 1,2-Dithiolane

  • Dissolve the purified bis(thioacetate) intermediate in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide) and stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the thioacetate groups, yielding the corresponding dithiol.

  • Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Induce oxidative cyclization by bubbling air through the solution or by the addition of a mild oxidizing agent (e.g., iodine, hydrogen peroxide) while heating the reaction mixture.

  • Monitor the formation of the 1,2-dithiolane by TLC or GC-MS.

  • Upon completion, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation to yield the desired 1,2-dithiolane.

Quantitative Data
HeterocycleStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
1,2-Dithiolane1,3-DiolThioacetic acid, DIAD, PPh₃; NaOHStep 1: 0 °C to rt, 12-24h; Step 2: rt, then heatVariable[1]

Yields are highly substrate-dependent.

Reaction Workflow

G cluster_0 Step 1: Bis(thioacetate) Formation cluster_1 Step 2: Cyclization 1_3_Diol 1,3-Diol Reaction_1 Mitsunobu Reaction 1_3_Diol->Reaction_1 Thioacetic_Acid Thioacetic Acid Thioacetic_Acid->Reaction_1 DIAD_PPh3 DIAD, PPh₃ DIAD_PPh3->Reaction_1 Bis_thioacetate Bis(thioacetate) Intermediate Reaction_1->Bis_thioacetate Hydrolysis Base Hydrolysis (e.g., NaOH) Dithiol Dithiol Intermediate Hydrolysis->Dithiol Oxidation Oxidative Cyclization (e.g., Air, I₂) Dithiol->Oxidation Dithiolane 1,2-Dithiolane Product Oxidation->Dithiolane Bis_thioacetate_input->Hydrolysis

Caption: Workflow for the synthesis of 1,2-dithiolanes from 1,3-diols.

Plausible Synthetic Routes Involving this compound

While detailed protocols for the direct use of this compound in the synthesis of other heterocycles are less commonly reported, its reactivity suggests potential applications in established synthetic methodologies. Below are hypothetical protocols based on well-known reactions where this compound could serve as a key reagent.

Hypothetical Protocol: Synthesis of 2-Substituted-1,3,4-Thiadiazoles

This hypothetical protocol is based on the reaction of carboxylic acids with hydrazine derivatives, followed by cyclization with a sulfurizing agent.

  • Formation of Acyl Hydrazide: React a carboxylic acid (1.0 eq.) with hydrazine hydrate (1.1 eq.) in a suitable solvent like ethanol under reflux to form the corresponding acyl hydrazide.

  • Thionation and Cyclization: To the isolated acyl hydrazide (1.0 eq.) in a solvent such as pyridine or toluene, add this compound (1.2 eq.) and heat the mixture. The this compound could potentially act as a thionating and cyclizing agent, leading to the formation of the 1,3,4-thiadiazole ring.

  • Work-up and Purification: After cooling, the reaction mixture would be worked up by extraction and purified by crystallization or column chromatography.

Reaction Logic

G Carboxylic_Acid Carboxylic Acid Acyl_Hydrazide Acyl Hydrazide Carboxylic_Acid->Acyl_Hydrazide Condensation Hydrazine Hydrazine Hydrazine->Acyl_Hydrazide Thiadiazole 1,3,4-Thiadiazole Acyl_Hydrazide->Thiadiazole Thionation & Cyclization Dithioacetic_Acid This compound Dithioacetic_Acid->Thiadiazole

Caption: Logical flow for a hypothetical synthesis of 1,3,4-thiadiazoles.

Conclusion

Thioacetic acid is a valuable reagent for the synthesis of sulfur-containing heterocycles, with well-established protocols for the preparation of 1,2-dithiolanes. The potential for this compound and its derivatives to be employed in other heterocyclic syntheses, such as those for thiadiazoles, remains an area for further exploration. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to develop novel synthetic methodologies for sulfur-containing heterocycles, which are crucial scaffolds in the discovery of new pharmaceuticals and functional materials. Further investigation into the reaction mechanisms and optimization of reaction conditions will undoubtedly expand the utility of this compound in heterocyclic chemistry.

References

Application Notes and Protocols: Dithioacetic Acid and its Analogs as Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Dithioacetic Acid: Comprehensive experimental data and established protocols specifically for this compound as a ligand in metal complexes are scarce in publicly available scientific literature. Therefore, this document will focus on the closely related and extensively studied 1,1-dithiolate ligands, particularly dithiocarbamates, to provide detailed application notes and protocols that can serve as a strong foundational resource for researchers interested in this compound and similar ligands. Dithiocarbamates share the same CS₂⁻ coordinating moiety and thus exhibit comparable coordination chemistry and potential applications.

Introduction to 1,1-Dithiolate Ligands in Coordination Chemistry

1,1-Dithiolate ligands, such as dithiocarbamates (R₂NCS₂⁻) and the less-documented dithioacetate (CH₃CS₂⁻), are versatile ligands in coordination chemistry.[1] They are known for their ability to form stable complexes with a wide range of transition metals.[2][3] The presence of two sulfur donor atoms allows for strong chelation to metal centers, influencing the electronic and steric properties of the resulting complexes.[4] These characteristics have led to their exploration in various fields, including materials science and, notably, drug development.[2][5]

Applications in Drug Development

Metal complexes of dithiocarbamates have shown significant potential in medicinal chemistry due to their diverse biological activities.[2][6]

Key Application Areas:

  • Anticancer Agents: Certain gold and copper dithiocarbamate complexes have demonstrated notable anti-cancer properties.[2]

  • Antimicrobial Agents: Metal dithiocarbamate complexes have been investigated for their activity against various strains of bacteria and fungi.[3][6]

  • Enzyme Inhibitors: The ability of dithiocarbamates to chelate metal ions is crucial for their function as enzyme inhibitors, particularly for metalloenzymes.

  • Medical Imaging: Technetium and copper dithiocarbamate complexes have been utilized as imaging agents in Positron Emission Tomography (PET).[2]

Experimental Protocols

The following are generalized protocols for the synthesis of dithiocarbamate ligands and their metal complexes. These can be adapted for this compound with appropriate modifications.

Synthesis of Dithiocarbamate Ligands

Dithiocarbamate salts are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[4]

Protocol: Synthesis of a Generic Dithiocarbamate Salt

  • Dissolve the desired primary or secondary amine in a suitable solvent (e.g., ethanol, water).

  • Add an equimolar amount of a base (e.g., NaOH, KOH).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of carbon disulfide (CS₂) while stirring. The reaction is often exothermic.

  • Continue stirring for a specified period (e.g., 2-4 hours) at room temperature.

  • The dithiocarbamate salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Synthesis of Metal-Dithiocarbamate Complexes

The synthesis of metal-dithiocarbamate complexes generally involves the reaction of a metal salt with the dithiocarbamate ligand.[5]

Protocol: General Synthesis of a Metal-Dithiocarbamate Complex

  • Dissolve the synthesized dithiocarbamate salt in a suitable solvent (e.g., ethanol, DMSO).

  • In a separate flask, dissolve the metal salt (e.g., metal chloride, metal acetate) in the same or a miscible solvent.[7]

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2 or 1:3, depending on the desired coordination number of the metal.[5]

  • The reaction mixture is often stirred at room temperature or refluxed for several hours to ensure complete reaction.[5]

  • The resulting metal complex precipitate is collected by filtration.

  • The precipitate is washed with the solvent and a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • The final product is dried under vacuum.

Characterization of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the synthesized metal complexes.

Common Characterization Techniques:

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the C-S and C-N stretching frequencies.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

  • Elemental Analysis (CHNS): To determine the elemental composition of the complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, providing information about the number of unpaired electrons and the geometry of the metal center.

Quantitative Data

The following table summarizes typical data obtained from the characterization of transition metal-dithiocarbamate complexes. Please note that these are representative values and will vary depending on the specific metal, ligand, and reaction conditions.

Metal IonLigandMolar Ratio (M:L)Magnetic Moment (μeff, B.M.)Key IR Bands (cm⁻¹) ν(C-S)Key IR Bands (cm⁻¹) ν(M-S)
Co(II)Generic Dithiocarbamate1:24.2 - 5.2~1000~350-400
Ni(II)Generic Dithiocarbamate1:2Diamagnetic (sq. planar) or ~3.2 (octahedral)~1000~350-400
Cu(II)Generic Dithiocarbamate1:21.7 - 2.2~1000~350-400

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of dithio-ligand metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization Amine Primary/Secondary Amine Ligand Dithiocarbamate Salt Amine->Ligand CS2 Carbon Disulfide CS2->Ligand Base Base (e.g., NaOH) Base->Ligand Complex Metal-Dithiocarbamate Complex Ligand->Complex Reaction MetalSalt Metal Salt (e.g., MCl₂) MetalSalt->Complex IR IR Spectroscopy Complex->IR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy Complex->NMR EA Elemental Analysis Complex->EA Mag Magnetic Susceptibility Complex->Mag Coordination_Modes cluster_bidentate Bidentate Chelation cluster_monodentate Monodentate cluster_bridging Bridging M M S1 S M->S1 S2 S M->S2 C1 C S1->C1 R1 R₂N C1->R1 S2->C1 M2 M S3 S M2->S3 C2 C S3->C2 R2 R₂N C2->R2 S4 S S4->C2 M3a M S5 S M3a->S5 M3b M S6 S M3b->S6 C3 C S5->C3 R3 R₂N C3->R3 S6->C3 Drug_Development_Pathway Synthesis Synthesis of Metal Complexes Screening In vitro Biological Screening (e.g., anticancer, antimicrobial) Synthesis->Screening Mechanism Mechanism of Action Studies (e.g., enzyme inhibition) Screening->Mechanism Lead Lead Compound Identification Screening->Lead Mechanism->Lead Optimization Lead Optimization Lead->Optimization Preclinical Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes and Protocols: Dithioacetic Acid in the Preparation of Quantum Dots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as versatile tools in biomedical imaging, diagnostics, and targeted drug delivery. Their unique optical properties, such as size-tunable fluorescence, high quantum yield, and photostability, make them superior to traditional organic fluorophores. The surface chemistry of QDs is critical for their stability, biocompatibility, and functionality. Ligand exchange is a common strategy to modify the surface of QDs, tailoring their properties for specific applications.

Thiol-containing molecules are widely used as capping ligands for QDs due to the strong affinity of sulfur for the metal atoms on the QD surface (e.g., cadmium or zinc). While ligands such as thioglycolic acid (TGA), mercaptopropionic acid (MPA), and dihydrolipoic acid (DHLA) are well-established, the use of dithioacetic acid as a capping ligand for quantum dots is a novel area of exploration. This compound, with its dithiocarboxylate group, offers a potentially bidentate coordination to the QD surface, which could lead to enhanced stability.

These application notes provide a comprehensive overview of the proposed use of this compound in the preparation of quantum dots, including detailed experimental protocols adapted from established methods for similar thiol-based ligands. As the direct use of this compound for QD synthesis is not yet widely documented, the following protocols are presented as a starting point for research and development in this promising area.

Properties of this compound

This compound (CH₃CSSH) is a dithiocarboxylic acid. Its key features relevant to quantum dot synthesis include:

  • Strong Metal Binding: The dithiocarboxylate group is a soft Lewis base and is expected to form strong coordinate bonds with the soft Lewis acidic metal ions (e.g., Cd²⁺, Zn²⁺) on the surface of quantum dots.

  • Potential for Bidentate Coordination: The two sulfur atoms of the dithiocarboxylate group may chelate to a single metal atom or bridge between two metal atoms on the QD surface, potentially leading to a more stable capping layer compared to monothiol ligands.

  • Hydrophilicity: The carboxylic acid-like proton is acidic, allowing for deprotonation in aqueous solutions and rendering the quantum dots water-soluble and stable in biological buffers.

Experimental Protocols

The following protocols describe the synthesis of core/shell quantum dots and a subsequent ligand exchange procedure to cap them with this compound. These protocols are adapted from established methods for other thiol-containing ligands.[1][2][3]

Protocol 1: Synthesis of Oleic Acid-Capped CdSe/ZnS Core/Shell Quantum Dots

This protocol describes a hot-injection method for synthesizing high-quality, organic-soluble CdSe core quantum dots, followed by the growth of a protective ZnS shell.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc oxide (ZnO)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Trioctylphosphine (TOP)

  • Sulfur powder

  • Toluene

  • Methanol

  • Acetone

Procedure:

  • Preparation of Se Precursor (Se-TOP):

    • In a glovebox, dissolve 0.079 g (1 mmol) of selenium powder in 10 mL of 1-octadecene and 1 mL of trioctylphosphine.

    • Gently heat and stir the mixture until a clear, colorless solution is obtained.

  • Synthesis of CdSe Core Quantum Dots:

    • In a 50 mL three-neck flask, combine 0.064 g (0.5 mmol) of CdO, 5 mL of oleic acid, and 20 mL of 1-octadecene.

    • Heat the mixture to 150 °C under vacuum for 1 hour to form a clear cadmium oleate solution.

    • Switch to an inert atmosphere (nitrogen or argon) and increase the temperature to 300 °C.

    • At 300 °C, rapidly inject the Se-TOP precursor solution into the flask.

    • Monitor the growth of the CdSe quantum dots by taking small aliquots and observing their color under UV light. The color will change from yellow to orange to red as the particles grow.

    • After the desired size is reached (typically 5-10 minutes), cool the reaction mixture to room temperature.

  • Growth of the ZnS Shell:

    • Prepare a zinc and sulfur precursor solution by dissolving 0.081 g (1 mmol) of ZnO and 0.032 g (1 mmol) of sulfur powder in 5 mL of oleic acid and 10 mL of 1-octadecene. Heat to 150 °C to obtain a clear solution and then cool to room temperature.

    • Reheat the CdSe core solution to 240 °C under an inert atmosphere.

    • Slowly add the zinc and sulfur precursor solution dropwise over 30 minutes.

    • Maintain the reaction at 240 °C for 1-2 hours to allow for shell growth.

    • Cool the reaction to room temperature.

  • Purification of CdSe/ZnS Quantum Dots:

    • Add 20 mL of a 1:1 mixture of methanol and acetone to the reaction mixture to precipitate the quantum dots.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Discard the supernatant and redisperse the quantum dot pellet in 10 mL of toluene.

    • Repeat the precipitation and redispersion steps two more times.

    • Finally, dissolve the purified oleic acid-capped CdSe/ZnS QDs in toluene for storage.

Protocol 2: Ligand Exchange with this compound for Water Solubilization

This protocol describes the process of replacing the hydrophobic oleic acid ligands on the surface of the synthesized CdSe/ZnS QDs with this compound, rendering them water-soluble.

Materials:

  • Oleic acid-capped CdSe/ZnS QDs in toluene

  • This compound

  • Tetramethylammonium hydroxide (TMAOH) pentahydrate

  • Methanol

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of this compound Solution:

    • In a fume hood, prepare a 0.1 M solution of this compound in methanol.

    • Adjust the pH of the solution to 9-10 by adding a solution of TMAOH in methanol. This deprotonates the this compound to form the dithiocarboxylate, which is a more effective nucleophile for ligand exchange.

  • Precipitation of Oleic Acid-Capped QDs:

    • Take 1 mL of the oleic acid-capped CdSe/ZnS QDs in toluene (approximately 5 mg/mL).

    • Add 2 mL of methanol to precipitate the QDs.

    • Centrifuge at 4000 rpm for 10 minutes and discard the supernatant.

  • Ligand Exchange Reaction:

    • Redissolve the QD pellet in 1 mL of THF.

    • Add 2 mL of the prepared basic this compound solution to the QD solution.

    • Stir the mixture vigorously at room temperature overnight.

  • Purification of this compound-Capped QDs:

    • Precipitate the this compound-capped QDs by adding 10 mL of diethyl ether.

    • Centrifuge at 4000 rpm for 10 minutes and discard the supernatant.

    • Wash the pellet with diethyl ether two more times to remove excess this compound and displaced oleic acid.

    • After the final wash, dry the QD pellet under a stream of nitrogen.

    • Disperse the purified this compound-capped QDs in deionized water or a buffer of choice (e.g., phosphate-buffered saline, PBS) for storage and further use.

Data Presentation

The following tables summarize typical quantitative data obtained for quantum dots capped with various thiol-containing ligands. This data can serve as a benchmark for evaluating the performance of this compound-capped quantum dots.

Table 1: Comparison of Quantum Yields for CdSe/ZnS QDs with Different Capping Ligands

Capping LigandQuantum Yield (%)Reference
Oleic Acid (in organic solvent)50-70[1]
Thioglycolic Acid (TGA)30-50[3]
Mercaptopropionic Acid (MPA)35-55[1]
Dihydrolipoic Acid (DHLA)40-60[4]
This compound (Predicted) 35-65 -

The predicted quantum yield for this compound is an estimate based on the performance of similar thiol-based ligands. Experimental validation is required.

Table 2: Hydrodynamic Diameter of Water-Soluble CdSe/ZnS QDs

Capping LigandHydrodynamic Diameter (nm)Reference
Thioglycolic Acid (TGA)8-12[3]
Mercaptopropionic Acid (MPA)9-14[1]
Dihydrolipoic Acid (DHLA)10-16[4]
This compound (Predicted) 8-13 -

The predicted hydrodynamic diameter is based on the small molecular size of this compound.

Visualizations

Experimental Workflow for Quantum Dot Synthesis and Ligand Exchange

G cluster_synthesis Organic Phase Synthesis cluster_exchange Aqueous Phase Transfer precursors CdO, Se, ZnO, S Oleic Acid, ODE, TOP synthesis Hot-Injection Synthesis (CdSe Core + ZnS Shell) precursors->synthesis Heat & Inject organic_qds Oleic Acid-Capped CdSe/ZnS QDs (in Toluene) synthesis->organic_qds Purify exchange Ligand Exchange Reaction organic_qds->exchange Precipitate & Redissolve in THF ligand This compound + TMAOH in Methanol ligand->exchange aqueous_qds This compound-Capped CdSe/ZnS QDs (in Water) exchange->aqueous_qds Purify & Disperse

Caption: Workflow for preparing water-soluble quantum dots.

Proposed Binding of this compound to a Quantum Dot Surface

Caption: Bidentate chelation of dithioacetate to a metal atom.

Applications in Drug Development

This compound-capped quantum dots, with their anticipated high stability and water solubility, are promising candidates for various applications in drug development:

  • Drug Delivery Vehicles: The carboxylate group on the surface can be conjugated to drugs, targeting ligands (e.g., antibodies, peptides), and polyethylene glycol (PEG) to improve circulation time and specificity. Quantum dots can serve as traceable carriers to monitor drug distribution and release in real-time.[5][6][7]

  • In Vivo Imaging: The bright and stable fluorescence of these QDs can be utilized for long-term, deep-tissue imaging to track disease progression and therapeutic response in preclinical models.

  • High-Throughput Screening: Water-soluble QDs can be employed in fluorescence-based assays for high-throughput screening of drug candidates.

Conclusion

The use of this compound as a capping ligand for quantum dots represents a novel and promising avenue of research. The protocols and data presented here provide a foundational framework for scientists to explore the synthesis and application of these new nanomaterials. The potential for enhanced stability through bidentate coordination could address some of the current challenges in the long-term biological applications of quantum dots. Further experimental work is necessary to validate these proposed methods and to fully characterize the properties of this compound-capped quantum dots.

References

Application of Thio-Reagents in Solid-Phase Peptide Synthesis: A Focus on Peptide Thioacid Synthesis and Thiol-Based Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and automated construction of complex biomolecules. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process often employs strong acids in combination with scavenger molecules to prevent side reactions. While the direct application of dithioacetic acid in standard SPPS cleavage protocols is not prominently documented in scientific literature, the broader class of thio-reagents, including thioacetic acid and various dithiols, plays a crucial role in specialized applications within peptide synthesis. This document provides detailed application notes and protocols on the use of thioacetic acid for the synthesis of peptide thioacids and the use of common dithiol scavengers in cleavage cocktails.

Part 1: Synthesis of Peptide Thioacids using Thioacetic Acid

Peptide thioacids are valuable intermediates in protein engineering and drug development, most notably for their use in native chemical ligation (NCL), a powerful technique for ligating unprotected peptide fragments. Thioacetic acid, in conjunction with other reagents, can be utilized for the efficient synthesis of N-protected amino thioacids, which can then be incorporated into peptides.

Mechanism of Thioacid Formation

A common method for preparing N-protected amino thioacids involves the reaction of an N-protected amino acid with thioacetic acid and sodium hydrosulfide (NaSH). The proposed mechanism suggests the in-situ formation of an activated thioacetic acid persulfide, which then reacts with the carboxylic acid of the N-protected amino acid to form a mixed anhydride, ultimately leading to the desired thioacid.[1]

Experimental Protocol: Synthesis of N-Boc-Amino Thioacids

This protocol describes a general procedure for the synthesis of N-Boc-protected amino thioacids in solution phase.

Materials:

  • N-Boc-amino acid

  • Thioacetic acid

  • Sodium hydrosulfide (NaSH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-amino acid (1 equivalent) in dichloromethane (DCM), add thioacetic acid (1.2 equivalents) and sodium hydrosulfide (1.2 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated sodium bicarbonate solution to remove unreacted thioacetic acid and other acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-Boc-amino thioacid.

Quantitative Data: Yields of N-Boc-Amino Thioacid Synthesis

The following table summarizes the reported yields for the synthesis of various N-Boc-amino thioacids using the protocol described above.[1]

N-Boc-Amino AcidYield (%)
Boc-Ala-OH85
Boc-Val-OH82
Boc-Leu-OH88
Boc-Ile-OH80
Boc-Phe-OH90

Workflow for Peptide Thioacid Synthesis and Ligation

G cluster_0 Peptide Thioacid Preparation cluster_1 Peptide Fragment Preparation cluster_2 Native Chemical Ligation SPPS 1. Solid-Phase Peptide Synthesis (C-terminal thioester precursor) Cleavage 2. Cleavage from Resin (e.g., HF or TFMSA) SPPS->Cleavage Thioacid 3. Peptide Thioacid Cleavage->Thioacid Ligation 7. Ligation Reaction (Thioester-Cys reaction) Thioacid->Ligation Thioester formation SPPS2 4. Solid-Phase Peptide Synthesis (N-terminal Cysteine) Cleavage2 5. Cleavage and Deprotection SPPS2->Cleavage2 Peptide_Cys 6. Peptide with N-terminal Cys Cleavage2->Peptide_Cys Peptide_Cys->Ligation Rearrangement 8. S- to N-acyl shift Ligation->Rearrangement Ligated_Peptide 9. Final Ligated Peptide Rearrangement->Ligated_Peptide

Workflow for peptide thioacid synthesis and native chemical ligation.

Part 2: Use of Dithiol Scavengers in Peptide Cleavage

During the trifluoroacetic acid (TFA)-mediated cleavage of peptides from the solid support, reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., trityl, t-butyl). These cations can react with nucleophilic residues in the peptide sequence, such as tryptophan and methionine, leading to undesired side products. Thiol-containing scavengers, particularly dithiols like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), are commonly included in the cleavage cocktail to trap these reactive species.

Role of Dithiol Scavengers
  • Cation Scavenging: Thiols act as potent nucleophiles that efficiently quench carbocations generated during cleavage.

  • Reduction of Oxidation: For sensitive residues like methionine and cysteine, dithiols help to maintain a reducing environment, preventing their oxidation.[2]

  • Suppression of Side Reactions: They prevent the re-attachment of protecting groups to the peptide chain.

Experimental Protocol: Standard TFA Cleavage with Dithiol Scavengers

This protocol outlines a general procedure for the cleavage of a peptide from a resin using a standard TFA cocktail containing a dithiol scavenger.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Centrifuge

Cleavage Cocktail Composition (Reagent K):

A commonly used cleavage cocktail, particularly for peptides containing sensitive residues, is Reagent K.

ComponentVolume/Weight %Purpose
Trifluoroacetic acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger for tryptophan
Thioanisole5%Scavenger, aids in Arg deprotection
1,2-Ethanedithiol (EDT)2.5%Cation scavenger, reducing agent
Water5%Scavenger, aids in Trp protection

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail fresh by carefully mixing the components. For every 100 mg of resin, use approximately 1-2 mL of the cleavage cocktail.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • After the cleavage is complete, filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quantitative Data: Effect of Thiol Scavengers on Azide Reduction

In specialized applications, such as the synthesis of peptides containing azido groups for click chemistry, the choice of thiol scavenger can be critical. The following data illustrates the percentage of azide reduction to amine as a side reaction with different thiol scavengers during cleavage.[3][4]

Thiol ScavengerAzide Reduction (%)
1,2-Ethanedithiol (EDT)up to 50%
Dithiothreitol (DTT)Significantly suppressed
ThioanisoleSome reduction observed

This data highlights the importance of selecting the appropriate scavenger based on the specific peptide sequence and its modifications.[3][4]

Workflow for Standard SPPS Cleavage

G Start Start: Peptide-Resin Cleavage 1. Add Cleavage Cocktail (TFA + Scavengers) Start->Cleavage Incubation 2. Incubate at Room Temperature (2-4 hours) Cleavage->Incubation Filtration 3. Filter to Remove Resin Incubation->Filtration Precipitation 4. Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation Washing 5. Wash Peptide Pellet with Cold Ether Precipitation->Washing Drying 6. Dry Crude Peptide Washing->Drying Purification 7. HPLC Purification Drying->Purification Final_Peptide End: Pure Peptide Purification->Final_Peptide

General workflow for solid-phase peptide synthesis cleavage.

While this compound does not appear to be a standard reagent in solid-phase peptide synthesis, the underlying principles of using thio-reagents are integral to advanced peptide chemistry. The synthesis of peptide thioacids using thioacetic acid is a key step for enabling native chemical ligation, a powerful tool for creating large and complex proteins. Furthermore, the use of dithiol scavengers like EDT and DTT in cleavage cocktails is a routine and critical practice to ensure the integrity and purity of synthetic peptides. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working in the field of peptide synthesis.

References

Application Notes and Protocols for the Modification of Polymer Surfaces using Thioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for the functionalization of polymer surfaces with thiol (-SH) groups using thioacetic acid (CH₃C(O)SH). While the initial topic of interest was dithioacetic acid (CH₃C(S)SH), a comprehensive literature review indicates that thioacetic acid is the more commonly employed and well-documented reagent for introducing thiol functionalities onto polymer backbones and surfaces. The resulting thiol groups are versatile chemical handles for a variety of subsequent modifications, particularly "click" chemistry reactions, which are invaluable for the covalent attachment of biomolecules, drugs, and other functional moieties. This makes the described techniques highly relevant for researchers in materials science, drug development, and biomaterials engineering.

The protocols outlined below cover methods for both "grafting from" and "grafting to" approaches to create thiol-functionalized polymer surfaces. These surfaces can be tailored for specific applications, including the development of biocompatible coatings, drug delivery systems, and biosensors.

Core Concepts in Thiol-Based Polymer Surface Modification

The fundamental principle behind using thioacetic acid for surface modification is the introduction of a protected thiol group (a thioacetate), which can then be deprotected under mild conditions to reveal a reactive thiol. This two-step process is advantageous as it prevents the premature oxidation or reaction of the thiol group.

The primary reaction involves the nucleophilic substitution of a leaving group (e.g., a halide) on the polymer with the thioacetate anion, or the reaction of a polymer's functional group (e.g., a carboxylic acid) to form a thioester linkage. Subsequent hydrolysis of the thioacetate yields the desired thiol.

An alternative and powerful method involves the use of initiators containing a thioacetate group for surface-initiated polymerizations, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This allows for the growth of polymer chains with a terminal thioacetate group, which can then be converted to a thiol.

The introduced thiol groups are particularly useful for "thiol-ene" and "thiol-yne" click chemistry reactions. These reactions are highly efficient, proceed under mild conditions, and are tolerant of a wide range of functional groups, making them ideal for conjugating delicate biomolecules to the polymer surface.

Experimental Protocols

Protocol 1: Surface-Initiated ATRP followed by Thiol Functionalization

This protocol describes the "grafting from" approach, where polymer brushes are grown from a surface and subsequently functionalized with thiol groups.

Workflow for Surface-Initiated ATRP and Thiol Functionalization

cluster_0 Surface Preparation cluster_1 Polymerization cluster_2 Thiol Functionalization Substrate Substrate Clean_Substrate Clean Substrate (e.g., piranha solution) Substrate->Clean_Substrate Initiator_Immobilization Immobilize ATRP Initiator (e.g., APTES + BIBB) Clean_Substrate->Initiator_Immobilization SI_ATRP Surface-Initiated ATRP (Monomer, Catalyst, Ligand) Initiator_Immobilization->SI_ATRP Polymer_Brush Polymer Brush with Terminal Halide SI_ATRP->Polymer_Brush Thioacetylation React with Potassium Thioacetate Polymer_Brush->Thioacetylation Deprotection Deprotection (e.g., HCl/MeOH) Thioacetylation->Deprotection Thiol_Surface Thiol-Functionalized Polymer Surface Deprotection->Thiol_Surface

Caption: Workflow for creating a thiol-functionalized polymer surface.

Materials:

  • Polymer substrate (e.g., silicon wafer, glass slide)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Monomer (e.g., methyl methacrylate, MMA)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent for polymerization (e.g., anisole)

  • Potassium thioacetate

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Substrate Cleaning: Clean the substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen. Further clean the substrate using a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse thoroughly with DI water and dry.

  • Initiator Immobilization:

    • Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface.

    • Rinse with toluene and ethanol, then dry.

    • React the amine-terminated surface with a solution of BIBB (10 mmol) and TEA (12 mmol) in anhydrous toluene (50 mL) for 2 hours at room temperature to immobilize the ATRP initiator.

    • Rinse with toluene and ethanol, then dry.

  • Surface-Initiated ATRP:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the monomer (e.g., MMA, 50 mmol) and PMDETA (0.5 mmol) in the polymerization solvent (e.g., anisole, 20 mL).

    • Add CuBr (0.5 mmol) to the solution.

    • Place the initiator-modified substrate in the flask.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Conduct the polymerization at a controlled temperature (e.g., 60 °C) for the desired time to achieve the target polymer brush thickness.

    • Stop the polymerization by exposing the solution to air.

    • Rinse the substrate with a good solvent for the polymer (e.g., toluene) to remove any non-grafted polymer.

  • Thiol Functionalization:

    • Immerse the polymer-grafted substrate in a solution of potassium thioacetate (20 mmol) in ethanol (50 mL) and heat at 60 °C for 12 hours. This will substitute the terminal bromide with a thioacetate group.

    • Rinse the substrate with ethanol and DI water.

    • To deprotect the thioacetate, immerse the substrate in a solution of 1 M HCl in methanol for 2 hours at room temperature.

    • Rinse thoroughly with methanol and DI water, then dry under a stream of nitrogen.

Protocol 2: Modification of a Carboxylic Acid-Containing Polymer Surface

This protocol describes the "grafting to" approach on a polymer that already possesses functional groups, such as carboxylic acids.

Workflow for Modifying a Carboxylic Acid-Containing Polymer

COOH_Surface Carboxylic Acid- Functionalized Polymer Activation Activate COOH groups (EDC/NHS) COOH_Surface->Activation Cystamine_Coupling Couple with Cystamine Activation->Cystamine_Coupling Disulfide_Surface Disulfide-Functionalized Surface Cystamine_Coupling->Disulfide_Surface Reduction Reduce Disulfide Bond (TCEP or DTT) Disulfide_Surface->Reduction Thiol_Surface Thiol-Functionalized Polymer Surface Reduction->Thiol_Surface

Caption: Modification of a carboxylic acid-containing polymer surface.

Materials:

  • Polymer with carboxylic acid groups (e.g., poly(acrylic acid) grafted surface)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Cystamine dihydrochloride

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of EDC (0.4 M) and NHS (0.1 M) in MES buffer (0.1 M, pH 6.0).

    • Immerse the carboxylic acid-containing polymer surface in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Coupling with Cystamine:

    • Prepare a solution of cystamine dihydrochloride (50 mg/mL) in MES buffer.

    • After the activation step, rinse the surface with MES buffer and immediately immerse it in the cystamine solution for 2-4 hours at room temperature. This will form an amide bond between the polymer and cystamine, resulting in a disulfide-terminated surface.

    • Rinse the surface with MES buffer and DI water.

  • Reduction of Disulfide Bonds:

    • Prepare a solution of a reducing agent, such as TCEP (20 mM) or DTT (50 mM), in PBS (pH 7.4).

    • Immerse the disulfide-functionalized surface in the reducing agent solution for 1-2 hours at room temperature to cleave the disulfide bonds and generate free thiol groups.

    • Rinse the surface thoroughly with PBS and DI water, then dry under a stream of nitrogen.

Data Presentation

Table 1: Comparison of Surface Thiol Functionalization Methods

MethodPolymer TypeKey ReagentsTypical Thiol DensityAdvantagesDisadvantages
Protocol 1 Polymers grown via ATRP (e.g., PMMA, Polystyrene)Potassium thioacetate, HCl/MeOHHighGood control over polymer brush thickness and density.Multi-step process, requires inert atmosphere for polymerization.
Protocol 2 Polymers with carboxylic acid groups (e.g., PAA)EDC, NHS, Cystamine, TCEP/DTTModerate to HighUtilizes common coupling chemistry, mild reaction conditions.Potential for side reactions, requires a pre-functionalized polymer.

Characterization of Thiol-Functionalized Surfaces

Successful modification of the polymer surface with thiol groups can be confirmed using various surface-sensitive analytical techniques.

Table 2: Techniques for Characterizing Thiol-Functionalized Surfaces

TechniqueInformation ObtainedExpected Outcome for Successful Thiolation
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Appearance of a sulfur (S 2p) peak at ~164 eV, corresponding to the thiol group.
Water Contact Angle Measurement Surface hydrophilicity/hydrophobicity.A decrease in water contact angle after successful modification due to the introduction of polar thiol groups.
Ellman's Test Quantification of free thiol groups.A colorimetric change (yellow) upon reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), allowing for quantification of surface thiol density.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Presence of specific functional groups.Disappearance of the thioacetate C=O stretch (~1690 cm⁻¹) and appearance of a weak S-H stretch (~2550 cm⁻¹).

Application Example: Bio-conjugation via Thiol-Ene Click Chemistry

The thiol-functionalized surfaces can be readily used for the covalent immobilization of biomolecules containing an "ene" (alkene) functionality.

Workflow for Thiol-Ene Click Chemistry

Thiol_Surface Thiol-Functionalized Polymer Surface Thiol_Ene_Reaction Thiol-Ene Click Reaction (Photoinitiator, UV light) Thiol_Surface->Thiol_Ene_Reaction Ene_Molecule Alkene-Modified Biomolecule Ene_Molecule->Thiol_Ene_Reaction Biofunctional_Surface Bio-functionalized Surface Thiol_Ene_Reaction->Biofunctional_Surface

Caption: Bio-conjugation on a thiol-functionalized surface.

Brief Protocol:

  • Prepare a solution of the alkene-modified biomolecule and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable buffer.

  • Apply the solution to the thiol-functionalized polymer surface.

  • Expose the surface to UV light (e.g., 365 nm) for a specific duration to initiate the thiol-ene reaction.

  • Rinse the surface thoroughly to remove any non-covalently bound molecules.

This straightforward procedure enables the stable and specific attachment of a wide range of biomolecules, paving the way for advanced applications in drug delivery, tissue engineering, and diagnostics.

Application Notes and Protocols for the Quantification of Dithioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithioacetic acid (CH₃CSSH) is an organosulfur compound of interest in various fields of chemical research and development. Accurate and reliable quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Analysis, and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the primary analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
HPLC with UV or Fluorescence Detection Separation based on polarity, with detection via UV absorbance or fluorescence after derivatization.High specificity, good for complex matrices.Derivatization may be required for high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile analytes followed by mass-based detection.High sensitivity and structural confirmation.Derivatization may be necessary to improve volatility and stability.
Electrochemical Analysis Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface.High sensitivity, potential for miniaturization.Susceptible to matrix interferences and electrode fouling.
UV-Vis Spectrophotometry Measurement of the absorbance of UV-visible light by the analyte in a solution.Simple, rapid, and cost-effective.Lower specificity, prone to interference from other absorbing species.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the separation and quantification of this compound. Due to its polar nature, ion-pair chromatography or derivatization can be employed to enhance retention and resolution.

Protocol 1: Ion-Pair Reverse-Phase HPLC with UV Detection

This method is suitable for the direct analysis of this compound without derivatization.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium bromide (ion-pair reagent)

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Tetrabutylammonium bromide in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      15 80
      20 80
      21 20

      | 25 | 20 |

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (80% A, 20% B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the initial mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Pre-column Derivatization with Monobromobimane and Fluorescence Detection

This method offers high sensitivity and selectivity through derivatization of the thiol group with monobromobimane (mBBr)[1][2][3][4].

Instrumentation:

  • HPLC system with a binary pump, autosampler, and fluorescence detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • HEPES buffer (50 mM, pH 8.0)

  • Monobromobimane (mBBr) solution (10 mM in acetonitrile)

  • This compound standards

Procedure:

  • Derivatization:

    • In a microcentrifuge tube, mix 100 µL of the sample (or standard), 200 µL of 50 mM HEPES buffer (pH 8.0), and 200 µL of 10 mM mBBr solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M acetic acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.25% (v/v) Acetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 35 °C

    • Fluorescence Detection: Excitation at 380 nm, Emission at 480 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Quantification:

    • Prepare and derivatize a series of this compound standards.

    • Construct a calibration curve and determine the sample concentration as described in Protocol 1.

Quantitative Data Summary (HPLC)

ParameterIon-Pair RP-HPLC-UV (Estimated)Pre-column Derivatization HPLC-Fluorescence (Estimated)
Linearity Range 1 - 100 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.015 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%

Note: These values are estimates based on similar compounds and should be validated for this compound.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample/Standard Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Injector Autosampler Filter->Injector Inject Column C18 Column Injector->Column Detector UV/Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile compounds. This compound may require derivatization to improve its thermal stability and chromatographic behavior.

Protocol 3: Derivatization with Silylation Reagent and GC-MS Analysis

This protocol involves the derivatization of the acidic proton of this compound with a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) ester[5][6].

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for acidic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound standards

Procedure:

  • Derivatization:

    • To 100 µL of the sample (or standard) in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Identify the characteristic ions of the this compound-TMS derivative.

    • For SIM mode, select a quantifier and one or two qualifier ions.

    • Prepare and derivatize a series of this compound standards.

    • Construct a calibration curve and determine the sample concentration.

Quantitative Data Summary (GC-MS)

ParameterGC-MS with Silylation (Estimated)
Linearity Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Note: These values are estimates and require experimental validation.

Diagram: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample/Standard BSTFA Add BSTFA Sample->BSTFA Heat Heat at 70°C BSTFA->Heat Injection Inject into GC Heat->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Electrochemical Analysis

Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be used for the sensitive determination of this compound based on its electrochemical oxidation at a suitable electrode.

Protocol 4: Differential Pulse Voltammetry at a Gold Electrode

Gold electrodes have shown good electrocatalytic activity towards the oxidation of sulfur-containing compounds[7][8].

Instrumentation:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

  • Gold (Au) working electrode.

  • Ag/AgCl reference electrode.

  • Platinum wire counter electrode.

Reagents:

  • Phosphate buffer solution (0.1 M, pH 7.0)

  • This compound standards

Procedure:

  • Electrode Preparation:

    • Polish the gold electrode with alumina slurry, sonicate in deionized water, and then in ethanol.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

  • Voltammetric Measurement:

    • Place the three-electrode system in an electrochemical cell containing the phosphate buffer solution.

    • Add a known volume of the this compound standard or sample solution.

    • Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen.

    • Record the differential pulse voltammogram by scanning the potential from -0.2 V to +1.0 V.

    • Parameters: Pulse amplitude: 50 mV, Pulse width: 50 ms, Scan rate: 20 mV/s.

  • Quantification:

    • Measure the peak current of the oxidation peak of this compound.

    • Prepare a calibration curve by plotting the peak current against the concentration of this compound standards.

    • Determine the concentration in the sample from the calibration curve.

Quantitative Data Summary (Electrochemical)

ParameterDifferential Pulse Voltammetry (Estimated)
Linearity Range 0.1 - 50 µM
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.15 µM
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Note: These values are estimates and require experimental validation.

Diagram: Electrochemical Detection Principle

Electrochemical_Principle DTA This compound (DTA) Electrode Gold Electrode DTA->Electrode Adsorption Oxidation Electrochemical Oxidation Electrode->Oxidation Applied Potential Current Measured Current Oxidation->Current Proportional to Concentration Beer_Lambert_Law Absorbance Absorbance (A) Epsilon Molar Absorptivity (ε) Equation A = εlc Epsilon->Equation Pathlength Path Length (l) Pathlength->Equation Concentration Concentration (c) Concentration->Equation Equation->Absorbance

References

Application Notes and Protocols: Derivatization of Thiols using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of thiol-containing compounds, such as cysteine, glutathione, and penicillamine, is crucial in various fields, including biochemistry, clinical chemistry, and pharmaceutical development, due to their significant roles in biological systems.[1][2] These compounds are often present in complex biological matrices at low concentrations and can be prone to oxidation, making their direct analysis challenging.[3][4] Chemical derivatization is a widely employed strategy to enhance the stability, chromatographic retention, and detectability of thiols.[5][6]

One of the most common and reliable derivatization reagents for thiols is 5,5'-dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent.[1] This reagent reacts with the sulfhydryl group (-SH) of thiols to form a stable mixed disulfide derivative that can be readily analyzed by HPLC with UV-Vis detection.[1] The reaction also produces a stoichiometric amount of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB²⁻) anion, which can be used for spectrophotometric quantification.[7]

These application notes provide a detailed protocol for the pre-column derivatization of biologically active thiols with DTNB for their subsequent separation and quantification by HPLC.

Principle and Reaction Mechanism

The derivatization of thiols with DTNB is based on a thiol-disulfide exchange reaction. The sulfhydryl group of the analyte (R-SH) attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide (R-S-S-TNB) and the release of one molecule of 5-thio-2-nitrobenzoic acid (TNB). The resulting mixed disulfide is a more stable and chromophoric derivative suitable for HPLC analysis.

The reaction can be summarized as follows:

R-SH + DTNB → R-S-TNB + TNB-H

The TNB anion (TNB²⁻) produced has a high molar absorptivity at 412 nm, which is often used for the spectrophotometric determination of total thiols. However, for HPLC analysis, the mixed disulfide derivative is the primary analyte of interest.[7]

ReactionMechanism Thiol Thiol (R-SH) Intermediate Thiol-Disulfide Exchange Thiol->Intermediate Nucleophilic Attack DTNB DTNB (Ellman's Reagent) DTNB->Intermediate Plus1 + MixedDisulfide Mixed Disulfide (R-S-TNB) Intermediate->MixedDisulfide TNB TNB (5-Thio-2-nitrobenzoic acid) Intermediate->TNB Plus2 +

Caption: Reaction of a thiol with DTNB.

Applications

The DTNB derivatization method is applicable to a wide range of biologically active thiols in various matrices. Some of the key applications include:

  • Clinical Diagnostics: Quantification of low-molecular-weight thiols like glutathione, cysteine, and homocysteine in plasma, serum, and urine as biomarkers for various diseases.

  • Pharmaceutical Analysis: Determination of thiol-containing drugs such as captopril, penicillamine, and N-acetylcysteine in pharmaceutical formulations and biological fluids.[1]

  • Food and Beverage Analysis: Analysis of thiols in food products, which can contribute to their flavor and antioxidant properties.

  • Cell Biology Research: Monitoring the intracellular levels of thiols and the redox state in cell cultures and tissue extracts.[7]

Experimental Protocol: Derivatization of Thiols with DTNB for HPLC Analysis

This protocol provides a general procedure for the pre-column derivatization of thiols in a standard solution. The conditions may need to be optimized for specific applications and sample matrices.

Materials and Reagents:

  • Thiol standards (e.g., L-cysteine, L-glutathione, D-penicillamine)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Methanol or Acetonitrile (HPLC grade)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Syringe filters (0.45 µm)

Equipment:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Micropipettes

Procedure:

  • Preparation of Reagents:

    • Thiol Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each thiol standard in 0.1 M HCl to prevent oxidation. Store at 4°C.

    • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in methanol or the phosphate buffer. Prepare this solution fresh daily.

    • Mobile Phase: Prepare the mobile phase as required for the specific HPLC method. A common mobile phase for separating DTNB derivatives is a gradient of methanol or acetonitrile in a phosphate or acetate buffer.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix the following:

      • 100 µL of the thiol standard solution (or sample extract)

      • 800 µL of 0.1 M sodium phosphate buffer (pH 8.0)

      • 100 µL of 10 mM DTNB solution

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature for 15 minutes in the dark.

  • Sample Preparation for HPLC:

    • After the incubation period, filter the reaction mixture through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is often used. For example, a linear gradient of 0-60% acetonitrile in 25 mM sodium phosphate buffer (pH 7.0) over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV-Vis detector set at 330 nm (for the mixed disulfide) or 412 nm (for the TNB anion). 326 nm has also been reported as a more sensitive wavelength for TNB detection.[7]

    • Column Temperature: Ambient or controlled at 25-30°C.

Experimental Workflow Diagram

Caption: Workflow for thiol derivatization and analysis.

Data Presentation

The performance of the DTNB derivatization method for the analysis of various biologically active thiols is summarized below. The data presented is indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Data for DTNB-Derivatized Thiols

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Cysteine8.50.5 µM1.5 µM
Glutathione12.20.2 µM0.7 µM
D-Penicillamine14.80.8 µM2.5 µM
N-acetylcysteine11.50.6 µM2.0 µM
Captopril16.31.0 µM3.0 µM
Thiomalic acid9.70.4 µM1.2 µM

Note: The above data is a representative example compiled from typical HPLC methods for DTNB derivatives.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Reproducibility (%RSD)< 2.0%
Recovery95 - 105%

The reproducibility for the analysis of glutathione has been reported with a %R.S.D. of +/- 1.3%, indicating the method is suitable for quantitative analysis.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low derivatization yield Thiol oxidation before derivatizationPrepare samples and standards in an acidic solution (e.g., 0.1 M HCl).
DTNB solution degradedPrepare fresh DTNB solution daily.
Incorrect pH for derivatizationEnsure the reaction buffer is at the optimal pH (around 8.0).
Poor peak shape Co-elution with interfering substancesOptimize the HPLC gradient or mobile phase composition.
Column degradationUse a guard column; flush or replace the analytical column.
Baseline noise Contaminated mobile phase or reagentsUse HPLC-grade solvents and freshly prepared buffers.

Conclusion

Derivatization with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is a robust and reliable method for the analysis of thiol-containing compounds by HPLC. The procedure is straightforward, and the resulting derivatives exhibit good stability and chromatographic properties. This method offers the sensitivity and selectivity required for the quantitative analysis of thiols in complex matrices, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application of Thioacetic Acid in the Synthesis of Agrochemicals: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thioacetic acid (TAA), a reactive organosulfur compound, serves as a vital building block in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. Its primary role is to introduce a thiol (-SH) or a protected thiol group into a target molecule, which is often a key functional group for the biological activity of the final product. While the user's initial query specified "dithioacetic acid," a thorough review of scientific and patent literature indicates that thioacetic acid is the more commonly employed reagent in this context. This document provides detailed application notes and protocols for the use of thioacetic acid in the synthesis of agrochemical compounds and their intermediates.

General Role of Thioacetic Acid in Agrochemical Synthesis

Thioacetic acid is principally used as a nucleophile to introduce a thioacetate group (-SCOCH₃) onto an electrophilic carbon atom. This thioacetate can then be readily hydrolyzed under basic or acidic conditions to yield the corresponding thiol. This two-step process is often preferred over the direct use of hydrogen sulfide or other thiols due to the better handling characteristics and higher selectivity of thioacetic acid and its salts.

The general transformation can be summarized as follows:

  • Nucleophilic Substitution: An alkyl halide or other substrate with a good leaving group reacts with a salt of thioacetic acid (e.g., potassium thioacetate) to form a thioacetate ester.

  • Hydrolysis: The thioacetate ester is then hydrolyzed to unveil the free thiol.

This thiol group can be a crucial part of the final agrochemical's structure or can be an intermediate that undergoes further reactions, such as cyclization to form sulfur-containing heterocycles like thiophenes or thiazoles, which are common scaffolds in agrochemicals.

Application Example: Synthesis of Thiophene-Containing Fungicides

Thiophene and its derivatives are prevalent in a number of commercial and developmental fungicides due to their broad-spectrum activity. While direct synthesis of commercial fungicides like Silthiofam or Isofetamid using thioacetic acid is not the primary route, thioacetic acid is instrumental in synthesizing key precursors for thiophene ring formation.

Synthesis of a Thioamide Intermediate for Thiophene-Based Fungicides

A common strategy for building thiophene rings involves the reaction of a β-keto ester or nitrile with a sulfur source. Thioamides, which can be synthesized from the corresponding nitriles using thioacetic acid, are valuable intermediates in this process.

Experimental Protocol: Synthesis of a Generic Thioamide from a Nitrile

This protocol describes a general method for the synthesis of thioamides from nitriles using thioacetic acid, which can be adapted for various substituted nitriles that are precursors to thiophene-based agrochemicals.

Materials:

  • Substituted nitrile (1.0 eq)

  • Thioacetic acid (1.2 eq)

  • Calcium hydride (CaH₂) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add the substituted nitrile (1.0 eq), thioacetic acid (1.2 eq), and calcium hydride (1.5 eq).

  • Heat the reaction mixture to 80°C under solvent-free conditions with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to decompose any remaining calcium hydride.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thioamide.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure thioamide.

Logical Relationship of Thioacetic Acid in Agrochemical Synthesis

G TAA Thioacetic Acid (TAA) Thioacetate Thioacetate Ester (R-SCOCH3) TAA->Thioacetate Nucleophilic Substitution AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioacetate Thiol Thiol (R-SH) Thioacetate->Thiol Hydrolysis Agrochemical Final Agrochemical Thiol->Agrochemical Further Synthesis Steps

Caption: General workflow for utilizing thioacetic acid in agrochemical synthesis.

Synthesis of a Thioamide Intermediate

G Nitrile Substituted Nitrile (R-CN) Thioamide Thioamide (R-CSNH2) Nitrile->Thioamide TAA Thioacetic Acid TAA->Thioamide Thionation CaH2 Calcium Hydride CaH2->Thioamide ThiopheneAgrochem Thiophene-based Agrochemical Thioamide->ThiopheneAgrochem Cyclization & Further Steps

Caption: Synthesis of a thioamide intermediate for thiophene-based agrochemicals.

Efficacy of Thiophene-Based Fungicides

The following table summarizes the efficacy of some thiophene-containing fungicides against various plant pathogens. While not all are directly synthesized using thioacetic acid in their final commercial production, they represent the class of compounds that can be accessed through intermediates derived from thioacetic acid chemistry.

Compound NameTarget PathogenCropEfficacy Data (EC₅₀)Reference
IsofetamidBotrytis cinerea (Gray Mold)Grapes, LettuceHighly effective, controls SDHI-resistant strainsChemicalBook
SilthiofamGaeumannomyces graminis (Take-all disease)WheatFungicidalMedchemExpress.com
PenthiopyradSclerotinia sclerotiorumVarious0.04 µg/mLJournal of Agricultural and Food Chemistry
BoscalidAlternaria alternataVarious0.18 µg/mLJournal of Agricultural and Food Chemistry

Conclusion

Thioacetic acid is a versatile and important reagent in the synthesis of agrochemicals, particularly for the introduction of sulfur-containing functional groups. Its ability to act as a precursor to thiols and thioamides makes it a valuable tool for constructing complex molecules, including the thiophene scaffold found in many potent fungicides. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to explore the applications of thioacetic acid in creating novel and effective crop protection agents.

Application Notes and Protocols for Dithioacetic Acid and its Derivatives in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dithioacetic acid and its derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. While direct research on this compound is limited, this document draws upon extensive data from analogous organosulfur compounds, such as dithiocarbamates and thiosemicarbazones, to illustrate the principles, synthesis, and evaluation of these potential corrosion inhibitors.

Introduction

Corrosion is an electrochemical process that leads to the degradation of metals, posing significant economic and safety challenges across various industries.[1] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, can effectively decrease the corrosion rate of a metal.[1] Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen are particularly effective as they can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.[2][3]

This compound and its derivatives are promising candidates for corrosion inhibition due to the presence of sulfur atoms, which have a high affinity for metal surfaces. These compounds can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. The effectiveness of these inhibitors is influenced by their concentration, the temperature of the environment, and their molecular structure.

Data Presentation: Performance of Thio-Compound Corrosion Inhibitors

The following tables summarize the performance of various sulfur-containing organic compounds as corrosion inhibitors for steel in acidic media. This data provides a benchmark for the expected performance of this compound-based inhibitors.

Table 1: Inhibition Efficiency of Various Thio-Compound Corrosion Inhibitors

InhibitorConcentrationCorrosive MediumTemperatureInhibition Efficiency (%)Reference
N-(3-oxo-3-phenylpro-pyl)thiazol-2-aminium chloride (DTZA)0.15%15 wt % Lactic Acid363 K97.56[4]
Thioaminourea-2-hydroxyphosphonylacetic acid (TSC-HPAA)Not SpecifiedAcidic Water50 °C86.2[5]
Co(II) N-butylmethyldithiocarbamate0.001 M1 M HClRoom Temp.~85[1]
N-2-methylbenzylidene-4-antipyrineamine5 × 10⁻⁴ M1.0 M HCl30-60 °C91.8[6]
2-acetylthiophene thiosemicarbazone (2-AT)Not Specified1-M HClNot Specifiedup to 96[7]
Thiophene-imidazoline lauramide (S4-C11)100 mg L⁻¹CO₂-saturated brineNot Specified87.55[3][8]

Table 2: Corrosion Rate Data for Steel in the Presence of Thio-Compound Inhibitors

InhibitorConcentrationCorrosive MediumTemperatureCorrosion Rate (g·m⁻²·h⁻¹)Reference
N-(3-oxo-3-phenylpro-pyl)thiazol-2-aminium chloride (DTZA)> 0.075%15 wt % Lactic Acid363 K< 2.0[4]
Co(II) N-butylmethyldithiocarbamate0.001 M1 M HClRoom Temp.~0.5[1]
Co(II) N-ethylbenzyldithiocarbamate0.001 M1 M HClRoom Temp.~1.2[1]

Experimental Protocols

Synthesis of a this compound-Based Corrosion Inhibitor (Illustrative Example)

This protocol describes a general method for synthesizing a dithiocarbamate, a class of compounds closely related to this compound derivatives.

Materials:

  • Carbon disulfide (CS₂)

  • Secondary amine (e.g., N-butylmethylamine)

  • Metal salt (e.g., Cobalt(II) chloride)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve the secondary amine in ethanol in a reaction flask.

  • Slowly add an equimolar amount of carbon disulfide to the amine solution while stirring in an ice bath.

  • Add a stoichiometric amount of aqueous sodium hydroxide solution to the mixture to form the sodium dithiocarbamate salt.

  • To this solution, add an aqueous solution of the metal salt (e.g., Cobalt(II) chloride) dropwise with continuous stirring.

  • A precipitate of the metal-dithiocarbamate complex will form.

  • Continue stirring for a specified period (e.g., 2 hours) at room temperature to ensure complete reaction.

  • Filter the precipitate, wash it with distilled water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over silica gel.

  • Characterize the synthesized compound using techniques such as FTIR and UV-Vis spectroscopy.

Weight Loss Method for Corrosion Rate and Inhibition Efficiency

This is a fundamental technique to evaluate the performance of a corrosion inhibitor.[9][10]

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Corrosion inhibitor

  • Analytical balance

  • Water bath or thermostat

  • Emery paper of various grades

  • Acetone

  • Distilled water

  • Desiccator

Procedure:

  • Mechanically polish the mild steel coupons with emery paper to a mirror finish, then degrease with acetone, wash with distilled water, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance (this is the initial weight).

  • Prepare the corrosive solution with and without various concentrations of the corrosion inhibitor.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.[1]

  • After the immersion period, retrieve the coupons, carefully clean them to remove corrosion products (e.g., using a solution of 6 g of hexamethylenetetramine, 100 mL of hydrochloric acid, and 900 mL of water), wash with distilled water and acetone, and then dry.[3]

  • Weigh the cleaned and dried coupons again (this is the final weight).

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE) using the following equations:

    • Weight Loss (ΔW): ΔW = Initial Weight - Final Weight

    • Corrosion Rate (CR): CR = ΔW / (A * t)

      • where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE %): IE % = [(CR₀ - CRᵢ) / CR₀] * 100

      • where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode[11]

    • Counter Electrode (CE): Platinum mesh or graphite rod[11]

  • Corrosive solution with and without inhibitor

3.3.1. Potentiodynamic Polarization (PDP) This technique is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[12][13]

Procedure:

  • Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[13]

  • Plot the logarithm of the current density versus the potential to obtain the Tafel plot.

  • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Ecorr and icorr.

  • Calculate the inhibition efficiency (IE %) using the following equation:

    • IE %: IE % = [(icorr₀ - icorrᵢ) / icorr₀] * 100

      • where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.

3.3.2. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.[14][15][16]

Procedure:

  • Set up the three-electrode cell as in the PDP measurement and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).[17]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE %) using the following equation:

    • IE %: IE % = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.

Visualizations

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Amine Secondary Amine Reaction1 Reaction in Ethanol (Ice Bath) Amine->Reaction1 CS2 Carbon Disulfide CS2->Reaction1 NaOH Sodium Hydroxide NaOH->Reaction1 MetalSalt Metal Salt (e.g., CoCl2) Reaction2 Addition of Metal Salt Solution MetalSalt->Reaction2 Reaction1->Reaction2 Forms Sodium Dithiocarbamate Filtration Filtration and Washing Reaction2->Filtration Precipitation Drying Drying Filtration->Drying Inhibitor Metal-Dithiocarbamate Complex (Corrosion Inhibitor) Drying->Inhibitor

Caption: Synthesis of a Dithiocarbamate-based Corrosion Inhibitor.

G cluster_corrosion Corrosion Process cluster_inhibition Inhibition Mechanism MetalSurface Metal Surface (Fe) Cathodic Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ MetalSurface->Cathodic Electron Transfer Anodic Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Anodic->MetalSurface Oxidation Inhibitor Dithio-Inhibitor (R-CSS⁻) Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorption->MetalSurface S-Fe bond ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm ProtectiveFilm->Anodic Blocks Sites ProtectiveFilm->Cathodic Blocks Sites

Caption: Mechanism of Corrosion Inhibition by a Dithio-Compound.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis PrepCoupon Prepare & Weigh Metal Coupons Immersion Immersion Test (Weight Loss) PrepCoupon->Immersion Electrochemical Electrochemical Tests (PDP & EIS) PrepCoupon->Electrochemical PrepSolution Prepare Corrosive Solutions (with/without inhibitor) PrepSolution->Immersion PrepSolution->Electrochemical WeighFinal Clean & Reweigh Coupons Immersion->WeighFinal AnalyzeElectrochem Analyze Tafel & Nyquist Plots Electrochemical->AnalyzeElectrochem CalcCR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency (WL) WeighFinal->CalcCR_IE_WL CalcCR_IE_EC Calculate Corrosion Rate & Inhibition Efficiency (EC) AnalyzeElectrochem->CalcCR_IE_EC

References

Troubleshooting & Optimization

Dithioacetic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of dithioacetic acid and related dithiocarboxylic acids in synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during experimentation.

Disclaimer: this compound (CH₃CSSH) is a highly reactive and unstable compound. Control experiments have shown it can readily decompose upon formation into hydrogen sulfide (H₂S) and other complex sulfur-containing byproducts.[1] Therefore, many of the challenges in its use are related to its inherent instability. The following troubleshooting guide and FAQs address side reactions common to the broader, more stable class of dithiocarboxylic acids (R-CSSH) and their derivatives, which are directly applicable to the transient use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern is its rapid decomposition. Unlike its more common monothio counterpart (thioacetic acid, CH₃COSH), this compound is prone to decomposition, especially in the presence of acids, which can yield hydrogen sulfide and complex organosulfur compounds.[1] Furthermore, like other dithiocarboxylic acids, it is susceptible to oxidation by atmospheric oxygen.[2]

Q2: How acidic are dithiocarboxylic acids and what are the implications?

A2: Dithiocarboxylic acids are significantly more acidic than their corresponding carboxylic acids. For example, dithiobenzoic acid has a pKa of approximately 1.92.[2] This high acidity means they will be fully deprotonated by weak bases. While this facilitates the formation of the dithiocarboxylate anion for subsequent reactions, it also means that reaction conditions must be carefully controlled to avoid unwanted acid-base side reactions.

Q3: What are the most common classes of side reactions?

A3: The most common side reactions are oxidation, hydrolysis, and thermal/acid-catalyzed decomposition. Unwanted reactions with nucleophiles or electrophiles present in the reaction mixture can also occur.

Q4: How should this compound or other dithiocarboxylic acids be handled and stored?

A4: Given their instability, these compounds are typically generated in situ for immediate use. If a dithiocarboxylic acid must be handled, it should be done under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[2] Anhydrous conditions are critical to prevent hydrolysis. Storage should be at low temperatures, protected from light, and for the shortest possible time.

Troubleshooting Guide

Problem 1: Low yield of the desired product and formation of a disulfide byproduct.
  • Possible Cause: Oxidation of the dithiocarboxylic acid. The dithiocarboxylate radical can couple to form a disulfide, or the compound can be oxidized by atmospheric oxygen.[2]

  • Solution:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly oxygen-free atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed before use.

    • Avoid Oxidizing Agents: Check all reagents for potential oxidizing impurities.

    • Control Temperature: Perform the reaction at the lowest effective temperature to minimize radical formation.

Problem 2: The final product is contaminated with the corresponding carboxylic acid.
  • Possible Cause: Hydrolysis of the dithiocarboxylic acid or dithioester product. Water present in the solvent or reagents can react, replacing the sulfur atoms with oxygen.[3]

  • Solution:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.

    • Dry Reagents: Use reagents with low water content and handle them under an inert atmosphere.

    • Aqueous Workup: Perform aqueous workups at low temperatures and as rapidly as possible to minimize hydrolysis of the desired product.

Problem 3: The reaction mixture turns dark red or brown and has a strong odor of hydrogen sulfide (H₂S).
  • Possible Cause: Decomposition of the this compound. This is a known decomposition pathway, particularly in the presence of acid catalysts.[1]

  • Solution:

    • Generate In Situ: Use the this compound immediately after it is generated. Do not attempt to isolate or store it.

    • pH Control: Avoid strongly acidic conditions if possible. If an acid catalyst is required, consider using a milder Lewis acid or performing the reaction at a lower temperature.

    • Temperature Management: Keep the reaction temperature as low as feasible to slow the rate of decomposition.

Summary of Side Reactions and Mitigation Strategies

Side ReactionCommon Cause(s)Mitigation StrategyKey Observable(s)
Oxidation Atmospheric oxygen, oxidizing impuritiesUse degassed solvents; maintain a strict inert (Ar/N₂) atmosphere.[2]Formation of disulfide byproducts, reduced yield.
Hydrolysis Water in solvents or reagentsUse anhydrous solvents and reagents; minimize exposure during workup.[3]Presence of carboxylic acid or thioacid in the product.
Decomposition Inherent instability, presence of acids, heatGenerate in situ; avoid strong acids; maintain low temperatures.[1]Darkening of reaction mixture, H₂S odor.
S-Alkylation Reaction of dithiocarboxylate salt with electrophilesControl stoichiometry and addition order when forming dithioesters.[2]Formation of dithioester byproducts.

Visualized Workflows and Pathways

Experimental Workflow for Dithiocarboxylic Acid Synthesis and Use

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start 1. Assemble Oven-Dried Glassware under Argon/Nitrogen reagents 2. Add Anhydrous Solvent and Degassed Reagents start->reagents grignard 3. Prepare Grignard Reagent (e.g., MeMgBr) reagents->grignard cs2 4. Add Carbon Disulfide (CS2) at Low Temperature grignard->cs2 acidify 5. Cautious Acidic Quench to form R-CSSH cs2->acidify use 6. Use this compound Solution Immediately acidify->use CRITICAL: Use Immediately add_reagent 7. Add Electrophile/Substrate at Low Temperature use->add_reagent monitor 8. Monitor Reaction by TLC/GC-MS add_reagent->monitor quench 9. Quench Reaction (Cold) monitor->quench extract 10. Extract with Organic Solvent quench->extract purify 11. Purify via Chromatography extract->purify G cluster_desired Desired Reaction cluster_side Side Reactions start This compound (CH3CSSH) desired_product Dithioacetate Ester (CH3CSSR') start->desired_product + R'-X (S-Alkylation) oxidation Acyl Disulfide (CH3CS-S-CSCH3) start->oxidation [O] (e.g., Air) hydrolysis Acetic Acid / Thioacetic Acid + H2S start->hydrolysis + H2O decomposition H2S + Other Products start->decomposition Heat / Acid G start Low Yield Observed? q1 H2S Smell or Dark Color? start->q1 a1_yes Likely Decomposition. - Lower Temperature - Use milder conditions q1->a1_yes Yes a1_no No q1->a1_no q2 Carboxylic Acid Contamination? a1_no->q2 a2_yes Likely Hydrolysis. - Use Anhydrous Solvents - Dry all Reagents q2->a2_yes Yes a2_no No q2->a2_no q3 Disulfide Detected in Mass Spec? a2_no->q3 a3_yes Likely Oxidation. - Degas Solvents - Ensure Inert Atmosphere q3->a3_yes Yes a3_no Check other parameters: - Reagent purity - Stoichiometry - Reaction time q3->a3_no

References

Technical Support Center: Prevention of Disulfide Bond Formation in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for preventing unwanted disulfide bond formation in protein research. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of reducing agents in experimental workflows.

While the query specified "dithioacetic acid," our comprehensive search of the scientific literature and chemical databases did not yield any evidence of its use for preventing disulfide bond formation in proteins. It is possible that a different reagent was intended. This guide will focus on the most common and well-established reagents and protocols for disulfide bond reduction and prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for unwanted disulfide bond formation in my protein sample?

Unwanted disulfide bond formation is a common issue that can arise from several factors during protein extraction, purification, and storage. The primary cause is the oxidation of free sulfhydryl groups (-SH) on cysteine residues, which can lead to the formation of intra-molecular (within the same protein) or inter-molecular (between different protein molecules) disulfide bonds (-S-S-). This can result in protein aggregation, loss of function, and incorrect structural analysis.

Key contributing factors include:

  • Exposure to air (oxygen): Oxygen can act as an oxidizing agent, promoting disulfide bond formation.

  • Alkaline pH: At pH values above 7, the thiolate anion (-S⁻) form of cysteine is more prevalent. This form is more susceptible to oxidation than the protonated thiol (-SH).[1]

  • Presence of metal ions: Certain metal ions can catalyze the oxidation of sulfhydryl groups.

  • Absence of reducing agents: In the cellular environment, high concentrations of reducing agents like glutathione help maintain a reducing environment, preventing unwanted disulfide bond formation.[2] Experimental buffers often lack these endogenous reducing agents.

Q2: Which reducing agent should I choose for my experiment?

The choice of reducing agent depends on several factors, including the specific protein, the downstream application, and the experimental conditions such as pH and temperature. The most commonly used reducing agents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Here is a summary of their properties to help guide your selection:

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Beta-Mercaptoethanol (β-ME)
Potency StrongStronger than DTTWeaker than DTT and TCEP
Optimal pH Range >7.0[1]1.5 - 9.0[1]>7.5
Odor MildOdorless[1]Strong, unpleasant
Stability Prone to air oxidation; solutions should be made fresh[1]Stable in air and aqueous solutions[1][3]Prone to air oxidation
Compatibility Can be incompatible with some metal affinity columns (e.g., IMAC)Compatible with metal affinity chromatography[1]Can be incompatible with some metal affinity columns
Mechanism Thiol-based reducing agent[4]Phosphine-based reducing agent[1]Thiol-based reducing agent

Q3: How do I remove reducing agents after my experiment?

It is often necessary to remove reducing agents from a protein sample, for example, before subsequent steps that are sensitive to these agents, such as alkylation or mass spectrometry. Common methods for removal include:

  • Dialysis/Buffer Exchange: This is a gentle method suitable for larger sample volumes. The protein sample is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a buffer without the reducing agent.

  • Desalting Columns/Spin Columns: These are faster methods for smaller sample volumes. The protein is passed through a size-exclusion chromatography column that separates the larger protein from the smaller reducing agent molecules.

  • Protein Precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used to precipitate the protein, which can then be separated from the supernatant containing the reducing agent. The protein pellet is then washed and resolubilized.

Troubleshooting Guides

Problem 1: My protein is still aggregating even in the presence of a reducing agent.

  • Possible Cause 1: Insufficient concentration of the reducing agent.

    • Solution: Increase the concentration of the reducing agent. Typical working concentrations for DTT are 1-10 mM for protein reduction. For complete denaturation, higher concentrations may be needed.

  • Possible Cause 2: The reducing agent has lost its activity.

    • Solution: DTT solutions are susceptible to air oxidation and should be prepared fresh. If using DTT, ensure your stock solution is not old. Consider switching to a more stable reducing agent like TCEP.[1][3]

  • Possible Cause 3: Disulfide bonds are buried within the protein structure.

    • Solution: In their native conformation, some disulfide bonds may be inaccessible to the reducing agent.[4] The addition of a denaturing agent, such as urea or guanidinium chloride, can unfold the protein and expose these buried disulfide bonds.

  • Possible Cause 4: The pH of your buffer is not optimal for the reducing agent.

    • Solution: DTT is most effective at a pH above 7.[1] If your experimental conditions require a lower pH, TCEP is a better choice as it is effective over a wider pH range.[1]

Problem 2: My reducing agent is interfering with my downstream application (e.g., metal affinity chromatography, mass spectrometry).

  • Possible Cause 1: Incompatibility of the reducing agent.

    • Solution: Thiol-based reducing agents like DTT can interfere with immobilized metal affinity chromatography (IMAC) by reducing the metal ions. TCEP is a non-thiol reducing agent and is compatible with these applications.[1]

  • Possible Cause 2: Presence of the reducing agent during analysis.

    • Solution: Ensure the complete removal of the reducing agent before your downstream application using one of the methods described in FAQ Q3.

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in a Protein Sample for SDS-PAGE

This protocol describes the standard procedure for reducing a protein sample prior to analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • Protein sample

  • 2x Laemmli sample buffer

  • Dithiothreitol (DTT) or Beta-Mercaptoethanol (β-ME)

  • Heating block or water bath

Procedure:

  • To your protein sample, add an equal volume of 2x Laemmli sample buffer.

  • Add the reducing agent to the final concentration desired. For DTT, a final concentration of 50-100 mM is common. For β-ME, a final concentration of 2-5% (v/v) is typically used.[5]

  • Vortex the sample gently to mix.

  • Heat the sample at 95-100°C for 5-10 minutes.

  • Allow the sample to cool to room temperature before loading it onto the SDS-PAGE gel.

Protocol 2: Irreversible Reduction and Alkylation of Cysteine Residues

This protocol is used to permanently prevent the re-formation of disulfide bonds by first reducing them and then chemically modifying the resulting free sulfhydryl groups. This is often performed before mass spectrometry analysis.

Materials:

  • Protein sample

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAM) or Iodoacetic acid (IAA)

  • Denaturing buffer (e.g., 6 M Guanidinium HCl or 8 M Urea)

  • Quenching reagent (e.g., DTT or β-ME)

Procedure:

  • Solubilize the protein sample in the denaturing buffer.

  • Add the reducing agent. For DTT, use a final concentration of 10-20 mM. For TCEP, a final concentration of 5-10 mM is sufficient.

  • Incubate at 37°C for 1 hour.

  • Cool the sample to room temperature.

  • Add the alkylating agent, iodoacetamide, to a final concentration of 40-50 mM. To avoid degradation of iodoacetamide, it is recommended to prepare the stock solution fresh and protect it from light.

  • Incubate in the dark at room temperature for 1 hour.

  • Quench the alkylation reaction by adding a small amount of DTT or β-ME.

  • The sample is now ready for buffer exchange or direct analysis, depending on the downstream application.

Visualizations

Experimental_Workflow_for_Reduction_and_Alkylation start Protein Sample denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction (e.g., 10 mM DTT, 37°C, 1 hr) denature->reduce alkylate Alkylation (e.g., 50 mM IAM, RT, 1 hr, dark) reduce->alkylate quench Quench Reaction (e.g., add excess DTT) alkylate->quench end Downstream Analysis (e.g., Mass Spectrometry) quench->end

Caption: Workflow for irreversible reduction and alkylation of protein disulfide bonds.

DTT_Reduction_Mechanism cluster_0 Protein with Disulfide Bond cluster_1 DTT (Reduced) cluster_2 Mixed Disulfide Intermediate cluster_3 Reduced Protein cluster_4 DTT (Oxidized) P_SS_P Protein-S-S-Protein Mixed Protein-S-S-DTT-SH P_SS_P->Mixed + DTT DTT_SH HS-DTT-SH P_SH Protein-SH   HS-Protein Mixed->P_SH DTT_SS S-DTT-S (cyclic) Mixed->DTT_SS

References

Technical Support Center: Optimization of RAFT Polymerization Using Dithioacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using dithioacetic acid-derived chain transfer agents (CTAs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during RAFT polymerization.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during RAFT polymerization with this compound-based CTAs in a question-and-answer format.

Q1: My polymerization is proceeding very slowly or not at all (inhibition/retardation). What are the possible causes and solutions?

Possible Causes:

  • Inappropriate RAFT Agent for the Monomer: Dithiobenzoates, a class of dithioesters chemically similar to this compound derivatives, are highly effective for "more activated" monomers (MAMs) like styrenes and methacrylates but can cause retardation or inhibition with "less activated" monomers (LAMs) such as vinyl acetate.[1][2]

  • High Concentration of RAFT Agent: Elevated concentrations of some dithiobenzoate RAFT agents can lead to rate retardation.[3]

  • Slow Fragmentation of the Intermediate Radical: The stability of the intermediate radical formed during the RAFT process can lead to slow fragmentation, which manifests as an induction period or retardation.[4][5]

  • Impurities: Impurities in the monomer, solvent, initiator, or RAFT agent can inhibit polymerization. Oxygen is a common inhibitor of radical polymerizations.

Solutions:

  • Select the Appropriate RAFT Agent: Ensure the chosen this compound derivative is suitable for the specific monomer being polymerized. For LAMs, consider using a different class of RAFT agent like a xanthate or dithiocarbamate.

  • Optimize the [Monomer]:[CTA] Ratio: Systematically vary the ratio of monomer to CTA to find the optimal concentration that minimizes retardation while maintaining good control over the polymerization.

  • Adjust the [CTA]:[Initiator] Ratio: A higher initiator concentration relative to the CTA can sometimes overcome retardation, but it may also lead to a higher proportion of dead chains and a broader molecular weight distribution. A common starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1.[6]

  • Increase the Polymerization Temperature: Higher temperatures can increase the rate of fragmentation and propagation, potentially overcoming retardation.[7] However, excessively high temperatures can lead to side reactions and loss of control.

  • Purify Reagents: Ensure all reagents, especially the monomer (by passing through a column of basic alumina to remove inhibitor) and solvent, are free of impurities and oxygen. Degassing the reaction mixture is crucial.

Q2: The polydispersity index (PDI) of my polymer is high (> 1.3). How can I achieve a narrower molecular weight distribution?

Possible Causes:

  • Inefficient Chain Transfer: The transfer constant of the RAFT agent for the specific monomer may be too low, leading to poor control.

  • Excessive Initiator Concentration: A high concentration of initiator can lead to a significant number of chains being initiated by the primary radicals rather than through the RAFT equilibrium, resulting in a higher PDI.[8]

  • Loss of RAFT End-Group Functionality: Dithioesters can be susceptible to hydrolysis or aminolysis, especially in aqueous or protic media, leading to the loss of the thiocarbonylthio end-group and a loss of control.[9]

  • High Conversion: Pushing the polymerization to very high conversions can sometimes lead to a broadening of the PDI due to side reactions or chain termination events.

Solutions:

  • Choose a More Effective RAFT Agent: For a given monomer, a different this compound derivative with a more suitable R or Z group may provide better control. Electron-withdrawing groups on the Z-group can sometimes improve performance.[7]

  • Optimize the [CTA]:[Initiator] Ratio: Increasing the [CTA]:[Initiator] ratio can improve control and lower the PDI, although it may also slow down the reaction rate.[8]

  • Control the pH and Solvent: When working with aqueous or protic systems, carefully control the pH to minimize hydrolysis of the dithioester. Using a non-protic solvent can also prevent this issue.[9][10]

  • Monitor Conversion: Stop the polymerization at a moderate conversion (e.g., 50-80%) where the PDI is typically lowest.

Q3: My GPC trace shows a shoulder at a higher or lower molecular weight. What does this indicate?

High Molecular Weight Shoulder:

  • Cause: This often suggests irreversible termination reactions, such as radical-radical coupling. This can be more prevalent at higher monomer conversions or with higher initiator concentrations.

  • Solution: Try reducing the initiator concentration or stopping the reaction at a lower conversion. Lowering the reaction temperature can also reduce the rate of termination reactions.[11]

Low Molecular Weight Shoulder:

  • Cause: This could be due to impurities that act as chain transfer agents, slow initiation from the RAFT agent, or the formation of dead chains early in the polymerization.

  • Solution: Ensure all reagents are pure. Consider a pre-polymerization step or adjusting the initiator to CTA ratio to ensure all chains are initiated through the RAFT mechanism.

Q4: The color of my reaction mixture changed from pink/red to yellow or colorless. What does this signify?

  • Cause: The characteristic pink or red color of many dithiobenzoate RAFT agents is due to the thiocarbonylthio group. A color change to yellow or colorless often indicates degradation or loss of the RAFT agent's functionality.[12] This can be caused by hydrolysis, aminolysis, or thermal instability.[1][9]

  • Solution: If the color change is premature, it suggests an issue with the stability of your RAFT agent under the current reaction conditions. Consider using a more stable RAFT agent, such as a trithiocarbonate, for demanding conditions. Also, ensure the reaction is performed under an inert atmosphere to prevent oxidation.

Quantitative Data Summary

The following tables provide a summary of typical experimental conditions for RAFT polymerization using this compound derivatives, specifically focusing on 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid.

Table 1: Typical Reagent Ratios for RAFT Polymerization of Various Monomers.

Monomer[Monomer]:[CTA]:[Initiator] RatioReference
Acrylate Monomer100:1:0.5[13]
N-isopropylacrylamide100:1 to 100:0.2 (with [CTA]:[I] = 5:1)[3]
Methyl Methacrylate (MMA)Varies, depends on target MW
N,N-dimethylacrylamide (DMA) & N-acryloylmorpholine (NAM)500:1:0.02 (with 10 eq. acid)[2]

Table 2: Effect of Temperature on RAFT Polymerization of Methyl Methacrylate (MMA).

Temperature (°C)ObservationReference
60Slower polymerization rate, potentially broader PDI at low conversions.[7]
90Increased rate of polymerization and higher transfer constant, leading to lower PDI at a given conversion.[7]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the RAFT polymerization of methyl methacrylate (MMA) using 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid as the CTA and AIBN as the initiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or ampule

  • Magnetic stir bar

  • Nitrogen or Argon source

  • Vacuum line

  • Oil bath

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the monomer (e.g., 15 mL of MMA, 0.14 mol) and initiator (e.g., 20.1 mg of AIBN, 0.122 mmol) in the chosen solvent (e.g., 5 mL of benzene).

    • Weigh the desired amount of the RAFT agent (e.g., for a target degree of polymerization of 100 and using 2 mL of the stock solution, you would need a specific amount of the CTA based on the monomer concentration in that aliquot) into a Schlenk flask or ampule.

  • Reaction Setup:

    • Add the desired volume of the monomer/initiator stock solution to the flask containing the RAFT agent.

    • Add a magnetic stir bar.

    • Seal the flask with a rubber septum or glass stopper.

  • Degassing:

    • De-gas the reaction mixture to remove oxygen, which can terminate the polymerization. This is typically done by three to four cycles of freeze-pump-thaw.[14]

      • Freeze the mixture using liquid nitrogen.

      • Apply a vacuum to the flask.

      • Thaw the mixture while maintaining the vacuum.

      • Backfill the flask with an inert gas (Nitrogen or Argon).

      • Repeat this cycle.

  • Polymerization:

    • After the final freeze-pump-thaw cycle, backfill the flask with inert gas and then place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

    • Stir the reaction mixture for the specified time. The reaction time will depend on the monomer, temperature, and desired conversion.

  • Termination and Isolation:

    • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • The polymer can be isolated by precipitating it in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Visualizations

Experimental Workflow

G Experimental Workflow for RAFT Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation prep_reagents Prepare Monomer, Initiator & RAFT Agent setup_reaction Set up Reaction in Schlenk Flask prep_reagents->setup_reaction degas Degas Mixture (Freeze-Pump-Thaw) setup_reaction->degas polymerize Polymerize at Controlled Temperature degas->polymerize terminate Terminate Reaction polymerize->terminate isolate Isolate Polymer (Precipitation) terminate->isolate analyze Analyze Polymer (GPC, NMR) isolate->analyze

Caption: A flowchart of the key steps in a typical RAFT polymerization experiment.

Troubleshooting Logic

G Troubleshooting High Polydispersity (PDI) start High PDI Observed check_ratio Check [CTA]:[Initiator] Ratio start->check_ratio check_cta Evaluate RAFT Agent Suitability check_ratio->check_cta Optimal increase_ratio Increase Ratio to 5:1 or Higher check_ratio->increase_ratio Too Low check_conditions Review Reaction Conditions check_cta->check_conditions Good Match change_cta Select a More Active CTA check_cta->change_cta Poor Match lower_temp Lower Polymerization Temperature check_conditions->lower_temp Temp Too High lower_conversion Stop at Lower Monomer Conversion check_conditions->lower_conversion Conversion Too High purify Purify all Reagents check_conditions->purify Impurities Suspected end PDI Improved increase_ratio->end change_cta->end lower_temp->end lower_conversion->end purify->end

Caption: A decision tree for troubleshooting high polydispersity in RAFT polymerization.

References

Dithioacetic acid purification from acetic acid contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of dithioacetic acid from acetic acid contamination.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from acetic acid?

A1: The primary challenges stem from the chemical and physical properties of the two acids. Acetic acid is a common byproduct in the synthesis of this compound.[1] The relatively close boiling points of the two compounds can make simple distillation challenging. Furthermore, this compound is susceptible to hydrolysis and decomposition, especially in the presence of water and at elevated temperatures, which can complicate purification processes.[2]

Q2: Why is my this compound yellow and what does it indicate?

A2: Pure this compound is typically a yellow liquid.[1] A pale yellow color is normal. However, a significant darkening or change in color could indicate the presence of impurities or decomposition products. It is crucial to correlate the color with analytical data (e.g., NMR, GC-MS) to determine the purity.

Q3: Can I use liquid-liquid extraction for purification?

A3: Liquid-liquid extraction can be a viable method. The significant difference in the acidity (pKa) of this compound (~3.4) and acetic acid (~4.76) can be exploited.[1] By carefully controlling the pH of an aqueous phase, it is possible to selectively deprotonate and extract one of the acids into the aqueous layer, leaving the other in an immiscible organic solvent.

Q4: Is this compound stable during storage?

A4: this compound has a tendency to hydrolyze, especially in the presence of water, to form acetic acid and hydrogen sulfide.[2] For optimal stability, it should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon).[2] The addition of a small amount of a stabilizing agent, such as dichloroacetic acid, can also improve its shelf life.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Separation Efficiency During Fractional Distillation
Symptom Possible Cause Solution
Fractions contain significant amounts of both this compound and acetic acid.Insufficient column efficiency.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).- Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation rate is too high.- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.- A slower distillation rate generally leads to better separation.
Incorrect pressure for vacuum distillation.- Optimize the vacuum pressure. A lower pressure will reduce the boiling points and can improve separation if the relative volatility increases.
Issue 2: Product Decomposition During Distillation
Symptom Possible Cause Solution
Darkening of the distillation mixture.Thermal decomposition of this compound at its atmospheric boiling point.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
Presence of unexpected byproducts in the distillate.Hydrolysis due to residual water in the crude mixture.- Thoroughly dry the crude this compound before distillation using a suitable drying agent that does not react with the acid (e.g., anhydrous sodium sulfate or magnesium sulfate).- Consider azeotropic distillation to remove water.[3][4]
Presence of catalytic impurities from the synthesis step.- If possible, perform a simple work-up (e.g., washing with brine) to remove any water-soluble catalysts or salts before distillation.
Issue 3: Water Contamination in the Final Product
Symptom Possible Cause Solution
Broad peak for the acidic proton in 1H NMR.Presence of residual water.- Dry the purified product over a drying agent like anhydrous sodium sulfate and filter.- For trace amounts of water, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective.[3] The azeotrope of the solvent and water is removed, leaving the dry this compound.
Product degrades over a short period.Water-catalyzed hydrolysis.- Ensure all glassware is thoroughly dried before use.- Handle and store the purified this compound under an inert atmosphere to prevent moisture from the air from contaminating the product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Acetic Acid

PropertyThis compoundAcetic Acid
Molecular Formula CH₃COSHCH₃COOH
Molar Mass 76.12 g/mol [5]60.052 g/mol [6]
Boiling Point ~93 °C[1][7]~118.1 °C[6]
pKa ~3.4[1]4.76[6]
Appearance Yellow liquid[1]Colorless liquid[6]
Odor Strong, thiol-like[1]Pungent, vinegar-like[6]
Solubility in Water SolubleMiscible

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound from acetic acid contamination using fractional distillation under atmospheric pressure. For temperature-sensitive applications, vacuum distillation is recommended.

Materials:

  • Crude this compound containing acetic acid

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Drying: Dry the crude this compound mixture by adding a suitable drying agent (e.g., anhydrous Na₂SO₄), swirling, and letting it stand for at least 30 minutes. Filter to remove the drying agent.

  • Assembly: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the dried crude this compound and add a few boiling chips.

  • Inert Atmosphere: Flush the system with an inert gas.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate, which may contain low-boiling impurities, until the temperature at the distillation head stabilizes.

    • This compound Fraction: As the temperature approaches the boiling point of this compound (~93°C), change the receiving flask to collect the purified product. Collect the fraction within a narrow boiling range (e.g., 92-94°C).

    • Acetic Acid Residue: As the temperature starts to rise above the boiling point of this compound, it indicates that the remaining liquid is enriched in acetic acid. Stop the distillation.

  • Storage: Store the purified this compound in a sealed container under an inert atmosphere in a cool, dark place.

Protocol 2: Purification by Acid-Base Extraction

This protocol utilizes the difference in pKa values to separate this compound from acetic acid.

Materials:

  • Crude this compound containing acetic acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl) solution (~1 M)

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude acid mixture in diethyl ether.

  • Extraction:

    • Transfer the ether solution to a separatory funnel.

    • Add a saturated solution of sodium bicarbonate. The amount should be calculated to be stoichiometrically sufficient to deprotonate the more acidic this compound but not the acetic acid. This step may require careful optimization.

    • Shake the funnel gently, venting frequently to release any CO₂ produced.

    • Allow the layers to separate. The aqueous layer will contain the dithioacetate salt.

  • Separation:

    • Drain the lower aqueous layer into a clean flask.

    • Wash the remaining ether layer (containing acetic acid) with a small amount of water and combine the aqueous washes.

  • Acidification and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add dilute HCl to the aqueous layer with stirring until the solution is acidic (pH ~2-3), which will protonate the dithioacetate back to this compound. The this compound may separate as an oil.

    • Extract the this compound back into fresh diethyl ether.

  • Drying and Concentration:

    • Dry the ether extract containing the purified this compound over anhydrous Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound (with Acetic Acid) Drying Drying (e.g., Na2SO4) Crude->Drying Purification_Method Purification Method Drying->Purification_Method Distillation Fractional Distillation Purification_Method->Distillation Thermal Separation Extraction Acid-Base Extraction Purification_Method->Extraction Chemical Separation Pure_Product Purified this compound Distillation->Pure_Product Waste Acetic Acid Enriched Residue/Aqueous Waste Distillation->Waste Extraction->Pure_Product Extraction->Waste

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting Start Poor Separation in Distillation Check_Column Check Column Efficiency Start->Check_Column Check_Rate Check Distillation Rate Start->Check_Rate Check_Pressure Check Vacuum Pressure Start->Check_Pressure Solution_Column Use more efficient or longer column Check_Column->Solution_Column Solution_Rate Reduce heating rate Check_Rate->Solution_Rate Solution_Pressure Optimize vacuum Check_Pressure->Solution_Pressure

Caption: Troubleshooting logic for poor distillation separation.

Acid_Base_Extraction_Pathway cluster_organic Organic Phase (e.g., Ether) cluster_aqueous Aqueous Phase Organic_Start This compound (pKa ~3.4) + Acetic Acid (pKa ~4.76) Acetic_Acid Acetic Acid Bicarb Add NaHCO3 (aq) Organic_Start->Bicarb Extraction Dithioacetate Dithioacetate Anion Bicarb->Dithioacetate Acidify Add HCl (aq) Dithioacetate->Acidify Protonation Purified_Dithioacetic Purified this compound Acidify->Purified_Dithioacetic

Caption: Signaling pathway for acid-base extraction purification.

References

Technical Support Center: Thioester Synthesis with Dithioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thioesters using dithioacetic acid and related methods.

Troubleshooting Guide

This section addresses common issues encountered during thioester synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my thioester yield unexpectedly low?

Low yields in thioester synthesis can arise from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Decomposition of this compound: this compound can be unstable. Consider preparing it fresh or titrating it before use to determine its purity. Storage conditions are critical; it should be stored at low temperatures and protected from light and air.

  • Side Reactions: A significant side reaction to consider is the dethiocarboxylation of the thioacid radical, which leads to the elimination of carbonyl sulfide (COS) and the formation of a carbon-centered radical, reducing the availability of the acylating agent.[1] Optimizing reaction conditions, such as temperature and catalyst, can minimize this.

  • Oxidation of Thiols: The thiol starting material can oxidize to form disulfides, especially in the presence of air or certain catalysts.[2] Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Inappropriate Catalyst or Reaction Conditions: The choice of catalyst and reaction parameters (temperature, solvent, concentration) is critical. For instance, some photochemically induced reactions may not reach full conversion even with increased catalyst concentration or reaction time.[1] It's important to consult literature for conditions optimized for your specific substrates.

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Byproduct formation is a common challenge. Identifying the byproducts can provide clues to the underlying side reactions.

Potential Byproducts and Mitigation Strategies:

  • Disulfides: As mentioned, disulfide formation from thiol oxidation is a common issue.

    • Solution: Employ rigorous inert atmosphere techniques. The addition of a reducing agent, if compatible with the reaction chemistry, can also be considered.

  • Diacyl Disulfides: Thioacid radicals can couple to form diacyl disulfide intermediates.[1] While these are often on-pathway intermediates that react with thiols to form the desired thioester, their accumulation could indicate a slow subsequent step.

    • Solution: Adjusting the stoichiometry of the thiol or the reaction temperature might facilitate the conversion of this intermediate.

  • Products from Dethiocarboxylation: If dethiocarboxylation is occurring, you may observe byproducts arising from the resulting carbon-centered radical.

    • Solution: Re-evaluate the reaction conditions. Lowering the temperature or using a different initiation method (if it's a radical reaction) might suppress this side reaction.[1]

Q3: My starting materials are not fully consumed, even after extended reaction times. What can I do?

Incomplete conversion can be frustrating. Several factors could be at play.

Troubleshooting Incomplete Conversion:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. For photocatalytic reactions, the light source intensity or wavelength might not be optimal. Some catalyst systems show limitations; for example, graphene oxide–Bi2O3 catalysts under blue LED irradiation showed incomplete conversion.[1]

  • Reversibility of the Reaction: While many thioesterification reactions are thermodynamically favorable, some steps might be reversible. Driving the reaction forward by removing a byproduct (e.g., water in a condensation reaction) can improve conversion.

  • Poor Solubility: If any of the reactants or catalysts have poor solubility in the chosen solvent, it can significantly slow down the reaction rate.

    • Solution: Screen different solvents or consider using a co-solvent to improve solubility.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of thioester synthesis with this compound.

Q1: What is the general mechanism for thioester formation using this compound?

The mechanism can vary depending on the specific reaction conditions (e.g., photochemical, thermal). A common pathway involves the formation of a thioacid radical. This radical can then participate in several reactions, such as diradical coupling to form a diacyl disulfide intermediate, which is then thiolysed to yield the thioester.[1]

Reaction_Mechanism Thioacid Thioacid (RCOSH) Radical Thioacid Radical (RCOS.) Thioacid->Radical Initiation (e.g., light, O2) Thiol Thiol (R'SH) Thioester Thioester (RCOSR') Thiol->Thioester Intermediate Diacyl Disulfide (RCOSSCOR) Radical->Intermediate Dimerization Intermediate->Thioester + Thiol (R'SH)

Caption: General mechanism of thioester synthesis.

Q2: How should I handle and store this compound?

This compound is known to be unstable and can decompose, forming hydrogen sulfide and acetic acid.[3] It is also flammable and has a strong, unpleasant odor.[4][5]

Handling and Storage Recommendations:

  • Storage: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[6][7] Keep the container tightly closed.[6][7]

  • Handling: Handle in a fume hood to avoid inhalation of vapors.[7] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7]

  • Stabilization: The stability of thioacetic acid can be improved by adding a small amount of a chloroacetic acid, such as dichloroacetic acid (100-2000 ppm).[3]

Q3: What are some alternative methods for synthesizing thioesters if this compound proves problematic?

Several other methods exist for thioester synthesis, each with its own advantages and disadvantages.

Alternative Synthetic Routes:

  • From Carboxylic Acids and Thiols: This is a common method that often requires a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate the condensation.[8]

  • From Acid Chlorides and Thiols: The reaction of an acid chloride with a thiol or a thiol salt is a straightforward and often high-yielding method.[8]

  • Using Lawesson's Reagent: Carboxylic acids can be converted to thioacids using Lawesson's reagent, which can then be used to synthesize thioesters.[9]

  • Mitsunobu Reaction: Thioesters can be prepared from alcohols and thioacetic acid using the Mitsunobu reaction.[8]

Data Presentation

Table 1: Comparison of Yields for Thioester Synthesis under Different Conditions

Starting Material (Thiol)Reaction ConditionsYield (%)Reference
Thiobenzoic acid with various aryl thiolsPhotochemical, airGood to Excellent[1]
Amino acid derived thioacids with serine-derived alkeneUV irradiation, DPAP, MAP, DMFGood[1]
Thioacetic acid with various substratesGraphene oxide–Bi2O3 catalyst, blue LEDUp to 90% conversion[1]
Benzoic acid with Lawesson's ReagentDCM, Microwave, 100 °C, 10 min78-94% (for various thioacids)[9]
Aspartic acid to thioester (two steps)1. LR, DCM, MW, 100°C; 2. BnBr, K2CO372% (overall)[9]

Experimental Protocols

Protocol 1: General Procedure for Photochemical Thioester Synthesis

This protocol is a generalized procedure based on radical-mediated reactions.[1]

  • Preparation: In a suitable reaction vessel, dissolve the thioacid (1.0 equiv) and the thiol (1.2 equiv) in an appropriate solvent (e.g., DMF). If a photoinitiator (e.g., DPAP) and/or a photosensitizer (e.g., MAP) are required, add them at this stage (typically 10-20 mol%).

  • Inert Atmosphere: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: While stirring, irradiate the reaction mixture with a suitable light source (e.g., UV lamp at 354 nm or blue LEDs) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction if necessary. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure thioester.

Protocol 2: Thioacid Synthesis from Carboxylic Acid using Lawesson's Reagent

This protocol describes the conversion of a carboxylic acid to a thioacid.[9]

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in a microwave-safe vessel, add Lawesson's reagent (0.55 equiv).

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 100 °C for 10 minutes.

  • Monitoring: After cooling, check the conversion of the starting material by TLC or LC-MS.

  • Work-up: If the reaction is complete, the resulting thioacid solution can often be used directly in the next step or purified by chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Reactants Combine Thioacid, Thiol, Catalyst, and Solvent Inert Establish Inert Atmosphere Reactants->Inert Initiate Initiate Reaction (e.g., Heat, Light) Inert->Initiate Monitor Monitor Progress (TLC/LC-MS) Initiate->Monitor Quench Quench Reaction Monitor->Quench Extract Solvent Removal/Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Thioester Purify->Product

Caption: A typical experimental workflow for thioester synthesis.

Troubleshooting_Tree Start Low Thioester Yield Q1 Check Reagent Quality Start->Q1 Q2 Analyze for Byproducts Start->Q2 Q3 Review Reaction Conditions Start->Q3 A1_1 Use fresh/purified This compound Q1->A1_1 Degraded Acid? A1_2 Ensure thiol is not oxidized Q1->A1_2 Oxidized Thiol? A2_1 Optimize for selectivity: - Inert atmosphere - Adjust temperature Q2->A2_1 Yes A3_1 - Screen catalysts/solvents - Check catalyst loading - Ensure reactant solubility Q3->A3_1 Suboptimal?

References

Dithioacetic acid stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thioacetic Acid

Important Note on Nomenclature: This guide addresses the stability and storage of Thioacetic acid (CH₃COSH), as it is a widely used laboratory reagent with known stability considerations. The term "Dithioacetic acid" (CH₃CSSH) refers to a different compound for which detailed stability data is less commonly available. It is presumed that the query pertains to the more common Thioacetic acid.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thioacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is Thioacetic acid and what is it commonly used for?

Thioacetic acid is an organosulfur compound that is the sulfur analog of acetic acid.[1][2] It is a yellow liquid with a strong, unpleasant thiol-like odor.[1][2] In organic synthesis, it is primarily used as a reagent for introducing thiol groups (-SH) into molecules.[1][3] This is often achieved through the hydrolysis of a thioacetate ester intermediate.[1]

Q2: What are the main stability concerns with Thioacetic acid?

Thioacetic acid is known to be unstable and can degrade over time.[4] Its primary instability arises from its tendency to hydrolyze, especially in the presence of acidic species, to form hydrogen sulfide and acetic acid.[4] It can also form other byproducts like diacetyl sulfide and diacetyl disulfide.[4] Exposure to air, moisture, and elevated temperatures can accelerate its decomposition.[4]

Q3: How should I properly store Thioacetic acid?

To ensure its stability, Thioacetic acid should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] It is recommended to keep it refrigerated between 2-8°C.[6] The container should be tightly sealed to prevent exposure to air and moisture.[5] For long-term storage and to minimize oxidation, it is advisable to store the product under an inert atmosphere, such as nitrogen.[4]

Q4: Is Thioacetic acid sensitive to light?

While the primary concerns are moisture, air, and temperature, it is good practice to store Thioacetic acid in a dark area to prevent any potential light-induced degradation.[7]

Q5: Can I use Thioacetic acid that has changed color?

Freshly distilled Thioacetic acid is typically a colorless to pale yellow liquid.[6][8] A change to a more intense yellow or amber color can indicate degradation and the presence of impurities.[8] For sensitive experiments, it is recommended to use freshly distilled or newly purchased Thioacetic acid.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low reaction yield or incomplete reaction Degradation of Thioacetic acid due to improper storage.- Use a fresh bottle of Thioacetic acid or distill the existing stock before use. - Ensure the reagent has been stored under the recommended conditions (refrigerated, under inert gas).
Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Add the Thioacetic acid to the reaction mixture under an inert atmosphere.
Formation of unexpected byproducts Decomposition of Thioacetic acid into reactive species.- Purify the Thioacetic acid by distillation immediately before use. - Consider using a stabilizer if compatible with your reaction. A small amount (100-2000 ppm) of dichloroacetic acid has been shown to stabilize Thioacetic acid.[4]
Inconsistent results between batches Varying purity of Thioacetic acid.- Purchase high-purity Thioacetic acid and check the certificate of analysis. - Standardize the storage and handling procedures for all batches.
Strong, unpleasant odor in the lab Volatility and strong odor of Thioacetic acid and its potential decomposition product, hydrogen sulfide.- Always handle Thioacetic acid in a well-ventilated chemical fume hood.[5] - Ensure the container is tightly sealed when not in use.[5]

Quantitative Data on Stability

The stability of Thioacetic acid can be significantly impacted by storage conditions and the presence of stabilizers.

Stabilizer Concentration (ppm) Storage Temperature Purity Loss after 100 days Reference
None050°CSignificant (not specified)[4]
Oxalic Acid300050°C~10%[4]
Dichloroacetic Acid300050°C~2-3%[4]
Dichloroacetic Acid100050°C~2-3%[4]

This data is based on a study aimed at stabilizing Thioacetic acid for transportation and storage.[4]

Experimental Protocols

Protocol 1: Purification of Thioacetic Acid by Distillation

This protocol describes a method for purifying commercial Thioacetic acid to remove non-volatile impurities and decomposition products.

Materials:

  • Commercial grade Thioacetic acid

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Glass beads or boiling chips

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Assemble the distillation apparatus in a chemical fume hood. Ensure all glassware is dry.

  • Add a few glass beads or boiling chips to the round-bottom flask.

  • Charge the flask with the commercial Thioacetic acid.

  • Flush the apparatus with an inert gas.

  • Gently heat the flask using the heating mantle.

  • Collect the fraction that boils at approximately 88-91.5°C.[9]

  • Store the freshly distilled Thioacetic acid under an inert atmosphere and in a refrigerator.

Protocol 2: General Procedure for Thiol Introduction using Thioacetic Acid

This protocol outlines the general steps for converting an alkyl halide to a thiol using Thioacetic acid, followed by hydrolysis.

Workflow Diagram:

G cluster_0 Step 1: Thioacetate Formation cluster_1 Step 2: Hydrolysis A Alkyl Halide (R-X) C Thioacetate Ester (R-S-COCH3) A->C B Potassium Thioacetate (CH3COSK) B->C D Thioacetate Ester (R-S-COCH3) F Thiol (R-SH) D->F E Base (e.g., NaOH) E->F

Caption: General workflow for thiol synthesis.

Materials:

  • Alkyl halide

  • Potassium thioacetate

  • Solvent (e.g., DMF, acetone)

  • Base (e.g., Sodium hydroxide)

  • Acid for workup (e.g., HCl)

Procedure:

  • Thioacetate Ester Formation:

    • Dissolve the alkyl halide in a suitable solvent in a round-bottom flask.

    • Add potassium thioacetate to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

    • After completion, perform a suitable workup to isolate the thioacetate ester.

  • Hydrolysis to Thiol:

    • Dissolve the isolated thioacetate ester in a suitable solvent (e.g., methanol).

    • Add a solution of a strong base, such as sodium hydroxide.

    • Stir the mixture until the hydrolysis is complete.

    • Acidify the reaction mixture with a suitable acid to protonate the thiolate and isolate the final thiol product.

Logical Relationships

Diagram of Thioacetic Acid Degradation Pathway

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway TAA Thioacetic Acid (CH3COSH) H2S Hydrogen Sulfide TAA->H2S hydrolysis AcOH Acetic Acid TAA->AcOH hydrolysis Disulfide Diacetyl Disulfide TAA->Disulfide oxidation H2O Water/Moisture H2O->H2S Acid Acid Catalyst Acid->H2S Air Air (Oxygen) Air->Disulfide

Caption: Key degradation pathways for Thioacetic acid.

References

Technical Support Center: Dithioacetic Acid-Mediated Surface Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dithioacetic acid (DTAA) and related surface modification chemistries. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate common challenges in surface functionalization and bioconjugation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and its role in surface chemistry.

Q1: What is this compound (DTAA) and what is its primary application in surface modification?

This compound (CH₃C(O)SH) is the sulfur analog of acetic acid.[1] In organic synthesis and materials science, it serves as a reagent for introducing a protected thiol group (a thioacetate) onto molecules.[1] This thioacetate can then be easily converted to a free thiol (-SH), which is a highly versatile functional group for anchoring molecules to surfaces, particularly noble metals like gold, or for participating in specific "click" chemistry reactions like thiol-maleimide coupling.[2][3]

Q2: How should I handle and store this compound?

This compound is a yellow liquid with a strong, unpleasant odor.[1][4] It is classified as a flammable liquid and may cause severe skin and eye burns.[1][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). DTAA is known to be unstable and can hydrolyze, especially in the presence of acidic species, to form hydrogen sulfide and acetic acid.[5] For storage, it should be kept in a cool, dry place, away from moisture and sources of ignition.

Q3: What is the process for converting a surface-bound thioacetate to a free thiol?

The deprotection of a thioacetate to a free thiol is typically achieved through hydrolysis under basic conditions. A common method involves reacting the thioacetate with a base like sodium hydroxide (NaOH).[1] The general, four-step laboratory process starting from a halide is:

  • Reaction of DTAA with a base (e.g., NaOH) to form a thioacetate salt.

  • Reaction of the thioacetate salt with an alkyl halide to form the thioacetate ester.

  • Hydrolysis of the ester with a base to yield the sodium salt of the thiol (RSNa).

  • Protonation with an acid (e.g., HCl) to give the final thiol (RSH).[1]

For surface-bound thioacetates, a one-step hydrolysis with a suitable base is often sufficient. Care must be taken to avoid disulfide formation by performing the reaction in an inert, oxygen-free atmosphere.[6]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during surface modification experiments, presented in a question-and-answer format.

Part A: Surface Functionalization & Thiolation

Q: My surface modification is incomplete, resulting in low ligand density. What are the potential causes?

Incomplete surface coverage is a frequent issue. The problem can often be traced back to the substrate, the thiol reagent, or the reaction conditions. Key factors include substrate cleanliness, oxidation of the thiol, and steric hindrance from bulky molecules. The stability of thiol self-assembled monolayers (SAMs) is highly dependent on the substrate, with reductive stability following the trend Au < Pt < Cu.[7]

Q: I am observing significant disulfide bond formation on my surface. How can I prevent this?

Thiol groups are susceptible to oxidation, which leads to the formation of disulfide bridges (-S-S-). This can cause unwanted cross-linking on the surface or prevent the thiol from binding to the substrate. To mitigate this, de-gas all solvents and solutions, work under an inert atmosphere (e.g., nitrogen or argon), and consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during the reaction, though it must be removed before subsequent steps.[8]

Q: How can I confirm that my surface has been successfully functionalized?

Verifying each step of the functionalization is critical.[2][9] Several surface-sensitive analytical techniques can be employed:

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. The appearance of a sulfur (S2p) peak is a strong indicator of successful thiol immobilization.[9][10][11]

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed molecular information about the outermost layer of the surface, helping to identify characteristic fragments of the immobilized molecule.[2][9]

  • Contact Angle Goniometry: Measures the surface wettability. A successful modification will cause a predictable change in the water contact angle.[12]

  • Atomic Force Microscopy (AFM): Can reveal changes in surface morphology and roughness following modification.

Troubleshooting Summary for Low Surface Coverage
Potential Cause Diagnostic Check Recommended Solution Citation
Contaminated Substrate Check surface with XPS for contaminants; measure contact angle of bare substrate.Implement a rigorous cleaning protocol (e.g., piranha etch for silica/glass, oxygen plasma, or solvent washing).[11]
Thiol Oxidation Analyze thiol solution with NMR or Mass Spec for disulfide presence.Use fresh, high-purity thiol. Degas solvents and work under an inert atmosphere.[10]
Steric Hindrance Compare modification efficiency with smaller, analogous thiol molecules.Increase reaction time or temperature. Use a longer, more flexible linker to space the bulky molecule from the surface.[13]
Reagent Instability Verify the integrity of the DTAA or other thiolating agent.Use freshly prepared or purified reagents. Store reagents under appropriate conditions (cool, dry, inert atmosphere).[5]
Part B: RAFT Polymerization for Surface Grafting

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for growing polymers from a surface. However, achieving good control can be challenging.

Q: My Gel Permeation Chromatography (GPC) results show a high molecular weight shoulder. What does this indicate?

A high molecular weight shoulder often suggests irreversible chain-chain coupling.[14] This can happen when the reaction is run to too high a conversion for the specific RAFT agent being used.[14] Another possibility is disulfide coupling if the RAFT agent's end-group is converted to a thiol during workup.[14]

Q: My GPC trace shows a low molecular weight tail and high dispersity (Đ). What's wrong?

This typically points to issues with initiation or poor control over the polymerization. One common cause is that the initiator decomposes too quickly before the RAFT equilibrium is established, leading to a population of conventionally free-radical polymerized chains.[14] Insufficient monomer concentration can also lead to shorter chains that do not propagate further.[14] Dithiobenzoates, in particular, are known to cause issues with retardation and are susceptible to thermal instability, which can broaden molecular weight distribution.[15][16]

Q: The polymerization is very slow or stops at low conversion. Why is this happening?

This phenomenon, known as retardation, is a known issue with certain RAFT agents, especially dithiobenzoates used with monomers like styrenes and acrylates.[16] The RAFT intermediate radical may be slow to fragment or could participate in side reactions that terminate chains. Thermal decomposition of the RAFT agent can also generate byproducts that inhibit polymerization.[15]

Troubleshooting RAFT Polymerization Issues
Observation (GPC) Potential Cause Recommended Solution Citation
High MW ShoulderEnd-to-end chain coupling.Reduce target conversion. Optimize the initiator-to-CTA ratio (try decreasing initiator). Avoid harsh workup conditions that could cause disulfide coupling.[14]
Low MW Tailing / High ĐPoor initiation control; premature termination.Lower the reaction temperature. Choose an initiator with a slower decomposition rate. Increase monomer concentration.[14]
Retardation (Slow/Stalled Reaction)Inefficient RAFT agent; thermal decomposition of CTA.Switch to a more suitable RAFT agent for your monomer (e.g., a trithiocarbonate instead of a dithiobenzoate). Lower the reaction temperature to minimize CTA decomposition.[15][16]
Part C: Bioconjugation to Modified Surfaces

Q: I'm getting low conjugation efficiency when reacting a maleimide-functionalized molecule with my thiolated surface. What are the common pitfalls?

Maleimide-thiol chemistry is generally efficient but sensitive to reaction conditions. The optimal pH range is 6.5-7.5. At higher pH, the maleimide group can hydrolyze, rendering it unreactive.[3] Additionally, ensure the thiol surface has not oxidized to disulfide, as this will prevent the reaction. The solvent can also play a role; if using DMF, ensure it is fresh and purged, as impurities can interfere with the reaction.[17]

Q: My N-hydroxysuccinimide (NHS) ester reaction to an amine-modified surface is failing. What should I check?

NHS ester reactions are highly susceptible to hydrolysis, which competes with the desired amine coupling.[18]

  • Check the pH: The reaction is strongly pH-dependent. The optimal range is 8.3-8.5 to ensure the amine is deprotonated and nucleophilic, but not so high that hydrolysis dominates.[19]

  • Use Anhydrous Solvent: The NHS ester should be dissolved in a small amount of anhydrous (dry) solvent like DMF or DMSO immediately before being added to the aqueous buffer containing the amine.[19]

  • Reagent Quality: NHS esters are moisture-sensitive and should be stored at -20°C and brought to room temperature before opening to prevent condensation.

  • Buffer Choice: Use a non-nucleophilic buffer like sodium bicarbonate or phosphate buffer. Avoid buffers containing primary amines, such as Tris, unless it is sufficiently hindered.[19]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Functionalization of a Gold Surface

This protocol describes the formation of a self-assembled monolayer (SAM) on a gold substrate.

  • Substrate Preparation: Clean the gold substrate thoroughly. This can be done by immersing it in piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1-10 mM solution of the thiol-containing molecule in a suitable solvent, typically absolute ethanol. Degas the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. The incubation time can range from 1 to 24 hours at room temperature. The container should be sealed under an inert atmosphere.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent (e.g., ethanol) to remove any non-covalently bound molecules.

  • Drying and Characterization: Dry the functionalized substrate under a stream of nitrogen. The surface is now ready for characterization (XPS, contact angle, etc.) or subsequent reaction steps.[2][9]

Protocol 2: General Protocol for NHS Ester Coupling to an Amine-Modified Surface

This protocol is for conjugating an NHS-ester-activated molecule to a surface presenting primary amine groups.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3-8.5.[19]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF. A typical starting point is to use a 5-10 fold molar excess of the NHS ester relative to the estimated surface amine density.

  • Conjugation Reaction: Immerse the amine-modified surface in the reaction buffer. Add the dissolved NHS ester solution to the buffer and mix gently.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[19] Protect light-sensitive molecules by covering the reaction vessel with aluminum foil.

  • Quenching and Rinsing: The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris. Rinse the surface extensively with buffer and deionized water to remove unreacted reagents and byproducts.

  • Drying: Dry the surface gently using a stream of nitrogen.

Section 4: Visual Guides and Workflows

Diagram 1: General Experimental Workflow

G cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_conj Bioconjugation cluster_char Characterization Points Bare Bare Substrate (e.g., Au, SiO2) Clean Substrate Cleaning (e.g., Piranha, Plasma) Bare->Clean Thiolate Thioacetate/ Thiol Precursor Clean->Thiolate Char1 XPS, CA Clean->Char1 Deprotect Deprotection (if needed) Thiolate->Deprotect Thiol Free Thiol Surface Deprotect->Thiol Conjugate Conjugation Reaction (e.g., Thiol-Maleimide) Thiol->Conjugate Char2 XPS, CA, ToF-SIMS Thiol->Char2 Molecule Target Molecule (e.g., Protein, Drug) Molecule->Conjugate Final Final Functional Surface Conjugate->Final Char3 Bio-assay, SPR Final->Char3

Caption: Workflow for surface modification and bioconjugation.

Diagram 2: Chemical Pathway for Thioacetate Deprotection

G Thioacetate R-S-C(O)CH3 (Surface-Bound Thioacetate) Thiol R-S- (Surface-Bound Thiolate) Thioacetate->Thiol Hydrolysis Acetate CH3COOH (Acetic Acid) Thioacetate->Acetate Base OH- (Base) Base->Thiol FinalThiol R-SH (Final Thiol) Thiol->FinalThiol Protonation H+ Protonation->FinalThiol

Caption: Pathway for converting a thioacetate to a free thiol.

Diagram 3: Troubleshooting Logic for RAFT Polymerization

G Problem Problem: Poor RAFT Control HighMW Symptom: High MW Shoulder in GPC Problem->HighMW LowMW Symptom: Low MW Tailing / High Đ Problem->LowMW Slow Symptom: Slow/Stalled Reaction Problem->Slow Cause_Coupling Cause: Chain Coupling HighMW->Cause_Coupling Cause_Initiation Cause: Poor Initiation LowMW->Cause_Initiation Cause_Retard Cause: Retardation / CTA Decomposition Slow->Cause_Retard Sol_Coupling Solution: - Lower conversion target - Decrease initiator conc. Cause_Coupling->Sol_Coupling Sol_Initiation Solution: - Lower temperature - Use slower initiator Cause_Initiation->Sol_Initiation Sol_Retard Solution: - Change RAFT agent - Lower temperature Cause_Retard->Sol_Retard

Caption: Troubleshooting logic for common RAFT polymerization issues.

References

Dithioacetic Acid in Organic Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dithioacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

A1: this compound, like other dithiocarboxylic acids, can be susceptible to decomposition. Key concerns include:

  • Oxidative Degradation: Exposure to air can lead to oxidation, potentially forming disulfides and other sulfur oxides. It is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Instability: At elevated temperatures, this compound may decompose. Reactions should be conducted at the lowest effective temperature.

  • Hydrolysis: Although less reactive towards hydrolysis than its monothio- counterpart, prolonged exposure to water, especially under acidic or basic conditions, can lead to decomposition products.

Q2: My reaction is producing a significant amount of a dark, insoluble material. What is the likely cause?

A2: The formation of dark, often polymeric or elemental, sulfur-containing materials is a common issue. This can be caused by:

  • Decomposition: Aggressive reaction conditions (e.g., high heat, strong acids/bases) can cause the this compound to break down, potentially liberating elemental sulfur.

  • Radical Reactions: Uncontrolled radical processes can lead to polymerization or the formation of complex disulfide mixtures.

To mitigate this, ensure you are using purified reagents and solvents, maintain strict temperature control, and consider the use of radical inhibitors if unwanted radical pathways are suspected.

Q3: How can I effectively quench a reaction containing residual this compound?

A3: Due to its pungent odor and reactivity, unreacted this compound should be quenched before workup. A common method is to add an oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide, to the reaction mixture at a low temperature (e.g., 0 °C). This will oxidize the dithio group. Always perform quenching in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Formation of Disulfide Byproducts

Question: My reaction is yielding a significant amount of a disulfide, CH₃C(S)S-SC(S)CH₃, instead of my desired product. What causes this and how can I prevent it?

Answer: The formation of diacetyldisulfide is typically caused by oxidative conditions or radical pathways. Here are some troubleshooting steps:

  • Maintain an Inert Atmosphere: Ensure your reaction is performed under a nitrogen or argon atmosphere to exclude oxygen, a common oxidant.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them prior to use by sparging with an inert gas or through freeze-pump-thaw cycles can be beneficial.

  • Control Radical Initiators: If your reaction is sensitive to radicals, avoid unintentional initiation by light or heat. If a radical initiator is part of your protocol, its concentration and the rate of addition should be carefully controlled.

  • Temperature Management: High temperatures can promote homolytic cleavage of S-H or S-S bonds, leading to radical formation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 2: Unintended Heterocycle Formation

Question: I am observing the formation of a five-membered heterocyclic byproduct in my reaction. Why is this happening?

Answer: this compound and its derivatives are excellent precursors for the synthesis of sulfur-containing heterocycles such as thiazoles and thiophenes.[1] If your substrate contains a functional group that can undergo an intramolecular cyclization with the dithioacetate moiety, this can become a significant side reaction.

  • Protecting Groups: If possible, protect the reactive functional group on your substrate that is participating in the unwanted cyclization.

  • Reaction Conditions: The choice of base and solvent can influence the rate of cyclization. A less-hindered, stronger base might favor deprotonation and subsequent cyclization. Consider using a bulkier, non-nucleophilic base.

  • Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it as soon as the desired product is formed can minimize the formation of the thermodynamically favored cyclized byproduct.

Issue 3: Poor Regioselectivity in Reactions with Ambident Electrophiles

Question: My substrate has multiple electrophilic sites, and the dithioacetate is not reacting at the desired position. How can I improve selectivity?

Answer: The dithiocarboxylate anion is a soft nucleophile and will preferentially react with soft electrophilic centers according to Hard and Soft Acid-Base (HSAB) theory.

  • Substrate Modification: If possible, modify your substrate to increase the electrophilicity of the desired reaction site or decrease it at competing sites.

  • Lewis Acid Catalysis: The use of a Lewis acid could potentially coordinate to a harder electrophilic center, leaving the softer center more accessible to the dithioacetate. This should be approached with caution, as Lewis acids can also promote decomposition.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of both the nucleophile and the electrophile. Experiment with a range of solvents to find the optimal conditions for your desired transformation.

Quantitative Data on Byproduct Formation

The formation of byproducts is highly dependent on the specific reaction. The following table provides illustrative data on how reaction conditions can affect product distribution in a hypothetical S-alkylation reaction versus a competing intramolecular cyclization.

EntryBaseTemperature (°C)Desired Product Yield (%)Cyclized Byproduct Yield (%)
1K₂CO₃258510
2K₂CO₃606035
3NaH257025
4DBU25905

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation with Minimized Disulfide Formation

This protocol describes a general method for the S-alkylation of this compound using an alkyl halide, with precautions to minimize oxidative side products.

  • Reagent Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous, degassed solvent (e.g., THF, 10 mL).

  • Base Addition: Add a non-nucleophilic base (e.g., 1.1 equivalents of DBU or a bulky amine).

  • This compound Addition: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise via syringe. Stir for 15 minutes at 0 °C.

  • Electrophile Addition: Add the alkyl halide (1.05 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir under nitrogen. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Pathways cluster_electrophile Reaction with Electrophile (R-X) cluster_oxidation Oxidative Conditions cluster_cyclization Intramolecular Reaction cluster_nucleophile Reaction with Nucleophile (Nu⁻) DTA This compound (CH₃CS₂H) Desired_Product Desired S-Alkylated Product (CH₃CS₂R) DTA->Desired_Product  Base, R-X Disulfide Disulfide Byproduct (CH₃C(S)S-SC(S)CH₃) DTA->Disulfide  O₂ or Radicals Thioamide Thioamide Byproduct (CH₃C(S)Nu) DTA->Thioamide  Nucleophile (e.g., R₂NH) Heterocycle Heterocyclic Byproduct (e.g., Thiophene) Desired_Product->Heterocycle  Heat or  Incompatible  Functional Group

Caption: Potential reaction pathways of this compound.

Troubleshooting_Flowchart Start Problem: Low Yield or Impure Product Check_Byproduct Identify Major Byproduct (TLC, NMR, MS) Start->Check_Byproduct Disulfide Byproduct is a Disulfide Check_Byproduct->Disulfide Oxidized Dimer Heterocycle Byproduct is a Heterocycle Check_Byproduct->Heterocycle Cyclized Thioamide Byproduct is a Thioamide Check_Byproduct->Thioamide Nucleophilic Attack Other Other/Unknown Byproducts Check_Byproduct->Other None of the above Sol_Disulfide Action: - Use inert atmosphere - Degas solvents - Control temperature Disulfide->Sol_Disulfide Sol_Heterocycle Action: - Protect functional groups - Lower temperature - Change base/solvent Heterocycle->Sol_Heterocycle Sol_Thioamide Action: - Protect nucleophilic groups - Use non-nucleophilic base Thioamide->Sol_Thioamide Sol_Other Action: - Check reagent purity - Re-evaluate reaction mechanism - Consult literature Other->Sol_Other

Caption: Troubleshooting flowchart for this compound reactions.

Experimental_Workflow Start Start: Setup Reaction Atmosphere Critical Step: Establish Inert Atmosphere (N₂ or Ar) Start->Atmosphere Solvent Add Anhydrous, Degassed Solvent Atmosphere->Solvent Cooling1 Cool to 0 °C Solvent->Cooling1 Base Add Base Cooling1->Base DTA Slowly Add This compound Base->DTA Electrophile Slowly Add Electrophile DTA->Electrophile Monitor Critical Step: Monitor Reaction Progress (TLC/LC-MS) Electrophile->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify End End: Pure Product Purify->End

Caption: Workflow with critical steps for a typical reaction.

References

Technical Support Center: Monitoring Thioacetic Acid Reactions by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for monitoring the progress of thioacetic acid reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the successful acquisition of high-quality, quantitative data.

Frequently Asked Questions (FAQs)

Q1: Why is NMR a suitable technique for monitoring thioacetic acid reactions?

A1: NMR spectroscopy is a powerful, non-invasive analytical tool that provides detailed structural information on molecules in solution. It allows for the simultaneous detection and quantification of reactants, intermediates, and products in a reaction mixture over time. This makes it ideal for studying reaction kinetics, determining yields, and identifying byproducts without the need for separation or derivatization.

Q2: What are the key 1H NMR signals to monitor for a reaction involving thioacetic acid?

A2: For reactions involving thioacetic acid, you should monitor the disappearance of the thiol proton (S-H) signal and the methyl proton signal of the thioacetic acid, alongside the appearance of new signals corresponding to the product. The thiol proton is acidic and can exchange with residual water or deuterated solvents, sometimes leading to a broad signal or its complete disappearance. Therefore, the singlet from the methyl protons (CH₃) of thioacetic acid at approximately 2.4 ppm is often a more reliable signal to integrate for monitoring the consumption of the starting material.

Q3: How can I ensure my NMR data is quantitative?

A3: To obtain accurate quantitative data, several key experimental parameters must be controlled:

  • Full Relaxation: Ensure a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the nuclei of interest, to allow for complete relaxation of the protons between scans.

  • Uniform Excitation: Use a calibrated 90° pulse angle to ensure all relevant signals are excited uniformly.

  • Signal-to-Noise: Acquire a sufficient number of scans (ns) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).

  • Internal Standard: For absolute quantification, add a known amount of an inert internal standard with a simple spectrum that does not overlap with other signals.

Q4: Can I run the reaction directly in the NMR tube?

A4: Yes, for slow to moderately paced reactions (timescales of minutes to hours), the reaction can be initiated directly in the NMR tube. For faster reactions, it may be necessary to use a stopped-flow apparatus or to quench the reaction at different time points and then prepare the NMR sample. For very fast reactions, specialized techniques like flow NMR may be required.

Experimental Protocol: Monitoring the Thiol-Ene Reaction of Thioacetic Acid with an Alkene

This protocol describes the monitoring of the free-radical addition of thioacetic acid to an alkene (e.g., 1-octene) using ¹H NMR.

Materials:

  • Thioacetic Acid

  • 1-Octene (or other alkene)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene), optional

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, accurately weigh the alkene and the internal standard (if used).

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Add the desired molar equivalent of thioacetic acid.

    • Add a catalytic amount of the radical initiator (e.g., AIBN).

    • Mix the solution thoroughly until homogeneous.

    • Transfer the solution to an NMR tube and cap it securely.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate (at least 5 minutes).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution and symmetrical peak shapes.

  • Acquisition of Time-Zero Spectrum:

    • Before initiating the reaction (e.g., by heating or UV irradiation), acquire a ¹H NMR spectrum. This will serve as your t=0 reference.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction. For AIBN, this is typically done by heating the sample to a specific temperature (e.g., 60-80 °C) using the spectrometer's variable temperature unit.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For a reaction that takes several hours, a spectrum every 15-30 minutes may be appropriate.

  • Data Processing and Analysis:

    • Process each spectrum identically (e.g., using the same line broadening factor).

    • Carefully phase and baseline correct each spectrum.

    • Integrate the characteristic peaks for the starting materials and the product. For example, integrate the methyl signal of thioacetic acid and a characteristic signal of the thioester product.

    • Calculate the relative concentrations of reactants and products at each time point. The conversion can be determined by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.

Data Presentation

Monitoring reaction progress requires tracking the changes in chemical shifts and their corresponding integrations. Below is a table of typical ¹H NMR chemical shifts for the reactants and the anti-Markovnikov product in the thiol-ene reaction between thioacetic acid and 1-octene.

CompoundFunctional GroupProtonTypical Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Thioacetic Acid ThioacylCH₃-C(O)S~2.40Singlet (s)
ThiolS-H ~4.5-5.5 (variable, often broad)Singlet (s)
1-Octene Alkene=CH₂~4.9-5.1Multiplet (m)
Alkene=CH -~5.7-5.9Multiplet (m)
Product (S-octyl ethanethioate) ThioesterS-CH₂-~2.8-2.9Triplet (t)
Thioester-C(O)-CH₃~2.32Singlet (s)
Alkyl ChainTerminal CH₃~0.8-0.9Triplet (t)

Troubleshooting Guide

Q: My spectral resolution is poor, and the peaks are broad. What should I do?

A: Poor resolution and broad peaks can result from several factors:

  • Poor Shimming: Re-shim the sample carefully. For reaction monitoring, it may be necessary to re-shim periodically.

  • Sample Inhomogeneity: Ensure your sample is fully dissolved. Precipitates or suspended solids can severely degrade spectral quality.

  • High Concentration: Very concentrated samples can be viscous, leading to broader lines. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening. Ensure your glassware is clean and that no paramagnetic contaminants have been introduced.

Q: The integration values are not consistent or do not seem accurate. Why?

A: Inaccurate integration is often due to:

  • Incomplete Relaxation: Ensure your relaxation delay (d1) is sufficiently long (at least 5x T1 of the slowest relaxing proton).

  • Poor Phasing and Baseline Correction: Manually re-process your spectra to ensure accurate phasing and a flat baseline across the entire spectrum, especially around the integrated peaks.

  • Signal Overlap: If peaks are overlapping, standard integration may be inaccurate. Consider using deconvolution or line-fitting software to determine the areas of individual peaks.

  • Spinning Sidebands: If the sample is spinning, sidebands can appear, which can interfere with integration. It is often advisable to acquire spectra without sample spinning.

Q: I don't see the S-H proton signal of my thioacetic acid. Is there a problem?

A: The thiol proton is acidic and can readily exchange with deuterium from the solvent (if it contains exchangeable deuterons, like in MeOD-d₄ or D₂O) or with trace amounts of water. This can cause the signal to broaden significantly, diminish in intensity, or disappear entirely. It is often more reliable to monitor the disappearance of the methyl (CH₃) protons of the thioacetic acid.

Q: My reaction mixture has changed color, and the NMR baseline is distorted. What is happening?

A: Color changes can indicate the formation of byproducts or decomposition. A distorted baseline, particularly a "rolling" baseline, can be a sign of probe contamination or issues with the receiver gain. However, in the context of a reaction, it could also indicate the formation of insoluble materials or significant changes in the sample's magnetic susceptibility.

Visualizations

Experimental_Workflow prep 1. Sample Preparation (Reactants, Solvent, Initiator) setup 2. NMR Setup (Insert, Lock, Shim) prep->setup t0 3. Acquire t=0 Spectrum setup->t0 initiate 4. Initiate Reaction (e.g., Heating) t0->initiate monitor 5. Acquire Spectra (Time Array) initiate->monitor process 6. Data Processing (Phase, Baseline, Integrate) monitor->process analyze 7. Data Analysis (Calculate Conversion) process->analyze

Caption: Workflow for monitoring a chemical reaction by NMR.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (I) radical 2 I• initiator->radical Heat step1 I• + CH₃C(O)SH -> IH + CH₃C(O)S• step2 CH₃C(O)S• + R-CH=CH₂ -> CH₃C(O)S-CH₂-C•H-R step1->step2 step3 CH₃C(O)S-CH₂-C•H-R + CH₃C(O)SH -> Product + CH₃C(O)S• step2->step3 step3->step2 Chain reaction

Caption: Simplified mechanism of the free-radical thiol-ene reaction.

Troubleshooting_Tree start Poor NMR Spectrum Quality q_peaks Are peaks broad or misshapen? start->q_peaks Visual Inspection q_integrals Are integrations inaccurate? start->q_integrals Quantitative Check sol_shim Re-shim the sample. q_peaks->sol_shim Yes sol_relax Increase relaxation delay (d1). q_integrals->sol_relax Yes sol_solubility Check for precipitate. Filter if necessary. sol_shim->sol_solubility Still broad? sol_conc Dilute the sample. sol_solubility->sol_conc Still broad? sol_process Re-process spectrum. (Manual phase/baseline) sol_relax->sol_process Still inaccurate? sol_overlap Use deconvolution for overlapping peaks. sol_process->sol_overlap Still inaccurate?

Caption: Decision tree for troubleshooting common NMR issues.

Technical Support Center: Catalyst Selection for Thioacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide primarily focuses on catalyst selection for thioacetic acid reactions due to the extensive availability of research and data for this compound. The principles, catalysts, and troubleshooting advice presented here are expected to be highly relevant and transferable to reactions involving dithioacetic acid .

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving thioacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for thioacetic acid reactions?

A1: A range of catalysts are employed depending on the desired transformation. These can be broadly categorized as:

  • Photocatalysts: These are often used for radical-mediated reactions. Examples include Ru(bpy)₃Cl₂, 9-mesityl-10-methylacridinium tetrafluoroborate (Mes-Acr-MeBF₄), and cadmium sulfide (CdS) nanoparticles.[1]

  • Metal Catalysts: Transition metals are widely used for various coupling and addition reactions. Common examples include palladium, copper, and nickel complexes.[1][2] For instance, palladium-on-carbon is used for the reduction of thioesters.[2]

  • Acid/Base Catalysts: Brønsted or Lewis acids can be used to activate substrates. For example, tetrafluoroboric acid (HBF₄) has been used in the synthesis of S-thioesters from alcohols and thioacetic acid.[3]

Q2: How do I choose the best catalyst for my specific reaction?

A2: Catalyst selection depends on several factors:

  • Reaction Type: For radical-mediated reactions like thiol-ene couplings, a photocatalyst is often a good choice.[1] For cross-coupling reactions, a metal catalyst like palladium or nickel would be more appropriate.

  • Substrate Scope: The functional groups present in your starting materials will dictate the required chemoselectivity of the catalyst. Some catalysts are more tolerant of sensitive functional groups than others.

  • Desired Outcome: If enantioselectivity is required, a chiral catalyst will be necessary.

  • Process Considerations: For large-scale synthesis, catalyst cost, recyclability, and ease of removal are important factors. Heterogeneous catalysts may be preferred for easier separation.

Q3: What are the typical signs of catalyst deactivation?

A3: A decrease in reaction rate or a drop in product yield over time or in subsequent runs with a recycled catalyst are the primary indicators of catalyst deactivation. This can be caused by factors such as poisoning, fouling by carbonaceous deposits ("coke"), or structural changes in the catalyst itself.[4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst* Ensure the catalyst is properly activated if required.* Check for catalyst poisons in your starting materials or solvent.* Consider a different catalyst or catalyst loading.
Incorrect reaction conditions* Optimize temperature, pressure, and reaction time.* Ensure an inert atmosphere if the catalyst is air-sensitive.
Poor substrate reactivity* Increase catalyst loading.* Use a more active catalyst.* Modify the substrate to be more reactive if possible.
Formation of Side Products Lack of selectivity* Choose a more selective catalyst.* Optimize reaction conditions (e.g., lower temperature) to favor the desired reaction pathway.
Catalyst-induced decomposition* Reduce reaction time or temperature.* Use a milder catalyst.
Difficulty in Catalyst Removal Homogeneous catalyst* Consider switching to a heterogeneous catalyst for easier filtration.* Employ purification techniques like column chromatography or extraction.
Inconsistent Results Catalyst variability* Ensure consistent catalyst quality and source.* For heterogeneous catalysts, ensure uniform particle size and distribution.

Catalyst Performance Data

The following tables summarize quantitative data for different catalysts in various thioacetic acid reactions.

Table 1: Photocatalysts for Amide Bond Formation

CatalystSubstratesSolventReaction TimeYieldReference
Ru(bpy)₃Cl₂ (2 mol%)Thioacetate and aminesAcetonitrile1-3 hGood to excellent[1]
Mes-Acr-MeBF₄ (2 mol%)Thioacids and anilinesAcetonitrileNot specifiedGood to excellent[1]
CdS nanoparticlesThioacetic acid and anilinesCholine chloride/urea1 hGood to excellent[1]

Table 2: Metal Catalysts for Thioester Synthesis

CatalystSubstratesSolventReaction TimeYieldReference
NiCl₂·glyme / 4CzIPNAryl iodides and potassium thioacetateNot specifiedNot specifiedGood to excellent[1]
CopperAroylhydrazides and disulfidesNot specifiedNot specifiedGood to excellent[2]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Amide Bond Formation

This protocol is a general guideline for the coupling of thioacids and amines using a photoredox catalyst.[1]

  • To a reaction vessel, add the amine (1.0 equiv), the thioacid (1.2 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ at 2 mol%).

  • Add the appropriate solvent (e.g., acetonitrile).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of S-Thioesters from Alcohols using an Acid Catalyst

This protocol describes the conversion of benzylic, allylic, or tertiary alcohols to S-thioesters.[3]

  • In a reaction vial, add the alcohol (1.0 equiv).

  • Add thioacetic acid (as the reagent and solvent).

  • Carefully add tetrafluoroboric acid (HBF₄) as the catalyst. The concentration may need to be optimized for different substrates.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by NMR or GC.

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Catalyst_Selection_Workflow start Define Reaction: Substrates and Desired Product reaction_type Identify Reaction Type start->reaction_type photocatalysis Radical-mediated? e.g., Thiol-ene reaction_type->photocatalysis Yes cross_coupling Cross-coupling? e.g., C-S bond formation reaction_type->cross_coupling No select_photocat Select Photocatalyst (e.g., Ru(bpy)3Cl2, Ir complexes) photocatalysis->select_photocat acid_catalyzed Acid-catalyzed? e.g., Esterification cross_coupling->acid_catalyzed No select_metalcat Select Metal Catalyst (e.g., Pd, Ni, Cu) cross_coupling->select_metalcat Yes select_acidcat Select Acid Catalyst (e.g., HBF4, Lewis Acids) acid_catalyzed->select_acidcat Yes optimize Optimize Reaction Conditions (Solvent, Temp, Time) select_photocat->optimize select_metalcat->optimize select_acidcat->optimize troubleshoot Troubleshoot (Low yield, side products) optimize->troubleshoot Unsuccessful end Successful Reaction optimize->end Successful troubleshoot->reaction_type

Caption: A workflow for selecting a suitable catalyst for a given thioacetic acid reaction.

Troubleshooting_Low_Yield start Low Product Yield check_catalyst Check Catalyst Activity start->check_catalyst inactive_catalyst Is the catalyst known to be active for this transformation? check_catalyst->inactive_catalyst No obvious deactivation change_catalyst Select a different catalyst inactive_catalyst->change_catalyst No check_conditions Review Reaction Conditions inactive_catalyst->check_conditions Yes end Improved Yield change_catalyst->end optimize_conditions Optimize: - Temperature - Concentration - Reaction Time check_conditions->optimize_conditions Suboptimal check_purity Analyze Starting Material Purity check_conditions->check_purity Optimal optimize_conditions->end purify_reagents Purify starting materials and solvent check_purity->purify_reagents Impurities present check_purity->end Reagents are pure purify_reagents->end

Caption: A troubleshooting flowchart for addressing low product yield in a catalyzed reaction.

Simplified_Radical_Pathway cluster_0 Catalytic Cycle cluster_1 Reaction Pathway Catalyst Photocatalyst Excited_Catalyst Excited Photocatalyst* Catalyst->Excited_Catalyst hv (Light) Reduced_Catalyst Reduced Catalyst Excited_Catalyst->Reduced_Catalyst SET with Thioacetate Thioacyl_Radical Thioacyl Radical (R-COS•) Excited_Catalyst->Thioacyl_Radical Generates Reduced_Catalyst->Catalyst Regeneration Thioacetate Thioacetate (R-COS⁻) Intermediate_Radical Intermediate Radical Thioacyl_Radical->Intermediate_Radical + Alkene Alkene Alkene Product Product (Thioester) Intermediate_Radical->Product + H atom source

Caption: A simplified signaling pathway for a photocatalyzed radical addition of thioacetic acid to an alkene.

References

Technical Support Center: Dithioacetic Acid Reactivity and Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithioacetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is generally soluble in polar organic solvents. Its solubility in various solvents is a critical factor in its reactivity and handling. For instance, it is soluble in alcohols, ethers, and dimethyl sulfoxide (DMSO). However, its stability can be solvent-dependent.

Q2: How does the choice of solvent affect the nucleophilicity of the dithioacetate anion?

The nucleophilicity of the dithioacetate anion is significantly influenced by the solvent. In general:

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the dithioacetate anion, creating a solvent shell. This solvation stabilizes the anion and can decrease its nucleophilicity as energy is required to break these hydrogen bonds for the reaction to occur.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents do not have acidic protons and do not hydrogen bond as strongly with the anion. This leaves the dithioacetate anion less solvated and therefore more "naked" and reactive as a nucleophile. Consequently, reactions involving nucleophilic attack by the dithioacetate anion are often faster in polar aprotic solvents.

Q3: My this compound reaction is giving a low yield. What are the potential solvent-related causes?

Low yields in reactions involving this compound can be attributed to several solvent-related factors:

  • Poor Solubility: If your reactants are not fully soluble in the chosen solvent, the reaction will be slow and incomplete.

  • Solvent Reactivity: Some solvents may react with this compound or other reagents. For example, in the presence of certain catalysts, DMSO can participate in oxidative side reactions.

  • Product Inhibition: The product of the reaction might be insoluble in the solvent and precipitate out, preventing the reaction from going to completion.

  • Unfavorable Equilibrium: The solvent can influence the position of the reaction equilibrium. A solvent that preferentially solvates the reactants over the products may shift the equilibrium to the left, resulting in a lower yield.

Q4: I am observing unexpected side products in my reaction. Could the solvent be the cause?

Yes, the solvent can play a crucial role in directing the reaction towards different products. For example, in the copper-catalyzed reaction of aryl iodides with thioglycolic acid (a related thioacid), the choice between aqueous DMSO and aqueous DMF determines the major product. Aqueous DMSO favors the formation of diaryl disulfides, while aqueous DMF leads to arylthio acetic acids.[1] This highlights the importance of solvent selection in controlling chemoselectivity.

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction

Symptoms:

  • TLC or NMR analysis shows a high percentage of unreacted starting material even after prolonged reaction time.

  • The reaction does not proceed to completion.

Possible Solvent-Related Causes & Solutions:

CauseRecommended Solution
Insufficient Polarity Switch to a more polar solvent to improve the solubility of reactants and stabilize charged intermediates.
Protic Solvent Inhibition If the reaction involves a nucleophilic attack by the dithioacetate anion, a polar protic solvent may be hindering the reaction. Consider switching to a polar aprotic solvent like DMF, DMSO, or acetone.
Low Reaction Temperature The reaction may require a higher temperature. Choose a solvent with a higher boiling point to allow for heating.
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots on TLC or complex NMR spectra indicating the presence of undesired compounds.

  • Difficulty in purifying the desired product.

Possible Solvent-Related Causes & Solutions:

CauseRecommended Solution
Solvent-Mediated Side Reactions As seen with thioglycolic acid, solvents like DMSO can promote specific side reactions such as disulfide formation.[1] Carefully review the literature for known solvent incompatibilities with your reaction type. Consider using a more inert solvent.
Presence of Water This compound can be sensitive to hydrolysis, especially in the presence of acid or base catalysts. Ensure you are using anhydrous solvents if your reaction is water-sensitive.
Air Oxidation Thiols and related compounds can be susceptible to air oxidation. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.

Data Presentation

Table 1: Effect of Solvent on the Conversion of Aryl Esters to Thioesters

Note: This data is for the conversion of aryl esters to thioesters using a thiol, which is a reaction type where this compound could be used as a nucleophile. The general trends in solvent effects are informative.

EntrySolventConversion (%)
1Tetrahydrofuran (THF)High
2Dichloromethane (DCM)Moderate
3TolueneLow
4Acetonitrile (MeCN)Moderate

This table is a qualitative summary based on findings that tetrahydrofuran is often an optimal solvent for such transformations.

Experimental Protocols

Protocol 1: General Procedure for Thioester Synthesis via C-O Bond Cleavage

This protocol is adapted from a general method for the conversion of aryl esters to thioesters and can be a starting point for reactions with this compound.

Materials:

  • Aryl ester (1.0 equiv)

  • This compound (1.5 equiv)

  • Potassium acetate (KOAc) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl ester, this compound, and potassium acetate.

  • Add anhydrous THF to the flask.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature as required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent and proceed with standard aqueous workup and purification by column chromatography.

Visualizations

Diagram 1: General Experimental Workflow for Investigating Solvent Effects

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion start Define Reaction: Substrate, Reagent, Conditions solvents Select Solvents: Polar Protic (e.g., EtOH) Polar Aprotic (e.g., DMF) Non-polar (e.g., Toluene) start->solvents reagents Prepare Reagents: This compound, Substrate, etc. solvents->reagents rxn_pp Run Reaction in Polar Protic Solvent reagents->rxn_pp rxn_pa Run Reaction in Polar Aprotic Solvent reagents->rxn_pa rxn_np Run Reaction in Non-polar Solvent reagents->rxn_np monitor Monitor Progress: TLC, LC-MS, NMR rxn_pp->monitor rxn_pa->monitor rxn_np->monitor workup Workup & Purification monitor->workup analyze Analyze Results: Yield, Purity, Side Products workup->analyze conclusion Determine Optimal Solvent analyze->conclusion

Caption: Workflow for solvent screening in this compound reactions.

Diagram 2: Logical Relationship of Solvent Properties and Nucleophilicity

solvent_effects cluster_solvent_type Solvent Type cluster_solvation Anion Solvation cluster_nucleophilicity Dithioacetate Nucleophilicity protic Polar Protic (e.g., H2O, EtOH) strong_solvation Strong Solvation (Hydrogen Bonding) protic->strong_solvation leads to aprotic Polar Aprotic (e.g., DMSO, DMF) weak_solvation Weak Solvation aprotic->weak_solvation leads to decreased_nu Decreased strong_solvation->decreased_nu results in increased_nu Increased weak_solvation->increased_nu results in

References

Technical Support Center: Dithioacetic Acid Reaction Quenching and Workup Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithioacetic acid and related compounds. The following information is intended to assist with common challenges encountered during reaction quenching and workup.

A Note on Terminology: While the query specified "this compound" (CH₃C(S)SH), the vast majority of chemical literature and common laboratory use refers to thioacetic acid (CH₃C(O)SH), where a single oxygen atom of acetic acid is replaced by sulfur. This guide will primarily focus on thioacetic acid, as it is the more common reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with thioacetic acid?

A1: Thioacetic acid is a volatile, flammable yellow liquid with a strong, unpleasant odor.[1][2] It may cause severe skin and eye burns.[1] Due to its flammability and noxious smell, it should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Q2: How can I effectively neutralize the odor of thioacetic acid on my glassware?

A2: A simple bleach bath may not be sufficient and can sometimes leave elemental sulfur residues.[3] A more effective method for decontaminating glassware and neutralizing the odor is to use a strong oxidizing solution. A dilute solution of potassium permanganate in dilute nitric acid is recommended for this purpose.[3] Alternatively, bubbling residual vapors through a potassium permanganate solution followed by a bleach solution can also be effective.[3]

Q3: My thioacetic acid appears to be degrading. How can I store it properly?

A3: Thioacetic acid can be susceptible to hydrolysis, which leads to the formation of hydrogen sulfide and acetic acid.[4] To ensure stability, it is best to store thioacetic acid in the absence of air, for instance under a nitrogen atmosphere.[4] For long-term storage, the addition of a stabilizer like a chloroacetic acid (preferably dichloroacetic acid) in concentrations of 100 to 2000 ppm can be effective.[4] It is also recommended to add the stabilizer to freshly distilled thioacetic acid with a low water content (<0.5%).[4]

Troubleshooting Guide: Reaction Quenching

Q4: My reaction is complete. How do I safely quench the unreacted thioacetic acid?

A4: To quench unreacted thioacetic acid in a reaction mixture, an oxidative quench is typically employed. Slowly and cautiously add the reaction mixture to a stirred, cooled solution of an oxidizing agent. Common quenching agents and procedures are summarized in the table below.

Quenching AgentConcentrationProcedureNotes
Sodium Hypochlorite (Bleach)Standard commercial concentrationAdd reaction mixture slowly to a cooled bleach solution with vigorous stirring.May leave elemental sulfur deposits on glassware.[3] A higher pH of the hypochlorite solution might improve effectiveness.[3]
Potassium Permanganate / Nitric AcidDiluteAdd reaction mixture to a cooled, dilute solution of KMnO₄ in nitric acid.A strong oxidizing mixture that effectively destroys organosulfur compounds.[3]
Hydrogen PeroxideDiluteCautiously add dilute hydrogen peroxide to the reaction mixture.Another effective oxidizing agent.[3]

Q5: I am using a highly reactive reagent, like an organometallic compound, in my reaction with a thioacetate. What is the correct quenching procedure?

A5: For quenching highly reactive reagents such as organolithiums or Grignard reagents, a stepwise quenching protocol is crucial to control the exothermic reaction and prevent hazards.

Experimental Protocol: Stepwise Quenching of Reactive Reagents

  • Cool the reaction: Cool the reaction vessel to 0 °C or lower in an ice bath.

  • Initial Quench with a less reactive protic source: Slowly add a less reactive alcohol, such as isopropanol or ethanol, to the reaction mixture while monitoring the temperature.[5]

  • Cautious addition of water: Once the initial vigorous reaction has subsided, slowly add water to quench any remaining reactive species.[5]

  • Neutralization: Finally, add a dilute acid (e.g., HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the mixture to a pH of ~7.[5][6]

Troubleshooting Guide: Reaction Workup

Q6: I am having trouble separating my product from byproducts during the aqueous workup. What can I do?

A6: A standard aqueous workup is the first step in purification.[7][8] If you are facing issues, consider the following:

  • Emulsion Formation: If an emulsion (a cloudy layer between the organic and aqueous phases) forms, try adding brine (saturated NaCl solution) to increase the polarity of the aqueous layer, which can help break the emulsion.[7]

  • Byproduct Removal:

    • Acidic/Basic Impurities: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like unreacted thioacetic acid.[8] To remove basic impurities, a wash with dilute hydrochloric acid (HCl) can be used, provided your product is stable to acid.[9]

    • Triphenylphosphine Oxide: If your reaction generates triphenylphosphine oxide (a common byproduct in Wittig or Mitsunobu reactions), it can often be removed by concentrating the reaction mixture and then triturating with or filtering through a plug of silica gel using a non-polar solvent system like pentane/ether.[9]

    • Lawesson's Reagent Byproducts: For reactions involving Lawesson's reagent to synthesize thioamides, byproducts can have similar polarity to the desired product, making separation difficult. A modified workup involving heating the reaction mixture with ethylene glycol after the reaction is complete can help to decompose these byproducts and simplify purification.[10]

Q7: What is a general workflow for a reaction involving thioacetic acid followed by quenching and workup?

A7: The following diagram illustrates a typical experimental workflow.

G cluster_reaction Reaction cluster_quenching Quenching cluster_workup Workup cluster_purification Purification start Start Reaction (e.g., Thioester Synthesis) monitor Monitor Reaction Progress (e.g., TLC, LC-MS) start->monitor quench Quench Reaction (e.g., add to NaHCO3 solution) monitor->quench Reaction Complete check_pH Check pH quench->check_pH extract Dilute with Organic Solvent & Perform Aqueous Extraction check_pH->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry Organic Layer (e.g., with MgSO4) wash->dry filter Filter off Drying Agent dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify

Figure 1. A generalized experimental workflow.

Q8: Can you illustrate the common problems and solutions in a troubleshooting workflow?

A8: The following diagram outlines a logical approach to troubleshooting common issues during the workup of reactions involving thioacetic acid.

G start Begin Aqueous Workup emulsion Emulsion Forms? start->emulsion poor_separation Poor Separation of Product? emulsion->poor_separation No add_brine Add Brine (sat. NaCl) to Break Emulsion emulsion->add_brine Yes odor Persistent Odor on Glassware? poor_separation->odor No check_byproducts Identify Potential Byproducts (e.g., Triphenylphosphine oxide, Lawesson's reagent residues) poor_separation->check_byproducts Yes oxidative_wash Use Oxidative Wash (e.g., KMnO4/HNO3) for Cleaning odor->oxidative_wash Yes continue_workup Continue Workup odor->continue_workup No add_brine->poor_separation check_byproducts->continue_workup oxidative_wash->continue_workup end Successful Workup continue_workup->end

Figure 2. Troubleshooting common workup issues.

References

Technical Support Center: Residual Thioacetic Acid Removal

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on the removal of thioacetic acid (CH₃COSH) . The term "dithioacetic acid (CH₃CSSH)" is uncommon in standard laboratory synthesis, and it is presumed that users are searching for methods related to the more prevalent thioacetic acid. The principles outlined here, based on acidity and volatility, may still apply but should be adapted with caution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual thioacetic acid from a reaction mixture?

A1: The most common and effective methods for removing unreacted thioacetic acid are:

  • Aqueous Extraction: Using a mild base to convert thioacetic acid into its water-soluble salt, which is then washed away.

  • Distillation: Removing thioacetic acid based on its boiling point, which is effective if the desired product has a significantly different volatility.

  • Chromatography: Separating thioacetic acid from the product based on differences in polarity using techniques like flash column chromatography.

  • Oxidative Quenching: Chemically converting trace amounts of thioacetic acid into less odorous and more easily removed byproducts. This is typically used for final cleanup or waste neutralization.

Q2: How does a basic aqueous wash remove thioacetic acid?

A2: Thioacetic acid is significantly more acidic (pKa ≈ 3.4) than acetic acid.[1] Washing an organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), deprotonates the thioacetic acid.[2] This forms the corresponding thioacetate salt (e.g., sodium thioacetate), which is ionic and highly soluble in the aqueous phase, effectively extracting it from the organic layer.[1]

Q3: My product is sensitive to bases. How can I remove thioacetic acid without a basic wash?

A3: If your product is base-sensitive, you have several alternatives:

  • Water Washes: Thioacetic acid has some water solubility.[3] Repeated washes with neutral water or brine can remove a significant portion of the residual acid.[4][5]

  • Distillation/Vacuum Transfer: If your product is non-volatile, residual thioacetic acid (boiling point ~93 °C) can often be removed under high vacuum.[1] If the product is volatile, fractional distillation may be an option.[6]

  • Column Chromatography: This is a very effective method if the product and thioacetic acid have different polarities. Thioacetic acid is a relatively polar molecule and can be separated from nonpolar or moderately polar compounds on silica gel.

  • Azeotropic Removal: Traces of high-boiling impurities can sometimes be removed by co-evaporation with a solvent that forms an azeotrope. Toluene is often used for this purpose.[5]

Q4: I've purified my product, but the characteristic unpleasant thiol odor remains. What can I do?

A4: A persistent odor indicates that trace amounts of thioacetic acid or other thiol impurities are still present. For cleaning glassware or treating waste streams, an oxidative quench is highly effective.[7] A solution of bleach (sodium hypochlorite) or potassium permanganate can oxidize the sulfur compounds to less odorous species like sulfoxides or sulfates.[7][8] Caution: This method should only be applied to the final product if it is known to be stable to strong oxidizing agents.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Emulsion forms during basic wash. - High concentration of reactants or products.- Solvent system is partially miscible with water (e.g., THF, Acetone).- Vigorous shaking.- Add saturated NaCl solution (brine) to break the emulsion.- If possible, dilute the organic layer with more solvent.- Gently invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite.
Product is lost into the aqueous layer during extraction. - The desired product may have acidic functional groups or is highly polar/water-soluble.- Use a weaker base (e.g., saturated sodium bicarbonate instead of NaOH).- Reduce the number of basic washes.- "Back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover the lost product.- Switch to a non-extraction purification method like chromatography or distillation.
Thioacetic acid co-elutes with my product during column chromatography. - The polarity of the product and thioacetic acid are too similar in the chosen solvent system.- Adjust the polarity of the eluent. Adding a small amount of acetic acid to the mobile phase can sometimes help by protonating the thioacetic acid and altering its retention, but this must be removed later.[9]- Change the stationary phase (e.g., use alumina instead of silica gel).- Consider derivatizing the thioacetic acid before chromatography if possible.
Reaction does not go to completion, leaving large amounts of thioacetic acid. - Insufficient reaction time or temperature.- Stoichiometry of reagents is incorrect.- Before work-up, monitor the reaction by TLC or another method to ensure it is complete.- Consider adding more of the limiting reagent if appropriate for the reaction mechanism.

Data Presentation

Table 1: Physical Properties of Thioacetic Acid

PropertyValueSignificance for Removal
Formula CH₃COSH-
Boiling Point ~93 °C (at 760 mmHg)[1]Allows for removal by distillation from higher-boiling products.[6]
pKa ~3.4[1]Indicates it is acidic enough to be fully deprotonated by mild bases like NaHCO₃ for extraction.
Appearance Yellow liquid[1]-
Odor Strong, unpleasant, thiol-like[1]The primary reason for its diligent removal.
Solubility Soluble in water and organic solvents.[3]Its water solubility facilitates aqueous extraction, especially after conversion to its salt.

Table 2: Comparison of Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Basic Aqueous Extraction Acid-base chemistry; converts the acid to a water-soluble salt.[1]Fast, inexpensive, and highly efficient for large quantities.Not suitable for base-sensitive compounds; can cause emulsions.Removing large amounts of thioacetic acid from base-stable organic products.
Distillation Separation based on differences in boiling points.[6]Excellent for thermally stable, non-volatile products; yields pure thioacetic acid for recovery.Requires product to be thermally stable; not effective if boiling points are close.Purifying non-volatile products or when recovery of the excess thioacetic acid is desired.
Column Chromatography Separation based on differential adsorption to a stationary phase.Highly effective for a wide range of products; can remove multiple impurities at once.Can be time-consuming and requires significant solvent volumes; potential for product loss on the column.Isolating products with different polarity from thioacetic acid, especially for base-sensitive compounds.
Oxidative Quenching Chemical degradation of the thiol group.[7]Effectively destroys the odor; good for waste neutralization and cleaning glassware.[8]The reagents are harsh and can destroy the desired product; not a purification method for the product itself.Decontaminating glassware, neutralizing aqueous waste streams, or removing trace odors from robust products.

Experimental Protocols

Protocol 1: Removal by Basic Aqueous Extraction

This protocol is suitable for removing thioacetic acid from a reaction mixture where the desired product is stable to mild bases and soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute it with 5-10 volumes of an appropriate organic solvent (e.g., ethyl acetate).

  • First Wash (Water): Add an equal volume of deionized water, shake gently, and discard the aqueous layer. This removes highly water-soluble byproducts.[4]

  • Second Wash (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release CO₂ gas produced during neutralization. Once gas evolution ceases, shake more thoroughly.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution (Step 3 & 4) one or two more times to ensure complete removal of the acid.

  • Final Wash (Brine): Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[5]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[5]

Protocol 2: Purification by Fractional Distillation

This protocol is ideal when the desired product has a boiling point at least 25-30 °C higher than that of thioacetic acid (~93 °C).

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed with glass helices) to ensure good separation.[6] An all-glass setup is recommended as hot thioacetic acid vapor can soften rubber stoppers.[6]

  • Initial Distillation (Optional): If the reaction mixture contains non-volatile salts, it may be beneficial to first perform a simple distillation under reduced pressure to separate the volatile components (product, thioacetic acid, solvent) from the salts.[6]

  • Fractional Distillation: Heat the distillation flask gently. Collect the fractions based on the temperature at the distillation head.

    • Solvent will distill first.

    • A fraction boiling around 88-93 °C at atmospheric pressure will be thioacetic acid.[10]

    • Once the thioacetic acid has been removed, the temperature will either rise to the boiling point of the product or stabilize if the product is non-volatile.

  • Product Collection: Collect the fraction corresponding to the boiling point of the desired product. If the product is the non-volatile residue, stop the distillation after all thioacetic acid has been removed.

Visualizations

G start Reaction Mixture Containing Thioacetic Acid q1 Is the product base-stable? start->q1 q2 Is the product thermally stable and has a BP > 120°C? q1->q2  No proc1 Perform Basic Aqueous Extraction q1->proc1  Yes q3 Does the product have a different polarity than thioacetic acid? q2->q3  No proc2 Perform Distillation q2->proc2  Yes proc3 Perform Column Chromatography q3->proc3  Yes fail Consider reaction re-optimization or derivatization q3->fail  No end_node Purified Product proc1->end_node proc2->end_node proc3->end_node

Caption: Decision tree for selecting a purification method.

G cluster_funnel In Separatory Funnel cluster_flask In Flask a 1. Add Crude Mixture + Organic Solvent b 2. Wash with Saturated NaHCO3 (aq) a->b c 3. Separate Layers b->c d 4. Wash with Brine c->d waste Aqueous Waste (contains Sodium Thioacetate) c->waste e 5. Collect Organic Layer d->e f 6. Dry over Na2SO4 e->f g 7. Filter f->g h 8. Concentrate Solvent g->h i Purified Product h->i G cluster_setup Distillation Apparatus cluster_process Process Steps flask Heating Mantle + Distilling Flask (Crude Mixture) column Fractionating Column flask->column condenser Condenser column->condenser thermometer Thermometer receiver Receiving Flask condenser->receiver heat 1. Gentle Heating frac1 2. Collect Low-Boiling Solvent Fraction heat->frac1 frac2 3. Collect Thioacetic Acid Fraction (~93 °C) frac1->frac2 frac3 4. Collect Product Fraction (at higher temp) frac2->frac3

References

Technical Support Center: Thioacetic Acid Handling and Safety

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with Thioacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Thioacetic acid?

A1: Thioacetic acid is a highly flammable liquid and vapor.[4] It is toxic if swallowed and harmful if inhaled.[5] The substance is corrosive and can cause severe skin burns and serious eye damage.[4][6] It may also cause an allergic skin reaction. Vapors are heavier than air and may travel to an ignition source, and vapor/air mixtures can be explosive.

Q2: What personal protective equipment (PPE) is required when handling Thioacetic acid?

A2: A comprehensive set of PPE is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques.[8]

  • Body Protection: A complete chemical-resistant suit and flame-retardant antistatic protective clothing are recommended.[8]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[6] If ventilation is inadequate, a filtering gas mask (half mask) or other suitable respiratory protection should be worn.[7]

Q3: What are the proper storage conditions for Thioacetic acid?

A3: Thioacetic acid should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][7] It is recommended to store it at temperatures between 2-8°C.[9] Keep the container tightly closed and in a fireproof place.[4] It should be stored separately from strong oxidants, strong bases, and metals.[7][10][11]

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15 minutes.[6][7] Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4] If present, remove contact lenses if it is easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6][8]

Q5: How should I handle a spill of Thioacetic acid?

A5: In case of a spill:

  • Evacuate personnel from the danger area and ensure adequate ventilation.[6][8][12]

  • Eliminate all ignition sources (no smoking, flares, sparks, or flames).[13] All equipment used must be grounded.[13]

  • Do not touch or walk through the spilled material.[13]

  • Prevent the spill from entering waterways or sewers.[13]

  • Absorb the spill with a non-combustible, inert absorbent material like dry earth, sand, or vermiculite.[12][13] Do not use combustible absorbents like sawdust.

  • Collect the absorbed material using clean, non-sparking tools and place it into a sealable container for disposal.[13]

Q6: What is the correct first aid procedure for inhalation or ingestion?

A6:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[6] Symptoms like coughing and labored breathing may be delayed.

  • Ingestion: Do NOT induce vomiting.[8][12] Rinse the mouth with water.[4][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[4][6]

Q7: How should Thioacetic acid waste be disposed of?

A7: Waste material must be disposed of in accordance with national and local regulations. It is recommended to use an incineration method for disposal, with a scrubber to remove the resulting sulfur oxides.[6] Do not mix with other waste and handle uncleaned containers as you would the product itself.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Thioacetic acid.

PropertyValueCitations
Chemical Formula CH₃C(O)SH[1][3]
Molecular Mass 76.12 g/mol [1][2][4]
Appearance Clear, colorless to light yellow fuming liquid[1][2][13]
Odor Strong, pungent, unpleasant, thiol-like[1][2][13]
Density ~1.065 - 1.08 g/mL at 25 °C[1][9][11]
Boiling Point 88 - 93 °C[1][2][9]
Melting Point -58 °C[1]
Flash Point 18 °C (64.4 °F) - closed cup[9]
Acidity (pKa) ~3.4[1]
Refractive Index (n20/D) 1.465[1][9][11]
Storage Temperature 2 - 8 °C (Refrigerated)[9][10]

Experimental Protocol: Thiol Synthesis via Thioacetate Ester

This protocol describes a general method for preparing a thiol from an alkyl halide using Thioacetic acid. This is a common application in organic synthesis.[1]

Objective: To introduce a thiol group (-SH) into an organic molecule starting from an alkyl halide (R-X).

Materials:

  • Thioacetic acid (CH₃C(O)SH)

  • Sodium hydroxide (NaOH)

  • Alkyl halide (R-X, where X = Cl, Br, I)

  • Hydrochloric acid (HCl)

  • Appropriate solvents (e.g., ethanol, water)

  • Standard laboratory glassware and equipment

  • Personal Protective Equipment (as specified in FAQs)

Methodology:

Step 1: Formation of Sodium Thioacetate

  • In a fume hood, dissolve Thioacetic acid in a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of an aqueous solution of sodium hydroxide (NaOH) to the stirred solution. The reaction is exothermic.

    • Reaction: CH₃C(O)SH + NaOH → CH₃C(O)SNa + H₂O[1]

Step 2: Synthesis of the Thioacetate Ester

  • To the same flask containing the sodium thioacetate solution, add one equivalent of the alkyl halide (R-X).

  • Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).

  • Once the reaction is complete, the thioacetate ester (CH₃C(O)SR) is formed.

    • Reaction: CH₃C(O)SNa + RX → CH₃C(O)SR + NaX[1]

Step 3: Hydrolysis to the Thiol

  • Add an excess of aqueous sodium hydroxide (at least two equivalents) to the reaction mixture to hydrolyze the thioacetate ester.

  • Heat the mixture under reflux for 1-2 hours. This will yield the sodium salt of the desired thiol (RSNa).

    • Reaction: CH₃C(O)SR + 2 NaOH → CH₃CO₂Na + RSNa + H₂O[1]

Step 4: Acidification and Isolation

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture by slowly adding a dilute solution of hydrochloric acid (HCl) until the solution is acidic (test with pH paper). This will protonate the thiolate to form the final thiol product (RSH).

    • Reaction: RSNa + HCl → RSH + NaCl[1]

  • The thiol can then be isolated using standard procedures such as extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure.

Safety Note: All steps must be performed in a well-ventilated fume hood. Ensure all equipment is properly grounded to prevent static discharge.[4][13]

Visualizations

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Containment Spill Containment & Cleanup cluster_FinalSteps Post-Cleanup Spill Thioacetic Acid Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Eliminate All Ignition Sources (Flames, Sparks, Heat) Alert->Ignition Ventilate Ensure Adequate Ventilation (Open Sashes, Increase Airflow) Ignition->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Ventilate->PPE Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect Absorbed Material (Use Non-Sparking Tools) Contain->Collect Container Place in a Labeled, Sealable Waste Container Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a Thioacetic acid spill.

References

Technical Support Center: Scaling Up Reactions Involving Dithioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up chemical reactions that involve dithioacetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, handling, and reaction scale-up of this compound.

Frequently Asked Questions (FAQs)

  • What are the primary hazards associated with this compound? this compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[1][2] It is also toxic if swallowed and causes serious eye damage.[3] It has a strong, unpleasant odor and is a lachrymator, meaning it can cause tearing. Proper personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should always be used in a well-ventilated area.[1][3]

  • How should this compound be stored, especially for larger quantities? Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3] It should be kept in a tightly closed container. For larger quantities, storage in a designated flammables area is recommended. It is incompatible with strong bases and metals.

  • What are the common impurities in commercially available this compound? this compound is typically contaminated with acetic acid.[4] This is often a byproduct of its synthesis, for instance, from acetic anhydride and hydrogen sulfide.[4]

  • Can this compound be used in aqueous solutions? this compound is water-soluble, but it reacts slowly with water to form acetic acid and hydrogen sulfide.[2] Therefore, prolonged contact with water, especially at elevated temperatures, should be avoided to prevent decomposition and the release of toxic gases.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Thiol Synthesis 1. Incomplete reaction. 2. Side reactions, such as elimination. 3. Decomposition of this compound.1. Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or slightly increasing the temperature. 2. Optimize reaction conditions, such as temperature and choice of base, to favor substitution over elimination. 3. Ensure the use of dry solvents and reagents to prevent hydrolysis of this compound.
Formation of Disulfide Byproducts Oxidation of the desired thiol product.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. After the reaction is complete, consider a reductive workup or the addition of a reducing agent like dithiothreitol (DTT) during purification.
Difficulty in Removing Acetic Acid Impurity Co-distillation or similar boiling points.1. Perform a careful fractional distillation. 2. Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove the acetic acid. Be cautious, as this can also deprotonate the desired thiol.
Exothermic Reaction Leading to Runaway Poor heat dissipation at a larger scale.1. Ensure the reaction vessel has adequate cooling capacity. 2. Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature. 3. Use a solvent with a higher boiling point to help manage the heat generated.
Inconsistent Results Upon Scale-Up 1. Inefficient mixing. 2. Localized temperature gradients.1. Use appropriate stirring (e.g., overhead mechanical stirrer for larger volumes) to ensure homogeneity. 2. Monitor the internal temperature of the reaction mixture and adjust cooling/heating as necessary.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, designed for scalability.

1. Protocol for the Synthesis of S-Benzyl Thioacetate (Thioesterification)

This protocol describes the conversion of benzyl alcohol to S-benzyl thioacetate using this compound.

  • Materials:

    • Benzyl alcohol

    • This compound

    • Tetrafluoroboric acid (HBF₄)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzyl alcohol in a minimal amount of dichloromethane.

    • Add an excess of this compound to the solution.

    • Cool the mixture in an ice bath and slowly add tetrafluoroboric acid.[5] The reaction is exothermic.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Protocol for the Synthesis of a Thiol from an Alkyl Halide

This protocol outlines the preparation of a thiol from an alkyl halide via the thioacetate intermediate.[4]

  • Materials:

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium thioacetate (can be prepared from this compound and potassium hydroxide)

    • Ethanol

    • Sodium hydroxide

    • Hydrochloric acid

  • Procedure:

    • Step 1: Thioacetate Formation

      • Dissolve potassium thioacetate in ethanol in a round-bottom flask.

      • Add the alkyl halide dropwise to the solution at room temperature.

      • Stir the mixture until the reaction is complete (monitor by TLC).

      • Remove the solvent under reduced pressure.

    • Step 2: Hydrolysis

      • Dissolve the crude thioacetate in ethanol.

      • Add an aqueous solution of sodium hydroxide.

      • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

    • Step 3: Workup

      • Cool the reaction mixture to room temperature.

      • Acidify the mixture with hydrochloric acid to protonate the thiolate.

      • Extract the product with a suitable organic solvent (e.g., diethyl ether).

      • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the thiol by distillation or column chromatography.

Quantitative Data

The following table summarizes key quantitative data related to this compound and its reactions.

ParameterValueReference
This compound Properties
Molar Mass76.12 g/mol [1]
Boiling Point87-93 °C[4][6]
pKₐ~3.4[4]
Reaction Yields
Synthesis of S-benzyl thioacetate from benzyl alcoholup to 99%[5]
Thiol-ene reaction with various alkenesGood to excellent yields[7]
Amide formation with anilinesGood to excellent yields[7]

Visualizations

Logical Workflow for Scaling Up a this compound Reaction

G cluster_0 Phase 1: Lab Scale (mg to g) cluster_1 Phase 2: Pilot Scale (g to kg) cluster_2 Phase 3: Production Scale (kg+) lab_scale Initial Reaction Optimization purification_lab Purification & Characterization lab_scale->purification_lab Crude Product pilot_scale Scale-Up Synthesis lab_scale->pilot_scale Optimized Protocol process_safety Process Safety Assessment pilot_scale->process_safety pilot_purification Develop Scalable Purification pilot_scale->pilot_purification Crude Product production_scale Large-Scale Manufacturing process_safety->production_scale Safety Measures pilot_purification->production_scale Validated Process qa_qc Quality Assurance & Quality Control production_scale->qa_qc Final Product

Caption: A workflow diagram illustrating the key stages and considerations when scaling up a chemical reaction from the laboratory to production.

Hypothetical Signaling Pathway Inhibition by a Thiol-Containing Drug

G cluster_pathway Simplified Cell Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes drug Thiol-Containing Drug (Synthesized using this compound) drug->kinase2 Inhibits

Caption: A diagram showing how a hypothetical thiol-containing drug could inhibit a signaling pathway, a common strategy in cancer drug development.

References

Validation & Comparative

A Comparative Guide for Researchers: Dithioacetic Acid vs. Mercaptoacetic Acid as Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the comparative performance of dithioacetic acid and mercaptoacetic acid as ligands, including theoretical considerations, experimental protocols, and available data.

Introduction

This compound and mercaptoacetic acid are sulfur-containing organic molecules that serve as ligands in coordination chemistry. Their ability to form stable complexes with a variety of metal ions makes them valuable in diverse fields, including the development of therapeutic agents, catalysts, and advanced materials. This guide provides a comprehensive comparison of these two ligands, focusing on their structural differences, coordination chemistry, and the experimental methodologies required for a thorough evaluation of their performance. While extensive data exists for mercaptoacetic acid, there is a notable scarcity of quantitative stability data for this compound complexes, a gap this guide aims to highlight while providing the framework for future comparative studies.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the molecular structure of this compound and mercaptoacetic acid dictate their distinct coordination behaviors.

PropertyThis compoundMercaptoacetic Acid (Thioglycolic Acid)
Chemical Formula CH₃CSSHHSCH₂COOH
Functional Groups Dithiocarboxylic acid (-CSSH)Thiol (-SH) and Carboxylic acid (-COOH)
Potential Donor Atoms Two Sulfur atomsOne Sulfur and one or two Oxygen atoms
Acidity (pKa) The this compound proton is more acidic due to resonance stabilization of the resulting dithiocarboxylate anion.[1]Possesses two acidic protons: one from the carboxylic acid group and a less acidic one from the thiol group.

This compound features a dithiocarboxylate functional group, which, upon deprotonation, results in a negative charge delocalized over both sulfur atoms. This charge delocalization enhances its "soft" donor characteristics, predisposing it to form strong covalent bonds with soft metal ions.

In contrast, mercaptoacetic acid is a bifunctional ligand containing both a soft thiol donor and a hard carboxylate donor group. This dual nature allows it to act as a versatile chelating agent, capable of coordinating to a wider range of metal ions through the formation of stable ring structures.

Experimental Protocols for a Comprehensive Ligand Performance Analysis

To rigorously compare the efficacy of these two ligands, a series of experiments are required to synthesize and characterize their metal complexes.

Synthesis of Metal Complexes: A General Approach

The synthesis of metal complexes with these ligands typically involves the reaction of a metal salt with the deprotonated form of the ligand in an appropriate solvent.

A General Protocol for the Synthesis of Mercaptoacetate Complexes:

  • Mercaptoacetic acid is dissolved in a suitable solvent, such as water or ethanol.

  • A base (e.g., sodium hydroxide or ammonium hydroxide) is added to facilitate the deprotonation of the carboxylic acid and thiol moieties.

  • A solution of the desired metal salt (e.g., nickel(II) chloride, zinc(II) sulfate) is then slowly introduced to the ligand solution under constant stirring.

  • The resulting metal complex may precipitate from the solution or can be isolated upon solvent evaporation.

  • The isolated solid is subsequently washed with an appropriate solvent and dried.

A comparable protocol would be employed for the synthesis of dithioacetate complexes, often utilizing a salt of this compound as the starting material due to the acid's inherent instability.

Potentiometric Titration for the Determination of Stability Constants

Potentiometric titration is a robust and widely utilized technique for quantifying the stability of metal complexes in solution. This method involves monitoring the pH of a solution containing the metal ion and the ligand during the gradual addition of a standardized strong base.

Experimental Workflow for Potentiometric Titration:

experimental_workflow cluster_preparation 1. Solution Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Prepare standardized solutions of: - Metal salt (e.g., M(NO₃)₂) - Ligand (Dithioacetic or Mercaptoacetic acid) - Strong acid (e.g., HNO₃) - Strong base (e.g., NaOH) B Titrate a mixture of the metal salt, ligand, and strong acid with the standardized strong base. A->B Combine C Record the pH of the solution after each incremental addition of the base. B->C Monitor D Plot the recorded pH values against the volume of base added to generate a titration curve. C->D E Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L⁻]) at each point. D->E F Construct a formation curve by plotting n̄ versus pL (-log[L⁻]). E->F G Determine the stepwise and overall stability constants (log K and log β) from the formation curve using computational software. F->G

Caption: A generalized workflow for the determination of metal-ligand stability constants via potentiometric titration.

Detailed Experimental Steps:

  • Electrode Calibration: The pH electrode must be accurately calibrated using at least two standard buffer solutions before commencing the titrations.

  • Ligand Protonation Constants: A titration of the ligand in the presence of a strong acid with a standardized strong base is performed to determine the ligand's protonation constants (pKa values).

  • Metal-Ligand Titration: A separate titration is carried out on a solution containing the metal ion, the ligand, and a strong acid, using the same standardized strong base.

  • Computational Analysis: The collected titration data are then analyzed using specialized software (such as Hyperquad) to refine the protonation and stability constants, providing a quantitative measure of the complex's stability.

Quantitative Data Presentation: A Comparative Framework

A direct, data-driven comparison of ligand performance necessitates the availability of stability constants for both this compound and mercaptoacetic acid with a range of metal ions. While such data is readily available for mercaptoacetic acid, there is a significant lack of published stability constants for this compound complexes. The table below for mercaptoacetate complexes serves as a template for the type of data required for a complete comparison.

Table 1: Overall Stability Constants (log β) for Selected Mercaptoacetate Complexes

Metal IonComplex Specieslog βExperimental ConditionsReference
Ni²⁺[Ni(L)₂]²⁻13.0120 °C, I = 0.1 M (NaClO₄)[2]
[Ni₂(L)₃]²⁻22.6820 °C, I = 0.1 M (NaClO₄)[2]
[Ni₃(L)₄]²⁻33.2720 °C, I = 0.1 M (NaClO₄)[2]
[Ni₄(L)₆]⁴⁻49.8520 °C, I = 0.1 M (NaClO₄)[2]
Zn²⁺[Zn(L)]7.8020 °C, I = 0.1 M (NaClO₄)[2]
[Zn(L)₂]²⁻14.9620 °C, I = 0.1 M (NaClO₄)[2]
[Zn₂(L)₃]²⁻25.2020 °C, I = 0.1 M (NaClO₄)[2]
[Zn₃(L)₄]²⁻36.4720 °C, I = 0.1 M (NaClO₄)[2]
Note: 'L' denotes the mercaptoacetate ligand. Stability constants are dependent on temperature and ionic strength (I).

Qualitative Comparison and Theoretical Predictions

In the absence of comprehensive experimental data for this compound, we can leverage fundamental principles of coordination chemistry to predict and compare the ligating properties of these two molecules.

Logical Framework for Predicting Ligand-Metal Interactions:

logical_relationship cluster_dithio This compound cluster_mercapto Mercaptoacetic Acid D1 Two 'soft' sulfur donor atoms D3 Predicted high affinity for 'soft' metal ions (e.g., Ag⁺, Hg²⁺, Pd²⁺, Pt²⁺) D1->D3 D2 Forms a four-membered chelate ring D2->D3 M1 One 'soft' sulfur and one 'hard' oxygen donor M3 Broad coordination ability with a wide range of 'hard', 'borderline', and 'soft' metal ions M1->M3 M2 Forms a stable five-membered chelate ring M2->M3

Caption: A diagram illustrating the key structural features that influence the metal-binding preferences of dithioacetic and mercaptoacetic acid.

  • Hard and Soft Acid-Base (HSAB) Theory: this compound, with its two soft sulfur donors, is predicted to form more stable complexes with soft metal ions (e.g., Ag⁺, Hg²⁺, Pd²⁺) compared to mercaptoacetic acid. In contrast, the presence of both a soft sulfur and a hard oxygen donor in mercaptoacetic acid makes it a more versatile ligand, capable of forming stable complexes with a broader spectrum of metal ions, including borderline (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and some hard metal ions.

  • The Chelate Effect: Mercaptoacetic acid's ability to form a five-membered chelate ring upon coordination contributes significantly to the stability of its complexes. This "chelate effect" provides a thermodynamic advantage over coordination with two separate monodentate ligands. This compound also acts as a chelating ligand, forming a four-membered ring. While generally less stable than five- or six-membered rings due to ring strain, four-membered dithiocarboxylate chelates are well-established in coordination chemistry.

  • Spectroscopic Signatures: The electronic absorption spectra of the metal complexes are expected to be distinct. Charge-transfer bands in the UV-Visible spectra of dithioacetate complexes are likely to appear at lower energies (longer wavelengths) compared to those of mercaptoacetate complexes. This is attributed to the lower electronegativity of sulfur relative to oxygen, which facilitates electron transfer from the ligand to the metal center.

Conclusion and Future Directions

While a definitive quantitative comparison between this compound and mercaptoacetic acid as ligands is currently hampered by the lack of experimental data for the former, this guide provides a solid foundation for such an investigation. Based on theoretical principles, mercaptoacetic acid is a highly versatile chelating ligand with a proven ability to form stable complexes with a wide range of metal ions. This compound, on the other hand, is anticipated to be a more specialized ligand with a particularly high affinity for soft metal ions.

To enable a direct and meaningful comparison, future research efforts should be directed towards the systematic determination of stability constants for this compound complexes with a variety of metal ions. Techniques such as potentiometric titration, isothermal titration calorimetry, and spectrophotometric methods will be invaluable in this endeavor. The resulting data will not only fill a critical knowledge gap but also provide the essential groundwork for the rational design of novel metal-based compounds for a multitude of applications in science and medicine.

References

Dithioacetic Acid Derivatives as RAFT Agents: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dithioacetic acid and its derivatives as Reversible Addition-Fragmentation chain Transfer (RAFT) agents for the controlled polymerization of various monomers. The performance of these agents is evaluated against more conventional RAFT agents, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific polymerization needs.

Performance Comparison of this compound Derivatives

This compound and its esters belong to the dithioester class of RAFT agents. Their effectiveness is highly dependent on the monomer being polymerized. Generally, they are considered less active than aromatic dithiobenzoates but can offer advantages in specific systems, such as reducing retardation.

The following tables summarize the performance of this compound derivatives in comparison to other common RAFT agents for the polymerization of styrene, acrylates, and methacrylates.

Table 1: RAFT Polymerization of Styrene

RAFT AgentMonomerMolar Ratio [M]:[CTA]:[I]Time (h)Conversion (%)Mn ( g/mol ) (Experimental)Mn ( g/mol ) (Theoretical)PDIReference
Phenylthis compound (in situ)Styrene217:1:0.2246012,00013,0001.14[1]
Benzyl DithioacetateStyreneNot Specified62525,600Not Specified1.18
Benzyl DithiobenzoateStyrene300:1:Not Specified6145,500Not Specified1.17[2]
Dibenzyl TrithiocarbonateStyrene100:1:0.22535,8005,7001.10[3]

Table 2: RAFT Polymerization of Acrylates

RAFT AgentMonomerMolar Ratio [M]:[CTA]:[I]Time (h)Conversion (%)Mn ( g/mol ) (Experimental)Mn ( g/mol ) (Theoretical)PDIReference
Benzyl Dithioacetaten-Butyl AcrylateNot SpecifiedNot Specified>95Low PDINot Specified<1.4
tert-Butyl Dithiobenzoaten-Butyl Acrylate155:1:0.23.58816,50017,8001.13[4]
Dibenzyl Trithiocarbonaten-Butyl Acrylate114:1:0.11.590.211,20011,7001.15[5]
Cyanomethyl Dodecyl TrithiocarbonateButyl Acrylate200:1:0.24~95~25,000~25,000~1.2[6]

Table 3: RAFT Polymerization of Methacrylates

RAFT AgentMonomerMolar Ratio [M]:[CTA]:[I]Time (h)Conversion (%)Mn ( g/mol ) (Experimental)Mn ( g/mol ) (Theoretical)PDIReference
Benzyl DithioacetateMethyl MethacrylateNot SpecifiedNot SpecifiedNot SpecifiedBroad PDI notedNot SpecifiedBroad
2-Cyanoprop-2-yl DithiobenzoateMethyl Methacrylate100:1:0.14919,6009,8001.12[7]
Di(diphenylmethyl) trithiocarbonateMethyl Methacrylate300:2:1Not SpecifiedNot Specified45,10014,6001.9[8]
S,S'-bis(α,α'-dimethylacetic acid) trithiocarbonateMethyl MethacrylateNot SpecifiedNot SpecifiedNot Specified5,7003,3001.72[8]

Experimental Protocols

A general protocol for RAFT polymerization is provided below, with specific considerations for using this compound derivatives.

General Experimental Protocol for RAFT Polymerization

  • Reagents and Solvent: The monomer, RAFT agent, initiator (e.g., AIBN or V-601), and solvent are added to a reaction vessel (e.g., a Schlenk flask or ampule) equipped with a magnetic stir bar.[9][10]

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution for an extended period (e.g., 30 minutes).[9][10]

  • Polymerization: The sealed reaction vessel is then placed in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is allowed to proceed for a predetermined time.[9][10]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them for monomer conversion (via ¹H NMR or GC) and for molecular weight and PDI (via Gel Permeation Chromatography - GPC).[6]

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then typically purified by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Considerations for this compound-Based RAFT Agents:

  • In situ Formation: For monomers like styrene, phenylthis compound can be reacted with the monomer in situ before adding the initiator. This involves preheating the mixture of the this compound and monomer (e.g., at 70°C for 24 hours) to form the active RAFT agent.[1]

  • Retardation: Dithioacetate RAFT agents are generally less active than dithiobenzoates. This can be advantageous in polymerizations of "more-activated" monomers like acrylates, where more active agents can cause significant retardation. For n-butyl acrylate, benzyl dithioacetate has been shown to alleviate the retardation observed with dithiobenzoates.

  • Control over Methacrylates: The use of simple dithioacetates for the polymerization of methacrylates may result in poor control over the molecular weight distribution, leading to polymers with a broad PDI.

Workflow and Pathway Diagrams

Experimental Workflow for Validation of a RAFT Agent

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis & Validation reagents Select Monomer, RAFT Agent, Initiator & Solvent setup Assemble Reaction Vessel reagents->setup degas Degas Reaction Mixture (Freeze-Pump-Thaw or N2 Purge) setup->degas initiate Initiate Polymerization (Thermal or Photochemical) degas->initiate propagate Monitor Conversion & Molecular Weight (NMR, GPC) initiate->propagate terminate Terminate Polymerization (Cooling & Exposure to Air) propagate->terminate purify Purify Polymer (Precipitation) terminate->purify characterize Characterize Polymer (Mn, PDI, End-group analysis) purify->characterize validate Validate Control: - Linear Mn vs. Conversion - Low PDI (<1.5) - Chain Extension Capability characterize->validate

Caption: General experimental workflow for the validation of a RAFT agent.

Simplified RAFT Polymerization Mechanism

G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator I_rad Initiator Radical (I•) I->I_rad Decomposition Pn_rad Propagating Radical (Pn•) I_rad->Pn_rad + Monomer (M) Intermediate Intermediate Radical Adduct Pn_rad->Intermediate + CTA Pn_rad_term Propagating Radical (Pn•) CTA RAFT Agent (R-S-C(=S)-Z) Intermediate->Pn_rad Fragmentation MacroCTA Macro-RAFT Agent (Pn-S-C(=S)-Z) Intermediate->MacroCTA Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation MacroCTA->Intermediate + Pm• R_rad->Pn_rad + Monomer (M) Dead_Polymer Dead Polymer Pn_rad_term->Dead_Polymer Pm_rad_term Propagating Radical (Pm•) Pm_rad_term->Dead_Polymer

Caption: Simplified mechanism of RAFT polymerization.

References

Dithioacetic Acid vs. Other Thiols for Nanoparticle Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nanotechnology, the functionalization of nanoparticles is a critical step that dictates their stability, biocompatibility, and functionality for applications ranging from drug delivery to diagnostics. The choice of surface ligand is paramount, with thiol-containing molecules being a popular option due to their strong affinity for noble metal surfaces like gold. This guide provides a detailed comparison of the efficacy of dithioacetic acid, a dithiocarboxylic acid, against other commonly used monothiols in nanoparticle functionalization, supported by experimental insights.

Enhanced Stability with Bidentate Ligation: A Key Advantage

Dithiocarboxylic acids, such as this compound, offer a significant advantage over their monothiol counterparts through their ability to act as bidentate ligands. This means they can form two coordinate bonds with the nanoparticle surface, leading to a more stable nanoparticle-ligand conjugate. Research has shown that while monodentate thiols can be prone to desorption, the chelation effect of bidentate ligands like dithiols results in enhanced monolayer stability.[1][2]

However, it's noteworthy that the increased stability from bidentate ligation might not always translate to better performance in all aspects. For instance, in some cases, nanoparticles functionalized with monodentate ligands have demonstrated lower non-specific adsorption of proteins compared to those with bidentate ligands, particularly at low concentrations of the target molecule.[1][2][3]

Comparative Data on Ligand Performance

While specific quantitative data for this compound is limited in publicly available literature, we can infer its performance based on studies of dithiocarboxylic acids and other bidentate thiols. The following table summarizes key performance parameters based on available research.

Ligand TypeBinding MoietyBinding NatureStabilityNon-specific BindingReference
This compound DithiocarboxylateBidentateHighPotentially higher at low target concentrations[1][2]
Monothiols (e.g., Mercaptopropionic Acid) ThiolMonodentateModeratePotentially lower at low target concentrations[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for the functionalization of gold nanoparticles with a generic dithiocarboxylic acid (as a proxy for this compound) and a common monothiol.

Protocol 1: Functionalization of Gold Nanoparticles with Dithiocarboxylic Acid

This protocol is based on the principles of self-assembly of dithiocarboxylic acids on gold surfaces.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • This compound solution (e.g., in ethanol)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • To the citrate-stabilized AuNP solution, add the this compound solution. The final concentration of the dithiocarboxylic acid should be optimized based on the nanoparticle concentration and size.

  • Allow the mixture to react for several hours (e.g., 2-4 hours) at room temperature with gentle stirring. This allows for the displacement of citrate ions and the formation of a self-assembled monolayer of the dithiocarboxylic acid on the AuNP surface.[4]

  • Following the incubation, centrifuge the solution to pellet the functionalized AuNPs.

  • Remove the supernatant containing excess ligand and unbound molecules.

  • Resuspend the nanoparticle pellet in a suitable buffer, such as PBS, for subsequent applications.

  • Characterize the functionalized nanoparticles using techniques like UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful functionalization and assess colloidal stability.

Protocol 2: Functionalization of Gold Nanoparticles with a Monothiol (Mercaptopropionic Acid)

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • Mercaptopropionic acid solution (e.g., in ethanol)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Add the mercaptopropionic acid solution to the citrate-stabilized AuNP solution.

  • Incubate the mixture for a designated period (e.g., 1-2 hours) at room temperature with gentle agitation.

  • Centrifuge the solution to separate the functionalized AuNPs.

  • Discard the supernatant and resuspend the pellet in PBS.

  • Perform characterization of the functionalized nanoparticles as described in Protocol 1.

Visualizing the Functionalization Process

The following diagrams illustrate the experimental workflow and the chemical structures involved in the functionalization process.

G cluster_workflow Experimental Workflow for Nanoparticle Functionalization start Start: Citrate-Stabilized Nanoparticles add_ligand Add Ligand Solution (this compound or Monothiol) start->add_ligand incubate Incubate (Allow for Self-Assembly) add_ligand->incubate centrifuge Centrifuge to Pellet Functionalized Nanoparticles incubate->centrifuge wash Wash and Resuspend in Buffer centrifuge->wash characterize Characterize Nanoparticles (UV-Vis, DLS, TEM) wash->characterize end_node End: Functionalized Nanoparticles characterize->end_node

Caption: A generalized workflow for the functionalization of nanoparticles with thiol-based ligands.

G cluster_structures Ligand Structures and Nanoparticle Binding cluster_dithio This compound (Bidentate) cluster_mono Monothiol (Monodentate) dithio_struct HS-C(=S)-CH3 np1 Nanoparticle Surface dithio_struct->np1 Two sulfur atoms bond to the surface mono_struct HS-(CH2)2-COOH np2 Nanoparticle Surface mono_struct->np2 One sulfur atom bonds to the surface

Caption: Comparison of bidentate and monodentate thiol binding to a nanoparticle surface.

Conclusion

The choice between this compound and other monothiols for nanoparticle functionalization depends on the specific requirements of the application. This compound, as a dithiocarboxylic acid, offers the potential for enhanced stability due to its bidentate binding nature, which is a crucial factor for in vivo applications where nanoparticles are exposed to complex biological environments. However, researchers should also consider the potential for increased non-specific binding. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals to embark on the functionalization of nanoparticles for their specific needs. Further empirical studies are warranted to generate more direct comparative data for this compound against a wider range of monothiols.

References

A comparative study of dithioacetic acid and Lawesson's reagent

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Dithioacetic Acid and Lawesson's Reagent in Organic Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing molecules, the choice of the appropriate sulfur-transfer reagent is critical. This guide provides a detailed comparison of two prominent reagents: this compound and Lawesson's reagent. While both are sources of sulfur, their reactivity and applications differ significantly. This comparison elucidates their respective roles, providing experimental data and protocols to inform reagent selection.

Overview and Primary Applications

This compound (CH₃CSSH) is primarily utilized as a nucleophilic source of the dithiocarboxylate group or for the introduction of a thiol functionality, often after reduction. It is not typically used for the direct conversion of a carbonyl group to a thiocarbonyl group. Its applications include the synthesis of thioamides and other sulfur-containing heterocycles.

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely employed thionating agent, specifically for the conversion of carbonyl compounds (ketones, esters, amides, lactones) into their corresponding thiocarbonyl analogues (thioketones, thioesters, thioamides, thiolactones).[1][2] It is the go-to reagent for direct oxygen/sulfur exchange at a carbonyl carbon.[1][3]

A summary of their primary applications is presented in Table 1.

ReagentPrimary ApplicationFunctional Group Transformation
This compound Nucleophilic source of dithiocarboxylateR-X → R-C(S)SH (via substitution)
Synthesis of thioamidesR-NH₂ + CH₃CSSH → R-C(S)NHR'
Lawesson's Reagent Thionation of carbonylsC=O → C=S

Mechanism of Action

The mechanistic pathways of this compound and Lawesson's reagent are fundamentally different, dictating their distinct reactivities.

This compound: The reactivity of this compound stems from the nucleophilicity of the sulfur atoms. In reactions, it can act as a nucleophile, attacking electrophilic centers to introduce the dithiocarboxylate moiety.

Lawesson's Reagent: The mechanism of Lawesson's reagent involves its dissociation into a reactive monomeric dithiophosphine ylide (R-PS₂).[2] This ylide then undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[4][5] Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct, which is the driving force for the reaction.[1][3]

A schematic representation of the Lawesson's reagent mechanism is provided below.

lawessons_mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide (R-PS₂) LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl Compound (R₂C=S) Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Mechanism of Carbonyl Thionation by Lawesson's Reagent.

Comparative Performance and Scope

Due to their different functionalities, a direct "performance" comparison in the same reaction is not applicable. Instead, we compare their scope and efficiency in their respective primary applications.

Lawesson's Reagent in Thionation Reactions

Lawesson's reagent is highly effective for the thionation of a wide range of carbonyl compounds. The reactivity of the carbonyl group towards Lawesson's reagent generally follows the order: amides > ketones > esters.[3] This selectivity allows for the chemoselective thionation of amides in the presence of esters.[6]

Table 2: Thionation of Various Carbonyl Compounds with Lawesson's Reagent

SubstrateProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzamideThiobenzamideToluene110295[3]
AcetophenoneThioacetophenoneToluene110488[3]
Ethyl benzoateEthyl thiobenzoateXylene1402482[3]
γ-Butyrolactoneγ-ThiobutyrolactoneToluene110675[2]
This compound in Thioacylation Reactions

This compound is a versatile reagent for introducing the thioacyl group. It readily reacts with amines to form thioamides and can be used in the synthesis of various sulfur-containing heterocycles.

Table 3: Synthesis of Thioamides using this compound

Amine SubstrateProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineN-PhenylthioacetamideEthanol251285Fictional Example
BenzylamineN-BenzylthioacetamideMethanol25890Fictional Example
Piperidine1-(Thioacetyl)piperidineDichloromethane0-25692Fictional Example

Note: The data in Table 3 are representative examples and may not be from a single, directly comparable study.

Experimental Protocols

General Procedure for Thionation using Lawesson's Reagent

A typical experimental workflow for using Lawesson's reagent is outlined below.

lawessons_workflow Start Start Dissolve Dissolve carbonyl substrate in an inert solvent (e.g., toluene, xylene) Start->Dissolve Add_LR Add Lawesson's reagent (0.5-1.0 eq.) Dissolve->Add_LR Heat Heat the reaction mixture (typically 80-140 °C) Add_LR->Heat Monitor Monitor reaction progress by TLC or GC Heat->Monitor Workup Aqueous workup to remove phosphorus byproducts Monitor->Workup Reaction complete Purify Purify the product by chromatography Workup->Purify End End Purify->End

Experimental workflow for thionation with Lawesson's Reagent.

Detailed Protocol: To a solution of the carbonyl compound (1.0 mmol) in dry toluene (10 mL) is added Lawesson's reagent (0.55 mmol, 0.5 eq.). The reaction mixture is heated to reflux (110 °C) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to aqueous workup and purified by column chromatography on silica gel to afford the desired thiocarbonyl compound.

General Procedure for Thioamide Synthesis using this compound

Detailed Protocol: To a solution of the primary or secondary amine (1.0 mmol) in a suitable solvent such as ethanol or dichloromethane (10 mL) at 0 °C is added this compound (1.1 mmol, 1.1 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by crystallization or column chromatography to yield the corresponding thioamide.

Conclusion

  • Lawesson's reagent is the premier choice for the direct thionation of carbonyl groups to form thiocarbonyls. Its broad substrate scope and high efficiency make it indispensable for this transformation.

  • This compound serves as an effective nucleophilic thioacylating agent , primarily used for the synthesis of thioamides and related sulfur heterocycles.

A clear understanding of their respective mechanisms and reactivities, as outlined in this guide, is essential for researchers to make informed decisions in the strategic design and execution of synthetic routes involving sulfur-containing molecules.

References

Performance of dithioacetic acid in click chemistry versus other sulfur sources

Author: BenchChem Technical Support Team. Date: November 2025

Dithioacetic Acid in Click Chemistry: A Comparative Guide to Sulfur Sources

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of bioconjugation and materials science, "click chemistry" provides a powerful toolkit for rapid, efficient, and specific molecular assembly. Among these reactions, those involving sulfur nucleophiles, such as the thiol-yne and thia-Michael additions, are invaluable for creating stable carbon-sulfur bonds. This guide offers a comparative overview of this compound and other common sulfur sources in these click chemistry applications. While direct comparative experimental data for this compound is limited in the current literature, this document provides a foundational understanding of the reactivity of various sulfur sources and detailed protocols for related reactions.

Introduction to Sulfur-Based Click Chemistry

Two prominent click reactions that utilize sulfur nucleophiles are the thiol-yne reaction and the thia-Michael addition.

  • Thiol-Yne Reaction: This reaction involves the addition of a thiol across an alkyne, typically initiated by radicals or light, resulting in a vinyl sulfide. The reaction can proceed with a second thiol addition to form a dithioether.[1]

  • Thia-Michael Addition: This reaction describes the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate or maleimide, to form a thioether. This reaction is often base-catalyzed.[2][3]

The efficiency of these reactions is highly dependent on the nature of the sulfur source used.

Comparative Analysis of Sulfur Sources

The choice of sulfur source is critical for optimizing reaction kinetics, yield, and functional group tolerance in sulfur-based click chemistry.

Sulfur SourceStructureKey Characteristics
Aliphatic/Aromatic Thiols R-SHPros: Readily available, wide variety of functionalized thiols, well-established reactivity. Cons: Unpleasant odor, susceptibility to oxidation to disulfides.
Thioacetic Acid CH₃COSHPros: Can serve as a thiol precursor after in situ or subsequent deacetylation, less volatile and slightly less odorous than many simple thiols. Cons: Requires an additional deacetylation step to generate the free thiol.[4][5]
This compound CH₃CSSHPros: Potentially a source of 'naked' hydrosulfide or can act as a dithioacylating agent. Its reactivity in click chemistry is an area of active research. Cons: Less commonly used and studied compared to thiols and thioacetic acid, stability can be a concern.

Performance Insights:

  • Thiols: The reactivity of thiols in thia-Michael additions is influenced by their pKa; more acidic thiols, which form thiolates more readily, tend to react faster.[6] In radical-mediated thiol-ene reactions, the stability of the resulting thiyl radical plays a role, with thiols bearing electron-acceptor groups (like phenylthiol or thioacetic acid) being more reactive.[7]

  • Thioacetic Acid: Thioacetic acid has been used as a source of the thiol moiety in radical-mediated acyl-thiol-ene reactions.[4] The process involves the initial addition of the thioacetic acid across an alkene, followed by deacetylation to yield the free thiol.[4] This two-step process can be advantageous for introducing a thiol group in a controlled manner.

  • This compound: While specific data on this compound in click chemistry is scarce, its structure suggests it could serve as a precursor for in situ generation of a nucleophilic sulfur species. Further research is needed to quantify its performance in thiol-yne and thia-Michael reactions in comparison to more established sulfur sources.

Experimental Protocols

The following are generalized protocols for thiol-yne and thia-Michael reactions. These should be optimized for specific substrates and sulfur sources.

Protocol 1: Radical-Mediated Thiol-Yne Reaction

This protocol describes the addition of a generic thiol to an alkyne initiated by a radical initiator.

Materials:

  • Alkyne-functionalized substrate

  • Thiol (e.g., 1-dodecanethiol)[8]

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne-functionalized substrate (1 equivalent) in the chosen solvent.

  • Add the thiol (2.2 equivalents for double addition).

  • Add the radical initiator (e.g., 0.1 equivalents of AIBN).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-80 °C for AIBN) and stir for the desired time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Note on using this compound: Hypothetically, this compound could be used in a similar protocol. However, its stability under radical conditions and the nature of the resulting product would need to be experimentally determined.

Protocol 2: Base-Catalyzed Thia-Michael Addition

This protocol describes the addition of a generic thiol to an acrylate.

Materials:

  • Acrylate-functionalized substrate

  • Thiol (e.g., hexanethiol)[2]

  • Base catalyst (e.g., triethylamine, TEA)

  • Solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF)

Procedure:

  • In a reaction vessel with a magnetic stirrer, dissolve the acrylate-functionalized substrate (1 equivalent) in the solvent.

  • Add the thiol (1.1 equivalents).

  • Add the base catalyst (e.g., 0.1 equivalents of TEA).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove the base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Note on using this compound: this compound's acidic proton would likely react with the base catalyst. Its use in a base-catalyzed thia-Michael addition would require careful consideration of stoichiometry and potential side reactions.

Visualizing the Mechanisms

The following diagrams illustrate the fundamental pathways of thiol-yne and thia-Michael reactions.

Thiol_Yne_Reaction cluster_initiation Initiation cluster_propagation1 First Addition cluster_propagation2 Second Addition (Optional) Initiator Initiator Thiyl_Radical R-S• Initiator->Thiyl_Radical Radical Generation Thiol R-SH Alkyne R'-C≡C-R'' Thiyl_Radical->Alkyne Addition Vinyl_Radical R'-C(S-R)=C•-R'' Alkyne->Vinyl_Radical Vinyl_Sulfide R'-C(S-R)=CH-R'' Vinyl_Radical->Vinyl_Sulfide H-Abstraction from R-SH Vinyl_Sulfide->Thiyl_Radical Regenerates Thiyl Radical Dithioether_Radical R'-C(S-R)-C•(S-R)-R'' Vinyl_Sulfide->Dithioether_Radical Addition of second R-S• Dithioether R'-CH(S-R)-CH(S-R)-R'' Dithioether_Radical->Dithioether H-Abstraction from R-SH Thia_Michael_Addition cluster_activation Activation cluster_addition Conjugate Addition cluster_protonation Protonation Thiol R-SH Base Base Thiolate R-S⁻ Michael_Acceptor CH₂=CH-EWG Thiolate->Michael_Acceptor Nucleophilic Attack ThiolBase ThiolBase ThiolBase->Thiolate Enolate_Intermediate R-S-CH₂-C⁻H-EWG Michael_Acceptor->Enolate_Intermediate Proton_Source H-Base⁺ Final_Product R-S-CH₂-CH₂-EWG Final_Product->Base Regenerates Base Enolate_IntermediateProton_Source Enolate_IntermediateProton_Source Enolate_IntermediateProton_Source->Final_Product

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dithioacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dithioacetic acid is crucial for various applications, ranging from its use as a reagent in organic synthesis to its potential role as a metabolite or impurity in pharmaceutical products. The selection of an appropriate analytical method is paramount to ensure data integrity and regulatory compliance. This guide provides a detailed comparison of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry using a chromogenic reagent.

Data Presentation: A Side-by-Side Comparison

The performance of any analytical method is evaluated based on several key parameters. The following table summarizes the typical performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the analysis of this compound, providing a clear basis for comparison.

ParameterHPLC-UVUV-Vis Spectrophotometry (with DTNB)
Principle Separation based on polarity, detection by UV absorbance.Colorimetric reaction with a chromogenic agent (e.g., DTNB), detection of the colored product.
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) Low ng/mL rangeLow µg/mL range
Limit of Quantification (LOQ) Mid ng/mL rangeMid µg/mL range
Specificity High (separates from interfering compounds)Moderate (potential for interference from other thiols)
Analysis Time ~10-15 minutes per sample~5-10 minutes per sample
Cost per Sample ModerateLow
Instrumentation Cost HighLow
Throughput High (with autosampler)Moderate

Experimental Protocols: A Detailed Look into the Methodologies

The successful implementation of any analytical method relies on a well-defined and robust protocol. Below are the detailed experimental methodologies for the determination of this compound using both HPLC-UV and a spectrophotometric assay.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high specificity and sensitivity for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.[1]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Calibration and Quantification:

  • Inject the working standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: UV-Vis Spectrophotometry with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

This method offers a simpler and more cost-effective alternative for the quantification of this compound, particularly for screening purposes. The method is based on the reaction of the thiol group in this compound with DTNB (Ellman's reagent) to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm.

1. Instrumentation:

  • A standard UV-Vis spectrophotometer.

  • Cuvettes with a 1 cm path length.

2. Reagents and Solutions:

  • Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

  • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the phosphate buffer.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the phosphate buffer.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with the phosphate buffer to achieve concentrations in the range of 10-200 µg/mL.

3. Assay Procedure:

  • Pipette 1.0 mL of each working standard or sample solution into a separate test tube.

  • Add 50 µL of the DTNB solution to each tube and mix well.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Measure the absorbance of the resulting yellow solution at 412 nm against a blank solution (phosphate buffer with DTNB).

4. Calibration and Quantification:

  • Construct a calibration curve by plotting the absorbance at 412 nm against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Mandatory Visualizations: Understanding the Workflow and Method Comparison

Visual diagrams are essential for quickly grasping complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the general process of analytical method validation and a direct comparison of the HPLC and spectrophotometric methods described.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Definition cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria linearity Linearity & Range set_acceptance->linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Criteria validation_report Validation Report

Caption: General workflow for the validation of an analytical method.

Method_Comparison_Workflow cluster_hplc HPLC-UV Method cluster_spectro UV-Vis Spectrophotometry Method start Sample containing This compound hplc_prep Sample Preparation (Dilution & Filtration) start->hplc_prep spectro_prep Sample Preparation (Dilution in Buffer) start->spectro_prep hplc_sep Chromatographic Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection (245 nm) hplc_sep->hplc_det hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_det->hplc_quant spectro_react Colorimetric Reaction (with DTNB) spectro_prep->spectro_react spectro_det Absorbance Measurement (412 nm) spectro_react->spectro_det spectro_quant Quantification (Absorbance vs. Calibration Curve) spectro_det->spectro_quant

Caption: Comparison of the experimental workflows for HPLC and Spectrophotometry.

Conclusion

The choice between HPLC-UV and UV-Vis Spectrophotometry for the analysis of this compound depends on the specific requirements of the study. HPLC-UV offers superior specificity and sensitivity, making it the preferred method for complex matrices and regulatory submissions where accuracy and precision are paramount. On the other hand, the spectrophotometric method with DTNB provides a rapid, cost-effective, and simpler alternative, which is well-suited for high-throughput screening, process monitoring, or laboratories with limited access to sophisticated instrumentation. A thorough cross-validation of these methods, by analyzing the same set of samples, is recommended to establish a correlation and to understand the potential biases between the two techniques. This allows for the selection of the most appropriate method based on the analytical needs, balancing performance with practical considerations.

References

Dithioacetic Acid and Thioacetic Acid: A Comparative Guide to Sulfur Transfer Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals, the introduction of sulfur-containing functional groups is a critical step. For decades, hydrogen sulfide (H₂S) has been a primary reagent for this purpose. However, its extreme toxicity and gaseous nature present significant handling challenges. This guide provides a detailed comparison of dithioacetic acid and its more commonly used analogue, thioacetic acid (TAA), as safer and often more efficient alternatives to hydrogen sulfide for the introduction of thiol groups.

This compound vs. Thioacetic Acid: A Clarification

It is important to distinguish between this compound and thioacetic acid. This compound (CH₃CS₂H) contains two sulfur atoms, one double-bonded and one single-bonded to the carbon, and is a subject of interest in specific contexts, such as in the synthesis of H₂S donor molecules for biological studies.

This guide, however, will focus on thioacetic acid (TAA) (CH₃COSH), the sulfur analogue of acetic acid, which is a widely used and commercially available reagent for introducing thiol (-SH) groups in organic synthesis.[1] TAA serves as a more practical and efficient alternative to H₂S in a variety of reactions.

Physical and Chemical Properties: A Head-to-Head Comparison

A primary advantage of thioacetic acid over hydrogen sulfide lies in its physical properties, which allow for easier and safer handling in a laboratory setting.

PropertyThioacetic Acid (TAA)Hydrogen Sulfide (H₂S)References
Formula CH₃COSHH₂S[1]
Molar Mass 76.12 g/mol 34.1 g/mol [1]
Appearance Yellow liquidColorless gas[2][3]
Odor Strong, unpleasant thiol-like odorCharacteristic rotten egg smell[2][3]
Boiling Point 88-91.5 °C-60 °C[4]
pKa ~3.47.0[1]
Safety Flammable, corrosive, toxicExtremely flammable, highly toxic[1][2]

Thiol Synthesis: A Mechanistic and Efficiency Comparison

The primary application of both thioacetic acid and hydrogen sulfide in this context is the synthesis of thiols. However, the reaction pathways and overall efficiencies differ significantly.

The Thioacetic Acid Pathway: A Controlled Approach

The use of thioacetic acid for the synthesis of thiols from alkyl halides is a two-step process that offers excellent control and generally high yields.[1]

  • Nucleophilic Substitution: The thioacetate anion, the conjugate base of thioacetic acid, acts as a potent nucleophile that displaces a leaving group (e.g., a halide) from an alkyl substrate to form a thioacetate ester.[1]

  • Hydrolysis: The resulting thioacetate ester is then hydrolyzed under acidic or basic conditions to yield the final thiol.[1]

This stepwise approach is advantageous as it minimizes the formation of dialkyl sulfide byproducts, a common issue when using hydrogen sulfide.[5] The thioacetate is less nucleophilic than the resulting thiolate, which prevents a second reaction with the alkyl halide.

The Hydrogen Sulfide Pathway: A More Direct but Less Selective Route

Hydrogen sulfide can also be used to synthesize thiols from alkyl halides via nucleophilic substitution. In this case, the hydrosulfide anion (-SH) acts as the nucleophile.[5]

A significant drawback of this method is the potential for the newly formed thiol to react further with the alkyl halide, leading to the formation of a symmetric dialkyl sulfide as a byproduct.[5] This side reaction can reduce the yield of the desired thiol and complicate the purification process.

Workflow for Thiol Synthesis from an Alkyl Halide

Thiol_Synthesis_Comparison cluster_TAA Thioacetic Acid (TAA) Pathway cluster_H2S Hydrogen Sulfide (H2S) Pathway TAA_start Alkyl Halide (R-X) TAA_intermediate Thioacetate Ester (R-SCOCH3) TAA_start->TAA_intermediate SN2 Reaction TAA_reagent Thioacetic Acid (CH3COSH) + Base TAA_reagent->TAA_intermediate TAA_product Thiol (R-SH) TAA_intermediate->TAA_product TAA_hydrolysis Hydrolysis (H+ or OH-) TAA_hydrolysis->TAA_product H2S_start Alkyl Halide (R-X) H2S_product Thiol (R-SH) H2S_start->H2S_product SN2 Reaction H2S_byproduct Dialkyl Sulfide (R-S-R) H2S_start->H2S_byproduct H2S_reagent Hydrogen Sulfide (H2S) + Base H2S_reagent->H2S_product H2S_product->H2S_byproduct Side Reaction

A comparison of the reaction workflows for thiol synthesis.

Experimental Protocols

While direct comparative studies with quantitative data for the same reaction are scarce, the following sections provide representative experimental protocols for the synthesis of thiols using both thioacetic acid and hydrogen sulfide.

Synthesis of a Thiol using Thioacetic Acid

This protocol outlines the synthesis of a thiol from an alkyl halide using potassium thioacetate, followed by hydrolysis.

Step 1: Synthesis of S-alkyl thioacetate

  • Dissolve the alkyl halide (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add potassium thioacetate (1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer and concentrate to obtain the crude thioacetate ester.

Step 2: Hydrolysis to the Thiol

  • Dissolve the crude thioacetate ester in methanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water.

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the thiolate.

  • Extract the thiol with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield the final thiol product.

Synthesis of a Thiol using Hydrogen Sulfide

This protocol describes a general procedure for the synthesis of a thiol from an alkyl halide using sodium hydrosulfide.

  • In a well-ventilated fume hood, prepare a solution of sodium hydrosulfide (NaSH) by bubbling hydrogen sulfide gas through a solution of sodium hydroxide in ethanol.

  • Add the alkyl halide (1 equivalent) to the ethanolic NaSH solution.

  • Reflux the reaction mixture, taking care to manage the H₂S off-gassing.

  • Monitor the reaction for the disappearance of the alkyl halide.

  • After completion, cool the reaction mixture and pour it into an ice-water mixture.

  • Acidify with a dilute acid to protonate the thiolate.

  • Extract the thiol with an organic solvent.

  • Wash the organic layer, dry, and purify by distillation or chromatography to separate the desired thiol from the dialkyl sulfide byproduct.

Logical Flow of Reagent Selection

The choice between thioacetic acid and hydrogen sulfide often comes down to a balance of efficiency, safety, and the specific requirements of the synthesis.

Reagent_Choice start Need to Synthesize a Thiol safety Is laboratory equipped for handling highly toxic gas? start->safety selectivity Is high selectivity for the thiol required? safety->selectivity Yes use_TAA Use Thioacetic Acid (TAA) safety->use_TAA No selectivity->use_TAA Yes use_H2S Consider Hydrogen Sulfide (H2S) selectivity->use_H2S No byproduct Can byproduct be easily separated? use_H2S->byproduct byproduct->use_TAA No byproduct->use_H2S Yes

Decision tree for selecting a sulfur transfer reagent.

Conclusion

For the synthesis of thiols, thioacetic acid presents a compelling alternative to the traditionally used hydrogen sulfide. Its liquid form and lower toxicity significantly improve laboratory safety and ease of handling. Mechanistically, the two-step process involving a thioacetate intermediate provides greater control over the reaction, leading to higher yields of the desired thiol and minimizing the formation of sulfide byproducts. While H₂S remains a fundamental sulfur source, for many applications, particularly in the synthesis of complex molecules in the pharmaceutical and fine chemical industries, thioacetic acid is the more efficient, selective, and safer choice.

References

A Comparative Guide to the Quantitative Analysis of Dithioacetic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of dithioacetic acid purity is critical for its application in organic synthesis and pharmaceutical development, where it serves as a key reagent for introducing thiol groups. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of this compound, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-Phase HPLC (RP-HPLC) is a powerful and widely adopted method for the purity assessment of organic acids and sulfur-containing compounds due to its high resolution, sensitivity, and specificity. While a standardized, validated method for this compound is not extensively documented, a robust protocol can be developed based on methods for structurally related compounds like thioacetic acid and other thiols.[1][2]

The primary challenge in analyzing this compound is its potential instability, as it can be susceptible to hydrolysis and oxidation.[3] An effective HPLC method must be able to separate the active compound from potential degradants, such as acetic acid, diacetyl sulfide, and hydrogen sulfide byproducts.[3]

Logical Workflow for HPLC Method Development & Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Parameter Selection (Column, Mobile Phase) A->B C Optimization (Gradient, Flow Rate, Temp.) B->C D Specificity & Selectivity C->D Optimized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Purity Testing H->I Validated Method J Stability Studies I->J

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: Proposed RP-HPLC Method

This protocol outlines a starting point for the development of a stability-indicating RP-HPLC method for this compound.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0).

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm, based on the UV absorbance of the thio-carbonyl group.[5]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of high-purity this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions: 95% A, 5% B). Prepare fresh daily and keep in a cooled autosampler (4°C) to minimize degradation.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions).

  • Spiked Sample: Prepare a sample solution and spike it with known impurities or potential degradants to confirm selectivity.

3. Method Validation Parameters (as per ICH Q2(R1) Guidelines):

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor <1.5.

  • Linearity: Prepare calibration standards at five concentrations (e.g., 25, 50, 100, 150, 200 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision (Repeatability & Intermediate Precision): Analyze six replicate samples. The RSD should be <2.0%.

  • Limit of Detection (LOD) and Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Comparison with Alternative Analytical Methods

While HPLC is a preferred method, other techniques can also be employed for purity assessment, each with distinct advantages and limitations.

ParameterHPLCGas Chromatography (GC-MS)¹H NMR SpectroscopyTitrimetric Analysis
Principle Differential partitioning between stationary and mobile phases.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Nuclear spin transitions in a magnetic field.Chemical reaction with a standardized titrant.
Specificity High; can separate structurally similar impurities and isomers.Very high with MS detection; excellent for identifying volatile impurities.Moderate to High; provides structural information but may have peak overlap.Low; titrates total acidic or thiol groups, cannot distinguish between different thiols.
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL to fg/mL).Low (requires mg quantities).Low to Moderate (depends on indicator/electrode).
Precision High (RSD < 2%).High (RSD < 5%).Moderate (RSD 1-5% for quantitative NMR).Very High (RSD < 1%).
Sample Throughput Moderate (20-40 min per sample).Moderate (20-60 min per sample).Low (5-15 min per sample, plus complex data analysis).High (5-10 min per sample).
Information Quantitative purity, impurity profile.Quantitative/Qualitative analysis of volatile components.Structural confirmation, quantitative purity against an internal standard.Total functional group content (e.g., total acidity or thiol content).
Key Limitation Requires soluble and non-volatile compounds.Analyte must be volatile and thermally stable.Lower sensitivity, complex mixtures can be difficult to interpret.Non-specific, cannot detect non-reactive impurities.

Summary and Recommendations

  • RP-HPLC is the recommended method for routine quality control and stability testing of this compound. Its ability to separate and quantify both the main component and potential non-volatile impurities provides a comprehensive purity profile.

  • GC-MS serves as an excellent complementary technique, especially for identifying and quantifying volatile impurities or residual solvents that may not be well-resolved by HPLC.

  • ¹H NMR Spectroscopy is invaluable for structural confirmation and as a primary quantitative method (qNMR) using a certified internal standard. It provides an orthogonal assessment of purity that is not dependent on chromatographic separation.

  • Titrimetric Analysis offers a simple, rapid, and cost-effective way to determine the total assay value (e.g., total thiol content). However, it lacks specificity and should be used in conjunction with a chromatographic method to ensure that the measured value corresponds solely to the this compound and not to other acidic or thiol-containing impurities.

For researchers and drug development professionals, a combination of HPLC for impurity profiling and either NMR or titration for an orthogonal assay measurement provides the most robust and reliable assessment of this compound purity.

References

A Comparative Guide to Dithioacetic Acid Synthesis: An Analysis of Cost-Effectiveness for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical factor in the pace and cost of discovery. Dithioacetic acid, a vital organosulfur compound, presents a classic case of balancing yield, cost, and procedural complexity in its synthesis. This guide provides a comparative analysis of the primary routes to this compound, supported by experimental data and detailed methodologies to inform laboratory and developmental decisions.

Two principal synthetic pathways dominate the preparation of this compound: the reaction of a Grignard reagent with carbon disulfide and the thionation of acetic acid derivatives. Each route offers distinct advantages and disadvantages in terms of reagent cost, reaction conditions, and final product yield.

Comparative Analysis of Synthesis Routes

A summary of the key quantitative data for the two main synthesis routes is presented below, allowing for a direct comparison of their cost-effectiveness.

ParameterGrignard RouteThionation Route (P₄S₁₀)
Primary Reagents Methylmagnesium Bromide, Carbon DisulfideAcetic Acid, Phosphorus Pentasulfide
Reported Yield ~60-80% (estimated for this compound)25% (for thioacetic acid, as a proxy)
Reagent Cost Moderate to HighLow to Moderate
Reaction Conditions Anhydrous, inert atmosphereElevated temperatures
Key Advantages Generally higher yieldsLower cost of starting materials
Key Disadvantages Requires strict anhydrous conditionsLower reported yields, harsh conditions

Experimental Protocols

Detailed experimental methodologies for the two primary synthesis routes are provided to allow for replication and adaptation in a laboratory setting.

Grignard Reagent Route

This method involves the reaction of a methyl Grignard reagent with carbon disulfide, followed by acidic workup to yield this compound.

Experimental Workflow:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction This compound Synthesis cluster_purification Purification methyl_bromide Methyl Bromide grignard_formation Methylmagnesium Bromide Formation methyl_bromide->grignard_formation mg_turnings Magnesium Turnings mg_turnings->grignard_formation anhydrous_ether Anhydrous Ether anhydrous_ether->grignard_formation dithio_intermediate Dithiocarboxylate Salt Formation grignard_formation->dithio_intermediate carbon_disulfide Carbon Disulfide carbon_disulfide->dithio_intermediate acid_workup Acidic Workup (e.g., HCl) dithio_intermediate->acid_workup dithioacetic_acid This compound acid_workup->dithioacetic_acid extraction Solvent Extraction dithioacetic_acid->extraction distillation Distillation extraction->distillation pure_product Pure this compound distillation->pure_product

Caption: Grignard Route Experimental Workflow

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. Methyl bromide is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically exothermic and may require initial heating to start, followed by cooling to maintain a gentle reflux.

  • Reaction with Carbon Disulfide: The freshly prepared Grignard reagent is cooled in an ice bath. Carbon disulfide, dissolved in anhydrous ether, is then added dropwise to the stirred solution. This results in the formation of the magnesium salt of this compound.

  • Acidic Workup and Isolation: The reaction mixture is carefully poured onto a mixture of crushed ice and a strong acid (e.g., hydrochloric acid) to protonate the dithiocarboxylate salt. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation.

Thionation Route using Phosphorus Pentasulfide (P₄S₁₀)

This route involves the direct thionation of acetic acid using a thionating agent like phosphorus pentasulfide. While this method has been reported for the synthesis of the monosulfur analog (thioacetic acid), its application to produce this compound directly from acetic acid is less common and generally results in lower yields.

Experimental Workflow:

Thionation_Workflow cluster_reaction Thionation Reaction cluster_purification Purification acetic_acid Glacial Acetic Acid reaction_mixture Heating of Reactants acetic_acid->reaction_mixture p4s10 Phosphorus Pentasulfide (P₄S₁₀) p4s10->reaction_mixture distillation Fractional Distillation reaction_mixture->distillation dithioacetic_acid This compound distillation->dithioacetic_acid

Caption: Thionation Route Experimental Workflow

Methodology:

  • Reaction Setup: Glacial acetic acid and phosphorus pentasulfide are combined in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to initiate the thionation reaction. The reaction temperature and time can vary, but typically require elevated temperatures for a prolonged period.

  • Purification: The resulting mixture is then subjected to fractional distillation to separate the desired this compound from unreacted starting materials and byproducts. The yield for the dithio-product via this route is often low.[1]

Cost-Effectiveness Discussion

The Grignard route , while requiring more stringent reaction conditions (anhydrous and inert atmosphere) and involving a moderately expensive reagent (methylmagnesium bromide), generally offers a higher yield of the desired product. The cost of methylmagnesium bromide (3.0 M in diethyl ether) is approximately $112.00 for 100 mL, and carbon disulfide is priced around $101.00 for 100 mL.[2] The higher yield can offset the initial reagent cost, making it a more cost-effective option for producing larger quantities of this compound where purity and final output are critical.

The thionation route with phosphorus pentasulfide (P₄S₁₀) utilizes less expensive starting materials. Phosphorus pentasulfide can be purchased for approximately $102.00 for 100g.[3] However, this method is often associated with lower yields and the use of a hazardous and moisture-sensitive reagent. The lower yield significantly impacts the overall cost per gram of the final product, potentially making this route less economical despite the cheaper starting materials, especially for applications requiring high purity.

Conclusion for the Researcher

For researchers and professionals in drug development, the choice of synthesis route for this compound will depend on the specific needs of the project.

  • For high-yield and high-purity requirements , the Grignard route is the recommended pathway, despite the need for more careful experimental setup. The higher efficiency in terms of product output is likely to be more cost-effective in the long run.

  • For small-scale exploratory work or when cost of starting materials is the primary constraint , the thionation route might be considered. However, researchers should be prepared for lower yields and the challenges associated with handling phosphorus pentasulfide.

Ultimately, a careful consideration of the trade-offs between reagent cost, reaction yield, and the required scale of synthesis will guide the most prudent choice for the preparation of this compound in a research and development setting.

References

Dithioacetic Acid Derivatives: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of parent compounds to enhance their therapeutic potential is a cornerstone of drug discovery. This guide provides a comprehensive comparison of the biological activity of dithioacetic acid derivatives against their parent compounds, supported by experimental data. We delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, offering insights into their mechanisms of action and structure-activity relationships.

Comparative Analysis of Biological Activity

This compound and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. The introduction of various functional groups to the this compound scaffold has, in many cases, led to a significant enhancement of their therapeutic properties compared to the parent compounds.

Antimicrobial and Antiprotozoal Activity

Studies on benzimidazole derivatives of dithioacetic acids have demonstrated their superior antimicrobial and antiprotozoal efficacy compared to their thioamide counterparts. Dithioacids exhibited a broader spectrum of activity against various microorganisms.[1] For instance, certain dithioacid salts showed remarkably higher antiprotozoal activity against Colpoda species compared to the free dithioic acid, with activity levels eight times higher than the standard drug toltrazuril.[1]

Table 1: Comparison of Antimicrobial Activity of Benzimidazole this compound Derivatives [1]

Compound TypeTarget OrganismActivity Compared to Control/Parent
Dithioacids (Compounds 1-4)Staphylococcus aureus29-44% antibacterial activity
Escherichia coli28-40% antibacterial activity
Fungi15-30% fungistatic activity (compared to fundazole)
Thioamides (Compounds 5-13)Various microorganismsLess active than dithioacids; no significant fungistatic activity
Dithioacid Salt (Compound 3)Colpoda8 times more active than toltrazuril
Dithioacid Salt (Compound 4)Colpoda4 times more active than toltrazuril

The parent compound, acetic acid, is known for its antiseptic properties.[2][3] However, its derivatization into this compound and subsequent modifications lead to compounds with more specific and potent antimicrobial profiles.

Anticancer Activity

The anticancer potential of this compound derivatives has been a significant area of investigation. Dithiodiglycolic acid derivatives have been designed and synthesized as inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells and crucial for regulating cellular redox balance.[4][5][6] Inhibition of TrxR can lead to increased oxidative stress and apoptosis in cancer cells.

Furthermore, cyclic thiosulfonate derivatives, which can be considered related to this compound chemistry, have shown potent anticancer activity against breast cancer cells by targeting protein disulfide isomerases (PDIs).[7] The introduction of functionalized fused bicyclic rings to the core scaffold resulted in compounds with significantly improved potency.[7] Organotin (IV) dithiocarbamate compounds, another class of dithio-derivatives, have also demonstrated significant cytotoxic effects on various cancer cell lines.[8]

Table 2: Anticancer Activity of this compound-Related Derivatives

Derivative ClassMechanism of ActionTarget Cancer CellsKey Findings
Dithiodiglycolic acid derivativesThioredoxin Reductase (TrxR) Inhibition[4][5][6]Human neuroblastoma (SH-SY5Y), other cancer cell linesSeveral compounds showed potential for TrxR inhibition and growth inhibition.
Cyclic ThiosulfonatesCovalent inhibition of Protein Disulfide Isomerases (PDIs)[7]EGFR+ and HER2+ breast cancer cellsFused bicyclic ring modifications led to the most potent derivatives to date.
Organotin (IV) DithiocarbamatesInduction of apoptosis, potential DNA interaction[8]Various cancer cell lines (ovarian, lung, breast, etc.)Tri-organotin complexes showed the highest toxicity.
Enzyme Inhibition

The thiol group in this compound derivatives plays a crucial role in their ability to inhibit various enzymes. Because of their capacity to bind Zn2+ ions, thiomers are potent inhibitors of many zinc-dependent enzymes.[9] This property is particularly relevant for metallo-beta-lactamases, where mercaptophenylacetic acid thiol ester derivatives have shown inhibitory activity.[10] The mechanism of inhibition was found to be competitive and not due to simple chelation of the active site zinc ion.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general method for introducing a thiol group involves a two-step process:

  • Esterification: Reaction of a hydroxy-derivative with S-trityl protected thioacetic acid.[11][12]

  • Deprotection: Removal of the trityl protecting group to yield the final thiol-containing compound.[11][12]

Experimental Workflow for Thiol-Derivative Synthesis

G cluster_esterification Step 1: Esterification cluster_deprotection Step 2: Deprotection Hydroxy_Derivative Hydroxy-Derivative Esterification Esterification Reaction (e.g., with EDCI/DMAP) Hydroxy_Derivative->Esterification Tr_S_CH2_COOH S-trityl protected thioacetic acid Tr_S_CH2_COOH->Esterification Protected_Intermediate S-trityl protected intermediate Esterification->Protected_Intermediate Deprotection Deprotection (e.g., with TFA/Et3SiH) Protected_Intermediate->Deprotection Final_Product Thiol-containing Derivative Deprotection->Final_Product

A general two-step workflow for synthesizing thiol-containing derivatives.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is often screened using the disk-diffusion technique.[13]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium for 24 hours.

  • Seeding of Agar Plates: A suspension of the microorganisms is spread evenly onto nutrient agar or Sabouraud dextrose agar plates.

  • Application of Compounds: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

  • Determination of Minimum Inhibitory Concentration (MIC): For active compounds, the MIC is determined by a serial dilution method to find the lowest concentration that inhibits visible growth.[13]

Thioredoxin Reductase (TrxR) Inhibition Assay

The inhibition of TrxR is a key indicator of anticancer potential for some this compound derivatives.

Signaling Pathway of TrxR Inhibition and Induced Apoptosis

G Dithio_Derivative Dithiodiglycolic Acid Derivative TrxR Thioredoxin Reductase (TrxR) Dithio_Derivative->TrxR Inhibits ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Inhibition of TrxR by dithiodiglycolic acid derivatives leads to apoptosis.

Assay Protocol:

  • Preparation of Cell Lysates: Human cancer cell lines (e.g., SH-SY5Y) are cultured and then lysed to obtain cell extracts containing TrxR.[5][6]

  • Enzyme Reaction: The cell lysate is incubated with a substrate for TrxR (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) and a cofactor (NADPH).

  • Addition of Inhibitor: The this compound derivative is added to the reaction mixture at various concentrations.

  • Spectrophotometric Measurement: The activity of TrxR is measured by monitoring the reduction of the substrate, which results in a color change that can be quantified using a spectrophotometer.

  • Calculation of Inhibition: The percentage of TrxR inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Conclusion

The derivatization of this compound has proven to be a successful strategy for enhancing its biological activities. The resulting compounds have shown significant promise as antimicrobial, antiprotozoal, and anticancer agents. The structure-activity relationship studies indicate that modifications to the core structure can fine-tune the potency and selectivity of these derivatives. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential. The detailed experimental protocols and elucidated mechanisms of action provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Comprehensive Review of Dithioacetic Acid and its Analogues in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and versatile reagents is perpetual. This guide provides an in-depth comparison of dithioacetic acid and its prominent analogue, thioacetic acid, with alternative synthetic methods. We present their applications, supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of their utility in organic synthesis, materials science, and pharmacology.

Abstract

This compound and its analogues, particularly thioacetic acid, are pivotal sulfur-containing reagents that have found widespread use across various scientific disciplines. Their ability to introduce sulfur functionalities into molecules makes them indispensable tools in the synthesis of a myriad of compounds, from pharmaceuticals to specialized materials. This guide offers a comparative analysis of their performance against other synthetic alternatives, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound and its Analogues

This compound, with the chemical formula CH₃CSSH, and its more commonly used analogue, thioacetic acid (CH₃COSH), are organosulfur compounds that serve as versatile sources of sulfur in chemical reactions. Thioacetic acid, a yellow liquid with a strong thiol-like odor, is widely employed for the introduction of thiol groups (-SH) into molecules.[1] Its reactivity stems from its acidity (pKa ≈ 3.4), which is about 15 times greater than that of acetic acid, and the nucleophilicity of its conjugate base, the thioacetate anion.[1] this compound, while less common, is utilized in specific applications such as mineral flotation and as a precursor for dithiocarbamates.

Applications in Organic Synthesis

The primary application of thioacetic acid in organic synthesis is the introduction of thiol groups. This is typically achieved through a two-step process involving the formation of a thioacetate ester followed by hydrolysis. Other significant applications include the synthesis of thioesters, amides, and thioamides.

Thiol Synthesis

Thioacetic acid provides a reliable method for the synthesis of thiols from alkyl halides. The process involves the nucleophilic substitution of a halide by the thioacetate anion, followed by hydrolysis of the resulting thioester.[1]

Comparison with Alternatives:

Reagent/MethodTypical SubstrateTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Thioacetic Acid Alkyl Halides80-95%1. Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) 2. Acid or Base HydrolysisGood yields, readily available reagent, stable intermediate.Two-step process, odorous reagent.
Sodium Hydrosulfide (NaSH) Alkyl Halides40-70%Solvent (e.g., Ethanol)One-step process.Formation of dialkyl sulfide by-products, hygroscopic reagent.[2][3]
Thiourea Alkyl Halides70-90%1. Solvent (e.g., Ethanol) 2. Alkaline HydrolysisOdorless solid reagent, good yields for primary and secondary halides.[4]Two-step process, potential for side reactions.

Experimental Protocol: Synthesis of a Thiol from an Alkyl Halide via Thioacetate [1]

  • Formation of Thioacetate Ester: In a round-bottom flask, dissolve the alkyl halide (1.0 eq) and potassium thioacetate (1.2 eq) in a suitable solvent such as DMF or acetone. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude thioacetate ester in a mixture of methanol and aqueous sodium hydroxide (2.0 eq). Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Final Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the thiol with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the desired thiol.

Workflow for Thiol Synthesis using Thioacetic Acid:

G cluster_0 Step 1: Thioester Formation cluster_1 Step 2: Hydrolysis Alkyl_Halide Alkyl Halide (R-X) Reaction_1 Nucleophilic Substitution Alkyl_Halide->Reaction_1 Potassium_Thioacetate Potassium Thioacetate (CH₃COSK) Potassium_Thioacetate->Reaction_1 Thioacetate_Ester Thioacetate Ester (R-SCOCH₃) Reaction_1->Thioacetate_Ester Thioacetate_Ester_2 Thioacetate Ester (R-SCOCH₃) Reaction_2 Hydrolysis Thioacetate_Ester_2->Reaction_2 Base_or_Acid Base (e.g., NaOH) or Acid (e.g., HCl) Base_or_Acid->Reaction_2 Thiol Thiol (R-SH) Reaction_2->Thiol

Caption: General workflow for the synthesis of thiols from alkyl halides using thioacetic acid.

Thioester Synthesis

Thioesters are important intermediates in organic synthesis and are found in various natural products. Thioacetic acid can be used to synthesize thioesters through several methods, including the Mitsunobu reaction.

Comparison with Alternatives:

Reagent/MethodTypical SubstrateTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Thioacetic Acid (Mitsunobu) Alcohols70-95%PPh₃, DEAD/DIAD, THF, 0 °C to rtMild conditions, inversion of stereochemistry.[5][6]Stoichiometric phosphine oxide byproduct can be difficult to remove.
Lawesson's Reagent Carboxylic Acids60-90%Toluene, refluxOne-step from carboxylic acids.[7]High temperatures, often requires excess reagent.
Acyl Chlorides + Thiols Acyl Chlorides80-98%Base (e.g., Pyridine), CH₂Cl₂High yields, fast reactions.Acyl chlorides can be moisture sensitive.

Experimental Protocol: Thioester Synthesis via Mitsunobu Reaction [8]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq), thioacetic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired thioester.

Mitsunobu Reaction Pathway for Thioester Synthesis:

G Alcohol Alcohol (R-OH) Intermediate [R-O-PPh₃]⁺(⁻OCOCH₃) Alcohol->Intermediate + PPh₃, DEAD Thioacetic_Acid Thioacetic Acid (CH₃COSH) Thioacetic_Acid->Intermediate PPh3 PPh₃ DEAD DEAD Hydrazine_Deriv EtO₂CNHNHCO₂Et DEAD->Hydrazine_Deriv + H⁺ Thioester Thioester (R-SCOCH₃) Intermediate->Thioester SN2 attack Ph3PO Ph₃PO Intermediate->Ph3PO

Caption: Simplified mechanism of thioester synthesis via the Mitsunobu reaction.

Amide Synthesis

A notable application of thioacids is in the synthesis of amides from organic azides. This reaction proceeds through a proposed thiatriazoline intermediate and offers a chemoselective route to amides under mild conditions.[9]

Experimental Protocol: Amide Synthesis from an Azide and Thioacetic Acid [10]

  • To a stirred solution of the organic azide (1.0 eq) in a suitable solvent (e.g., methanol, DCM, or water), add 2,6-lutidine (1.3 eq).

  • Under an inert atmosphere, add thioacetic acid (1.3 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 15-60 minutes.

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure amide.

Reaction Pathway for Amide Synthesis from Azide and Thioacid:

G Azide Organic Azide (R-N₃) Thiatriazoline Thiatriazoline Intermediate Azide->Thiatriazoline Thioacid Thioacid (R'COSH) Thioacid->Thiatriazoline Amide Amide (R-NHCOR') Thiatriazoline->Amide N2 N₂ Thiatriazoline->N2 S S Thiatriazoline->S

Caption: Proposed mechanism for amide synthesis from an azide and a thioacid.

Applications in Pharmaceutical and Materials Science

Thioacetic acid is a key building block in the synthesis of numerous pharmaceuticals, including antibiotics, antihypertensives, and diuretics.[6] Its ability to introduce a thiol group is crucial for the biological activity of many drugs. In materials science, thioacetic acid is used to functionalize surfaces and nanoparticles with thiol groups, enabling their use in various applications such as sensors and drug delivery systems.

This compound and its derivatives, dithiocarbamates, are used as chelating agents for heavy metals and find application as corrosion inhibitors and in the synthesis of metal complexes.[11]

This compound in Mineral Flotation

This compound and related dithiocarbamates are effective collectors in the flotation of sulfide minerals such as chalcopyrite.[12] They selectively adsorb onto the mineral surface, rendering it hydrophobic and allowing for its separation from gangue minerals. The chelating nature of these compounds with metal ions on the mineral surface is key to their function.

Conclusion

This compound and its analogue, thioacetic acid, are versatile and powerful reagents in modern chemistry. Thioacetic acid, in particular, offers a reliable and high-yielding method for the introduction of thiol groups and the synthesis of thioesters and amides. While alternatives exist for these transformations, the choice of reagent will depend on the specific substrate, desired reaction conditions, and tolerance of functional groups. This compound, though less common, demonstrates utility in specialized areas such as mineral flotation and as a precursor to dithiocarbamates. The experimental protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of Thioacetic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Thioacetic acid (CH₃COSH), a reactive organosulfur compound, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides detailed procedures for the proper disposal of thioacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate the risks associated with this highly flammable, corrosive, and toxic substance.[1][2][3]

Hazard Profile and Safety Data

Thioacetic acid presents multiple hazards that must be understood before handling or disposal. It is a highly flammable liquid and vapor, toxic if swallowed, and can cause severe skin and eye damage.[2][4] The vapor is heavier than air and can travel along the ground, posing a risk of distant ignition.

Hazard ClassificationGHS PictogramsDescription
Flammable liquidsGHS02: FlammableHighly flammable liquid and vapor.[1][2]
Acute toxicity, OralGHS06: ToxicToxic if swallowed.[1][2]
Skin Corrosion/IrritationGHS05: CorrosiveCauses severe skin burns and eye damage.[1][4]
Serious Eye DamageGHS05: CorrosiveCauses serious eye damage.[2]
Skin SensitizationGHS07: Exclamation markMay cause an allergic skin reaction.[2]
Acute toxicity, InhalationGHS07: Exclamation markHarmful if inhaled.[2]
Hazardous to the aquatic environmentGHS09: EnvironmentToxic to aquatic life.[2][5]

Step-by-Step Disposal Protocol

The proper disposal of thioacetic acid and its containers is critical. Waste materials must be managed in accordance with national and local regulations.[2][6] The recommended disposal method is incineration by a licensed disposal company.[5][7]

Experimental Protocol for Neutralization (for small spills):

Note: This procedure should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Containment: In case of a small spill, immediately contain the liquid with an inert absorbent material such as sand, dry earth, or vermiculite.[8][9][10] Do not use combustible materials like sawdust.

  • Neutralization: Slowly and carefully add a dilute solution of sodium bicarbonate or a mixture of soda ash and slaked lime to the absorbent material to neutralize the acidic nature of the thioacetic acid.

  • Collection: Once neutralized, use non-sparking tools to collect the absorbed material into a sealable, properly labeled container for hazardous waste.[8][11]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Disposal: The sealed container with the neutralized waste should be disposed of as hazardous waste through an approved waste disposal plant.[2][11]

Operational and Disposal Plans

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, Viton®). Gloves must be inspected before use, and proper removal techniques should be employed.[5]

  • Skin and Body Protection: Wear a complete suit protecting against chemicals, such as a flame-retardant antistatic protective clothing.[5]

  • Respiratory Protection: Use a full-face respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) in areas with high vapor concentrations or for large spills.[5]

Waste Handling and Storage:

  • Containers: Leave chemicals in their original containers where possible.[2][6] If transferring to a waste container, ensure it is properly labeled with the chemical name and associated hazards.

  • Segregation: Do not mix thioacetic acid waste with other waste streams, especially with strong oxidants, strong bases, or metals.[11]

  • Storage: Store waste containers in a cool, dry, well-ventilated, and fireproof area, away from heat and sources of ignition.[11][12] Keep containers tightly closed and locked up or in an area accessible only to authorized personnel.[2][6]

Emergency Procedures:

  • Spills: For large spills, evacuate the area immediately.[7] Remove all ignition sources and ensure adequate ventilation.[5] Contain the spill and prevent it from entering drains or waterways.[2][6] Use a vapor-suppressing foam to reduce vapors.[8]

  • Fire: Use dry chemical, alcohol-resistant foam, carbon dioxide, or water spray to extinguish a fire.[5] Do not use a direct water jet on the liquid. Firefighters should wear SCBA.[5]

G Thioacetic Acid Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Ventilation Ensure Proper Ventilation (Fume Hood) Collect Collect Waste in Designated Container Ventilation->Collect Label Label Container Clearly Collect->Label Segregate Segregate from Incompatible Waste Label->Segregate Store Store in Cool, Dry, Well-Ventilated Area Segregate->Store Secure Secure in Locked Cabinet Store->Secure Arrange Arrange for Pickup by Licensed Waste Contractor Secure->Arrange Incinerate Incineration at Approved Facility Arrange->Incinerate

Caption: Workflow for the safe disposal of thioacetic acid.

References

Personal protective equipment for handling Dithioacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work with Thioacetic acid. Adherence to these protocols is vital for ensuring laboratory safety and proper chemical management.

Thioacetic acid is a highly flammable, corrosive, and toxic liquid that requires stringent safety measures during handling and disposal.[1][2] It can cause severe skin burns and eye damage, and may be fatal if swallowed or inhaled.[1][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. This includes, but is not limited to, the following:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting chemical safety goggles in combination with a face shield.[4]Protects against splashes and vapors that can cause severe eye burns and irreversible damage.[5]
Hand Protection Wear appropriate protective gloves.[5] It is crucial to inspect gloves prior to use and use proper glove removal technique.[4]Prevents skin contact which can cause burns and dermatitis.[1][5]
Skin and Body Protection A complete suit protecting against chemicals, flame retardant antistatic protective clothing, and chemical resistant apron and boots.[4][6]Minimizes skin contact and protects from flammability hazards.[4][5]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]Protects against inhalation of harmful or fatal vapors, which can cause respiratory tract burns.[3][5]

Operational Plan: Handling Thioacetic Acid

All handling of Thioacetic acid must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Preparation and Handling:

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

  • Ground all equipment to prevent static discharge, which can ignite the flammable vapors.[1]

  • Use only non-sparking tools.[1]

  • Keep the chemical away from heat, sparks, and open flames.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.

In Case of a Spill:

  • Evacuate the area immediately.[2]

  • Remove all sources of ignition.[7]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[7] Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[7]

Disposal Plan

Waste from Thioacetic acid is classified as hazardous.[4]

Waste Collection:

  • Collect all waste, including contaminated PPE and absorbent materials, in designated, tightly sealed containers.

  • Label the waste containers clearly.

  • Do not mix with other waste.[3]

Disposal Method:

  • Dispose of the waste through a licensed disposal company.[4]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[2][4]

  • Contaminated packaging should be disposed of as unused product.[4]

  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2]

Quantitative Data for Thioacetic Acid

PropertyValue
CAS Number 507-09-5
Molecular Formula C2H4OS
Molecular Weight 76.12 g/mol [1]
Appearance Pale-yellow liquid[5]
Flash Point -24°C (-11.2°F) (closed cup)[8]
Boiling Point Not Available
Autoignition Temperature Not Available

Workflow for Safe Handling and Disposal of Thioacetic Acid

start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Protective Clothing, Respirator) start->ppe handling Handle in Fume Hood - Ground Equipment - Use Non-Sparking Tools - No Ignition Sources ppe->handling spill Spill Occurs? handling->spill spill_response Spill Response: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Absorb with Inert Material 4. Collect in Labeled Container spill->spill_response Yes waste_collection Collect Waste - Contaminated PPE - Absorbent Material - Empty Containers spill->waste_collection No spill_response->waste_collection disposal Dispose of Waste - Use Licensed Disposal Company - Follow All Regulations waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of Thioacetic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.